Arg-AMS
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]sulfamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N10O7S/c17-7(2-1-3-21-16(19)20)14(29)25-34(30,31)32-4-8-10(27)11(28)15(33-8)26-6-24-9-12(18)22-5-23-13(9)26/h5-8,10-11,15,27-28H,1-4,17H2,(H,25,29)(H2,18,22,23)(H4,19,20,21)/t7-,8+,10+,11+,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKLMCNLHSJSEL-JVEUSOJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)NC(=O)C(CCCN=C(N)N)N)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COS(=O)(=O)NC(=O)[C@H](CCCN=C(N)N)N)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N10O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Arg-AMS as an Inhibitor of Arginyl-tRNA Synthetase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoacyl-tRNA synthetases (aaRSs) are a family of essential enzymes responsible for the crucial first step of protein synthesis: the charging of transfer RNA (tRNA) with its cognate amino acid. This fidelity is paramount to the correct translation of the genetic code. Their indispensable role in cellular viability has made them attractive targets for the development of novel therapeutics, including antibiotics and agents for other human diseases. Arginyl-tRNA synthetase (ArgRS) specifically catalyzes the attachment of arginine to its corresponding tRNA. Inhibition of ArgRS disrupts protein synthesis, leading to cell growth arrest and making it a compelling target for drug discovery.
Arg-AMS (Arginyl-adenosine sulfamoylate) is a potent inhibitor of ArgRS.[1][2][3] It belongs to the class of aminoacyl-adenylate analogues, which act as stable mimics of the high-energy intermediate formed during the aminoacylation reaction.[4] This technical guide provides an in-depth overview of this compound as an inhibitor of ArgRS, summarizing the available quantitative data, detailing relevant experimental protocols, and illustrating the cellular pathways affected by its inhibitory action.
Data Presentation: Inhibitory Activity of this compound
However, the inhibitory activity of this compound against a related enzyme, the Ornithine-activating domain of GrsB (a non-ribosomal peptide synthetase), has been reported. This provides some context for its potency, although it is important to note that this is not the primary target of interest for this guide.
| Inhibitor | Target Enzyme | Inhibitory Concentration (IC50) | Reference |
| This compound | Arginyl-tRNA Synthetase (ArgRS) | Data not publicly available. | Likely in Kasai S, et al. Chem Commun (Camb). 2015 Nov 11;51(87):15764-7. |
| This compound | Orn-activating domain of GrsB | 4.6 µM | [2] |
Experimental Protocols
The following sections detail methodologies for key experiments to characterize the inhibitory activity of this compound on ArgRS.
Protocol 1: Arginyl-tRNA Synthetase Inhibition Assay using Radiolabeled Amino Acid Incorporation
This is a classic and direct method to measure the enzymatic activity of ArgRS and its inhibition.
Objective: To determine the IC50 value of this compound against ArgRS by measuring the incorporation of [¹⁴C]-Arginine into its cognate tRNA.
Materials:
-
Purified recombinant Arginyl-tRNA Synthetase (ArgRS)
-
[¹⁴C]-L-Arginine
-
Total tRNA mixture or purified tRNAArg
-
ATP (Adenosine triphosphate)
-
Reaction Buffer: 100 mM Tris-HCl (pH 7.6), 50 mM KCl, 5 mM MgCl₂, 0.5 mM EDTA
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Trichloroacetic acid (TCA), 5% (w/v), ice-cold
-
Filter paper discs (e.g., Whatman 3MM)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, ATP (final concentration 2.5 mM), and tRNA (final concentration ~8 units).
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the reaction buffer. Include a vehicle control (e.g., DMSO).
-
Enzyme Addition: Add purified ArgRS to the reaction mixtures containing the different concentrations of this compound and incubate for a pre-determined time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the aminoacylation reaction by adding [¹⁴C]-L-Arginine (final concentration ~6.7 µM).
-
Incubation: Incubate the reaction mixtures at 37°C for a specific time (e.g., 10 minutes).
-
Quenching the Reaction: Stop the reaction by spotting aliquots of the reaction mixture onto the filter paper discs pre-soaked in ice-cold 5% TCA.
-
Washing: Wash the filter discs extensively with ice-cold 5% TCA to remove unincorporated [¹⁴C]-Arginine, followed by a final wash with ethanol.
-
Drying: Dry the filter discs completely.
-
Scintillation Counting: Place the dried filter discs in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Protocol 2: Malachite Green-Based Pyrophosphate Assay for Arginyl-tRNA Synthetase Activity
This is a non-radioactive, colorimetric assay that measures the production of pyrophosphate (PPi), a byproduct of the aminoacylation reaction.
Objective: To determine the IC50 value of this compound against ArgRS by quantifying the amount of PPi produced.
Materials:
-
Purified recombinant ArgRS
-
L-Arginine
-
Total tRNA mixture or purified tRNAArg
-
ATP
-
Inorganic Pyrophosphatase
-
Malachite Green Reagent
-
Reaction Buffer: As in Protocol 1
-
This compound
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the reaction buffer, L-Arginine, tRNA, ATP, and inorganic pyrophosphatase.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Enzyme Addition: Add purified ArgRS to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period.
-
Color Development: Stop the reaction and develop the color by adding the Malachite Green reagent.
-
Measurement: Measure the absorbance at the appropriate wavelength (typically ~620-650 nm) using a microplate reader.
-
Data Analysis: Construct a standard curve using known concentrations of phosphate. Calculate the amount of PPi produced in each reaction and determine the percentage of inhibition. Plot the percentage of inhibition against the logarithm of the this compound concentration to calculate the IC50 value.
Signaling Pathways and Cellular Effects of ArgRS Inhibition
The inhibition of ArgRS by this compound extends beyond the simple blockade of protein synthesis, impacting various cellular signaling pathways.
Canonical Pathway: Inhibition of Protein Synthesis
The primary and most direct consequence of ArgRS inhibition is the depletion of the cellular pool of charged Arginyl-tRNA (Arg-tRNAArg). This leads to the stalling of ribosomes at arginine codons on messenger RNA (mRNA), resulting in a global shutdown of protein synthesis. This is the fundamental mechanism by which this compound exerts its cytotoxic effects.
Non-Canonical Signaling Pathways
Recent research has unveiled that aaRSs, including ArgRS, have "moonlighting" functions and are integrated into broader cellular signaling networks.
-
Amino Acid Response (AAR) Pathway: A deficiency in charged tRNA, caused by ArgRS inhibition, is a stress signal that can activate the AAR pathway. This pathway is a key cellular mechanism for adapting to amino acid starvation. While the canonical AAR is mediated by the kinase GCN2, some studies suggest that aaRS inhibition can modulate inflammatory responses in a GCN2-independent but GCN1-dependent manner.
-
mTORC1 Pathway: The mTORC1 (mechanistic target of rapamycin complex 1) pathway is a central regulator of cell growth and metabolism and is sensitive to amino acid availability. While some aaRSs directly signal to mTORC1, the direct link between ArgRS inhibition and mTORC1 signaling is an area of ongoing research.
-
Nuclear Functions and RNA Splicing: ArgRS can translocate to the nucleus, where it has been shown to interact with SRRM2 (serine/arginine repetitive matrix protein 2), a component of the spliceosome. This interaction suggests a role for ArgRS in regulating RNA splicing, which can be influenced by cellular arginine levels. Inhibition of ArgRS could therefore lead to alterations in the splicing of specific pre-mRNAs, resulting in the production of different protein isoforms and affecting cellular metabolism and immune responses.
Conclusion
This compound is a valuable research tool for studying the roles of arginyl-tRNA synthetase in both canonical protein synthesis and non-canonical signaling pathways. Its potency as an inhibitor makes it a promising lead compound for the development of novel therapeutics. Further research is needed to fully elucidate its quantitative inhibitory profile against ArgRS and to explore its effects on the various cellular processes that are regulated by this essential enzyme. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the mechanism of action and potential applications of this compound.
References
The Role of Arg-AMS in Protein Synthesis Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the role of Arginyl-5'-sulfamoyladenosine (Arg-AMS) as a potent inhibitor of protein synthesis. This compound acts as a stable analogue of the arginyl-adenylate intermediate, effectively targeting and inhibiting arginyl-tRNA synthetase (ArgRS). This inhibition mimics a state of arginine starvation, leading to the accumulation of uncharged tRNAArg and subsequent activation of the General Control Nonderepressible 2 (GCN2) kinase. GCN2 activation is a central event in the Integrated Stress Response (ISR), a crucial cellular signaling network for adapting to various stresses. The ISR, in turn, orchestrates a global downregulation of protein synthesis through the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This guide details the molecular mechanisms, key signaling pathways, and experimental methodologies for studying the effects of this compound, providing a comprehensive resource for researchers in cellular biology and drug development.
Introduction
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the first step of protein synthesis: the charging of tRNAs with their cognate amino acids. The fidelity of this process is critical for maintaining the accuracy of translation. Consequently, aaRSs have emerged as attractive targets for the development of novel therapeutics, including antibiotics and anti-cancer agents. This compound is a synthetic, non-hydrolyzable analogue of the arginyl-adenylate intermediate formed during the aminoacylation reaction catalyzed by arginyl-tRNA synthetase (ArgRS). By tightly binding to the active site of ArgRS, this compound acts as a potent and specific inhibitor. This inhibition leads to a cellular state mimicking arginine starvation, triggering a cascade of events that culminate in the general inhibition of protein synthesis. Understanding the precise mechanism of action of this compound and its downstream cellular consequences is crucial for its application as a research tool and its potential development as a therapeutic agent.
Mechanism of Action of this compound
The primary molecular target of this compound is arginyl-tRNA synthetase (ArgRS), a class I aminoacyl-tRNA synthetase. The canonical function of ArgRS is a two-step reaction:
-
Amino Acid Activation: Arginine and ATP bind to the active site of ArgRS, leading to the formation of an arginyl-adenylate intermediate and the release of pyrophosphate (PPi).
-
tRNA Charging: The activated arginine is then transferred to the 3' end of its cognate tRNA (tRNAArg), forming arginyl-tRNAArg and releasing AMP.
This compound, as a stable analogue of the arginyl-adenylate intermediate, binds to the active site of ArgRS and effectively traps the enzyme in an inactive state, preventing both the formation of the natural intermediate and the subsequent charging of tRNAArg. This leads to an accumulation of uncharged tRNAArg within the cell.
Signaling Pathways Activated by this compound
The accumulation of uncharged tRNAArg is a key stress signal that activates the Integrated Stress Response (ISR). The primary sensor of uncharged tRNAs is the GCN2 kinase.
The GCN2-eIF2α Axis of the Integrated Stress Response
Upon binding of uncharged tRNA, GCN2 undergoes a conformational change that leads to its autophosphorylation and activation. Activated GCN2 then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2) at serine 51. Phosphorylated eIF2α (p-eIF2α) acts as a competitive inhibitor of its guanine nucleotide exchange factor, eIF2B. This inhibition reduces the availability of the eIF2-GTP-Met-tRNAi ternary complex, which is essential for the initiation of translation. The consequence is a global downregulation of protein synthesis, allowing the cell to conserve resources and initiate adaptive programs.
A key downstream effector of the GCN2-eIF2α pathway is the activating transcription factor 4 (ATF4). While global translation is suppressed, the phosphorylation of eIF2α paradoxically leads to the preferential translation of ATF4 mRNA. ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid biosynthesis, transport, and stress resistance, forming a crucial part of the cellular adaptive response.
Crosstalk with the mTORC1 Pathway
The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation, and its activity is highly sensitive to amino acid availability. Arginine is one of the key amino acids that signals to activate mTORC1. Therefore, by mimicking arginine starvation, this compound is expected to lead to the inhibition of mTORC1 signaling.
The precise mechanisms of crosstalk between the GCN2 and mTORC1 pathways are complex and context-dependent. GCN2 activation can lead to mTORC1 inhibition through various proposed mechanisms, including the regulation of gene expression of mTORC1 inhibitors or direct phosphorylation of mTORC1 components. Conversely, mTORC1 can also influence GCN2 activity. This intricate interplay ensures a coordinated cellular response to nutrient stress.
Quantitative Data on the Effects of this compound
While this compound is recognized as a potent inhibitor of ArgRS, comprehensive quantitative data on its cellular effects are not extensively tabulated in the public domain. The following table summarizes the types of quantitative data that are critical for characterizing the activity of this compound and similar compounds. Researchers are encouraged to generate such data for their specific experimental systems.
| Parameter | Assay Type | Typical Readout | Expected Effect of this compound |
| ArgRS Inhibition | In vitro aminoacylation assay | IC50, Ki | Potent inhibition (nM to low µM range) |
| ATP-PPi exchange assay | Inhibition of 32P-PPi incorporation | Dose-dependent decrease | |
| Global Protein Synthesis | Metabolic labeling (e.g., 35S-Met/Cys, puromycin) | Incorporation of label | Dose-dependent decrease (IC50) |
| In vitro translation assay (e.g., rabbit reticulocyte lysate) | Luciferase or other reporter activity | Dose-dependent decrease | |
| eIF2α Phosphorylation | Western Blot | Ratio of p-eIF2α to total eIF2α | Dose- and time-dependent increase |
| ATF4 Expression | Western Blot or qPCR | Protein or mRNA levels | Dose- and time-dependent increase |
| Uncharged tRNA Levels | Northern Blot or tRNA-Seq | Ratio of uncharged to charged tRNAArg | Dose- and time-dependent increase |
| Cell Viability/Proliferation | MTT, CellTiter-Glo, or cell counting | Cell viability or number | Dose-dependent decrease (CC50) |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of this compound in protein synthesis inhibition. These protocols are based on established methods for studying aminoacyl-tRNA synthetase inhibitors and the Integrated Stress Response.
In Vitro ArgRS Inhibition Assay (ATP-PPi Exchange)
This assay measures the first step of the aminoacylation reaction by quantifying the incorporation of 32P-labeled pyrophosphate into ATP in an arginine-dependent manner.
Materials:
-
Purified recombinant ArgRS
-
L-Arginine
-
ATP
-
[32P]Pyrophosphate
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl2, 2 mM DTT)
-
Activated charcoal
-
Trichloroacetic acid (TCA)
-
Scintillation counter and vials
Protocol:
-
Prepare a reaction mixture containing reaction buffer, ATP, L-arginine, and [32P]pyrophosphate.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding purified ArgRS.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a solution of activated charcoal in TCA. This will bind the [32P]ATP.
-
Filter the mixture to separate the charcoal-bound [32P]ATP from the unincorporated [32P]pyrophosphate.
-
Wash the filter extensively with TCA.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
Measurement of Global Protein Synthesis by Puromycin Labeling
This method utilizes the antibiotic puromycin, an analogue of the 3' end of aminoacyl-tRNA, which is incorporated into nascent polypeptide chains, leading to their premature termination. The level of puromycin incorporation is a direct measure of ongoing protein synthesis.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Puromycin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-puromycin antibody
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
Western blotting equipment and reagents
Protocol:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for the desired time (e.g., 1-6 hours).
-
Add a low concentration of puromycin (e.g., 1-10 µg/mL) to the culture medium and incubate for a short period (e.g., 10-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with an anti-puromycin primary antibody.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using a chemiluminescent or fluorescent imaging system.
-
Quantify the band intensities to determine the relative levels of protein synthesis.
Western Blot Analysis of eIF2α Phosphorylation and ATF4 Expression
This is the standard method to assess the activation of the GCN2-eIF2α-ATF4 arm of the ISR.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-eIF2α (Ser51), anti-total eIF2α, anti-ATF4, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
Secondary antibodies conjugated to HRP or a fluorescent dye
-
Western blotting equipment and reagents
Protocol:
-
Treat cells with this compound at various concentrations and for different time points.
-
Harvest and lyse the cells in lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of eIF2α.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane (using BSA for phosphoproteins is often recommended).
-
Incubate the membrane with primary antibodies against p-eIF2α, total eIF2α, ATF4, and a loading control.
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
Detect and quantify the signals for each protein.
-
Calculate the ratio of p-eIF2α to total eIF2α to determine the extent of eIF2α phosphorylation.
Conclusion
This compound is a valuable research tool for inducing the Integrated Stress Response through the specific inhibition of arginyl-tRNA synthetase. Its mechanism of action, which mimics arginine starvation, provides a controlled way to study the downstream consequences of GCN2 activation, including the global inhibition of protein synthesis and the preferential translation of stress-response factors like ATF4. Furthermore, the use of this compound can help to dissect the intricate crosstalk between the ISR and other nutrient-sensing pathways such as mTORC1. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies of protein synthesis, cellular stress responses, and the development of novel therapeutics targeting aminoacyl-tRNA synthetases.
An In-Depth Technical Guide to the Interaction of Arg-AMS with Non-Ribosomal Peptide Synthetases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Non-ribosomal peptide synthetases (NRPSs) are large, multi-domain enzymes found in bacteria and fungi that synthesize a wide array of bioactive peptides, including many clinically important antibiotics, immunosuppressants, and siderophores. The adenylation (A) domain of NRPSs is a critical component, responsible for the selection and activation of specific amino acid substrates, making it a prime target for inhibitor development. This guide provides a comprehensive overview of the interaction between Arg-AMS (Arginyl-adenosine monophosphate-sulfonamide) and related aminoacyl-AMS derivatives with NRPS A-domains. These compounds are potent bisubstrate inhibitors that mimic the aminoacyl-adenylate intermediate of the adenylation reaction, exhibiting tight-binding characteristics. This document details the mechanism of action, presents quantitative binding data, outlines key experimental protocols for studying these interactions, and visualizes the relevant biochemical pathways and experimental workflows.
The Non-Ribosomal Peptide Synthetase (NRPS) Machinery
NRPSs function as molecular assembly lines, composed of repeating modules. A minimal elongation module consists of three core domains:
-
Adenylation (A) Domain: Selects and activates a specific amino acid substrate in an ATP-dependent manner, forming a highly reactive aminoacyl-adenylate (AA-AMP) intermediate.[1]
-
Peptidyl Carrier Protein (PCP) or Thiolation (T) Domain: Covalently tethers the activated amino acid via a 4'-phosphopantetheine (Ppant) arm.[1]
-
Condensation (C) Domain: Catalyzes peptide bond formation between the amino acid on the current module's PCP domain and the growing peptide chain attached to the preceding module's PCP domain.
The process is initiated by an A-domain activating the first amino acid, and the final peptide product is typically released from the NRPS by a C-terminal Thioesterase (TE) domain, which can catalyze hydrolysis or intramolecular cyclization.
The Adenylation Domain Catalytic Cycle
The A-domain catalyzes a two-step reaction:
-
Adenylation: The carboxylate of the amino acid substrate attacks the α-phosphate of ATP, forming an aminoacyl-AMP intermediate and releasing pyrophosphate (PPi).
-
Thioesterification: The thiol group of the Ppant arm of the cognate PCP domain attacks the carbonyl carbon of the aminoacyl-AMP, transferring the activated amino acid to the PCP domain and releasing AMP.
This compound: A Transition State Analog Inhibitor
5'-O-[N-(aminoacyl)sulfamoyl]adenosines (AA-AMS) are a class of potent inhibitors of A-domains.[2] this compound is a member of this class, where the acyl-phosphate linkage of the natural aminoacyl-AMP intermediate is replaced by a more stable sulfamoyl group. This makes this compound a non-hydrolyzable, bisubstrate analog that mimics the transition state of the adenylation reaction, leading to tight binding in the A-domain active site.[2][3]
Quantitative Analysis of AMS Inhibitor Potency
Aminoacyl-AMS derivatives have demonstrated potent inhibition of various NRPS A-domains. The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), or the inhibition constant (Ki). The following table summarizes representative data for this compound and other well-characterized AMS inhibitors.
| Inhibitor | Target NRPS A-Domain | Enzyme Source | Assay Type | Parameter | Value | Reference(s) |
| This compound | Ornithine-activating domain of GrsB | Bacillus brevis | Not Specified | IC50 | 4.6 µM | [3] |
| Salicyl-AMS | Salicylate adenylation enzymes | Yersinia pestis, Yersinia enterocolitica | Biochemical | Ki | 0.35 - 1.08 nM | [4] |
| L-Phe-AMS | A-domain of GrsA | Aneurinibacillus migulanus | ELISA-based | Kd | 11.4 ± 3.4 nM | [2] |
| 2'-O-cyanomethyl-L-Phe-AMS | A-domain of GrsA | Aneurinibacillus migulanus | ELISA-based | Kd | 23.3 ± 4.5 nM | [2] |
| Alanyl-AMS | Cysteine adenylation domain of HMWP2 | Yersinia pestis | MesG Assay | IC50 | 0.11 µM | [5] |
| Cysteyl-AMS | Cysteine adenylation domain of HMWP2 | Yersinia pestis | MesG Assay | IC50 | < 0.003 µM | [5] |
Experimental Protocols
Characterizing the interaction between this compound and NRPS A-domains requires specific biochemical and biophysical assays. Detailed protocols for the most common methods are provided below.
ATP-Pyrophosphate (PPi) Exchange Assay
This is a classic, albeit often discontinuous, assay that measures the reverse reaction of the adenylation step. The incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP is quantified in the presence of the A-domain and its cognate amino acid.
Materials:
-
Purified NRPS A-domain
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
Cognate amino acid (e.g., L-Arginine)
-
[³²P]Pyrophosphate
-
Quenching solution (e.g., 1.6% (w/v) activated charcoal in 0.1 M sodium pyrophosphate, 5% (v/v) perchloric acid)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, the cognate amino acid, and the A-domain enzyme. For inhibitor studies, pre-incubate the enzyme with the inhibitor (e.g., this compound) for a defined period.
-
Initiate the reaction by adding [³²P]PPi.
-
Incubate the reaction at a constant temperature (e.g., 30°C) for a specific time course.
-
Stop the reaction by adding the quenching solution. The activated charcoal binds the newly formed [³²P]ATP.
-
Pellet the charcoal by centrifugation and wash several times with a wash buffer (e.g., 0.1 M sodium pyrophosphate) to remove unincorporated [³²P]PPi.
-
Resuspend the charcoal pellet in water, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the rate of [³²P]ATP formation.
A non-radioactive version of this assay using γ-¹⁸O₄-ATP and mass spectrometry has also been developed.[6]
Continuous Spectrophotometric MesG Assay (Hydroxylamine Release Assay)
This continuous assay is a safer and more convenient alternative to the ATP-PPi exchange assay. It measures the forward reaction of adenylation by detecting the release of PPi.
Principle: The PPi produced by the A-domain is cleaved into two molecules of inorganic phosphate (Pi) by inorganic pyrophosphatase. This Pi is then used by purine nucleoside phosphorylase (PNP) to convert 7-methylthioguanosine (MesG) into 7-methylthioguanine and ribose-1-phosphate. The formation of 7-methylthioguanine results in an increase in absorbance at 360 nm. Hydroxylamine is often included to act as a surrogate for the PCP domain, accepting the activated amino acid and allowing for multiple turnovers.[7][8]
Materials:
-
Purified NRPS A-domain
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
Cognate amino acid
-
Hydroxylamine solution (pH adjusted)
-
7-methylthioguanosine (MesG)
-
Inorganic pyrophosphatase
-
Purine nucleoside phosphorylase (PNP)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer, ATP, cognate amino acid, hydroxylamine, MesG, inorganic pyrophosphatase, and PNP.
-
Equilibrate the mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the A-domain enzyme. For inhibition studies, the inhibitor can be added to the reaction mixture before the enzyme.
-
Monitor the increase in absorbance at 360 nm over time.
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time plot, using the extinction coefficient for the conversion of MesG to 7-methylthioguanine.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. It allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.
Materials:
-
Highly purified and concentrated NRPS A-domain
-
This compound or other inhibitor
-
Dialysis buffer (the same buffer for both protein and inhibitor)
-
Isothermal titration calorimeter
Procedure:
-
Thoroughly dialyze the A-domain and dissolve the inhibitor in the exact same buffer to minimize heats of dilution. Degas both solutions before the experiment.[9]
-
Load the A-domain into the sample cell of the calorimeter and the inhibitor into the injection syringe. The concentration of the inhibitor in the syringe should typically be 10-20 times higher than the protein concentration in the cell.[9]
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform a series of small, sequential injections of the inhibitor into the protein solution. The heat change associated with each injection is measured.
-
As the protein becomes saturated with the inhibitor, the heat change per injection decreases, resulting in a binding isotherm.
-
Fit the integrated heat data to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH).
Signaling Pathways and Downstream Effects of NRPS Inhibition
Inhibiting NRPSs, particularly those involved in the biosynthesis of virulence factors like siderophores, can have significant downstream consequences for bacterial pathogens.
Disruption of Iron Acquisition
Many pathogenic bacteria rely on NRPS-synthesized siderophores to scavenge iron, an essential nutrient, from their host.[10][11] Inhibition of the A-domains within these NRPS pathways blocks siderophore production, leading to iron starvation and attenuating the pathogen's virulence.
Potential Interference with Quorum Sensing
Some siderophores, such as pyoverdine from Pseudomonas aeruginosa, have been shown to also function as signaling molecules in quorum sensing, a process of cell-to-cell communication that regulates gene expression in response to population density.[12] By inhibiting the production of these dual-function molecules, this compound and related inhibitors could potentially disrupt bacterial communication and coordination, further impairing their pathogenic capabilities.
Experimental and Drug Discovery Workflows
The characterization and development of NRPS inhibitors like this compound follow a structured workflow, from initial screening to detailed mechanistic studies.
Conclusion and Future Directions
This compound and the broader class of aminoacyl-AMS inhibitors represent a powerful tool for probing the function of NRPS A-domains and serve as a promising scaffold for the development of novel therapeutics. Their mechanism as transition state analogs results in potent and specific inhibition. While challenges such as cell permeability need to be addressed for in vivo applications, ongoing research into modifying the AMS scaffold is yielding promising results.[2] The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate these fascinating enzyme-inhibitor interactions and to advance the development of new drugs targeting non-ribosomal peptide biosynthesis.
References
- 1. Structural, biochemical and bioinformatic analyses of nonribosomal peptide synthetase adenylation domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a chemical scaffold for inhibiting nonribosomal peptide synthetases in live bacterial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Siderophore Biosynthesis Inhibitors as New Antibiotics for Biodefense | National Agricultural Library [nal.usda.gov]
- 5. Design, synthesis, and biological evaluation of α-hydroxyacyl-AMS inhibitors of amino acid adenylation enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenylation enzyme characterization using γ-18O4-ATP pyrophosphate exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Nonribosomal Peptide Synthetase Adenylation Domain Activity Using a Continuous Hydroxylamine Release Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Nonribosomal Peptide Synthetase Adenylation Domain Activity Using a Continuous Hydroxylamine Release Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 10. Breaking a pathogen’s iron will: inhibiting siderophore production as an antimicrobial strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Siderophore Biosynthesis to Thwart Microbial Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biosynthesis Pathways, Transport Mechanisms and Biotechnological Applications of Fungal Siderophores - PMC [pmc.ncbi.nlm.nih.gov]
Arg-AMS: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arg-AMS is a potent, nanomolar inhibitor of arginyl-tRNA synthetase (ArgRS) and also demonstrates inhibitory activity against the adenylation (A) domains of non-ribosomal peptide synthetases (NRPS). As a stable analogue of the arginyl-adenylate intermediate, this compound serves as a valuable tool for studying the mechanisms of these essential enzymes and as a potential scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the cellular mechanism of action of this compound.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]sulfamate, is a synthetic molecule designed to mimic the transition state of the arginyl-tRNA synthetase reaction.[1] Its structure combines an adenosine moiety with an arginine analogue linked by a non-hydrolyzable sulfamoyl group.
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | Source |
| Molecular Formula | C16H26N10O7S | [1][2] |
| Molecular Weight | 502.51 g/mol | [2] |
| CAS Number | 301351-95-1 | [3] |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO | [3] |
| IUPAC Name | [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]sulfamate | [1] |
Biological Properties and Inhibitory Activity
This compound is a potent inhibitor of arginyl-tRNA synthetase (ArgRS), a crucial enzyme responsible for charging tRNAArg with arginine during protein synthesis. While it is described as a nanomolar inhibitor, a specific Ki or IC50 value for ArgRS has not been reported in the reviewed literature.
This compound also exhibits inhibitory activity against the adenylation (A) domains of non-ribosomal peptide synthetases (NRPS). These enzymes are involved in the biosynthesis of a wide range of secondary metabolites in bacteria and fungi. The inhibitory activity of this compound against a specific NRPS A-domain is summarized in Table 2.
| Target | Enzyme/Domain | IC50 | Source |
| Non-ribosomal Peptide Synthetase | Ornithine-activating domain of GrsB | 4.6 µM |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the competitive inhibition of arginyl-tRNA synthetase. By mimicking the arginyl-adenylate intermediate, this compound binds to the active site of ArgRS, preventing the formation of charged tRNAArg. This leads to an accumulation of uncharged tRNAArg within the cell.
The increase in uncharged tRNA serves as a crucial cellular signal for amino acid deprivation. This signal is primarily detected by the protein kinase General Control Nonderepressible 2 (GCN2). Upon binding to uncharged tRNA, GCN2 becomes activated through autophosphorylation. Activated GCN2 then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α).
Phosphorylation of eIF2α inhibits the GDP-GTP exchange activity of the guanine nucleotide exchange factor eIF2B, leading to a global reduction in protein synthesis. However, this event also paradoxically promotes the translation of specific mRNAs, most notably that of Activating Transcription Factor 4 (ATF4). ATF4 is a key transcription factor that orchestrates the expression of genes involved in the Amino Acid Response (AAR), a cellular program aimed at mitigating the effects of amino acid starvation.
Experimental Protocols
Arginyl-tRNA Synthetase Inhibition Assay (Radiolabel Method)
This protocol is adapted from a general procedure for aminoacyl-tRNA synthetase assays.
Materials:
-
Reaction Buffer: 100 mM Tris-HCl (pH 7.6), 10 mM MgCl2, 30 mM KCl, 2 mM ATP, 1 mM DTT.
-
Enzyme: Purified arginyl-tRNA synthetase.
-
Substrates: L-[14C]-Arginine, total tRNA mixture containing tRNAArg.
-
Stop Solution: 10% (w/v) Trichloroacetic acid (TCA).
-
Wash Solution: 5% (w/v) TCA.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, L-[14C]-Arginine, and total tRNA in a microcentrifuge tube.
-
Add varying concentrations of this compound (or vehicle control) to the reaction mixtures and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding a predetermined amount of purified arginyl-tRNA synthetase.
-
Incubate the reaction at 37°C for a specified time (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of ice-cold 10% TCA.
-
Precipitate the macromolecules by incubating on ice for at least 30 minutes.
-
Collect the precipitate by vacuum filtration onto glass fiber filters.
-
Wash the filters three times with cold 5% TCA to remove unincorporated radiolabeled arginine.
-
Dry the filters and place them in scintillation vials with an appropriate scintillation fluid.
-
Quantify the amount of incorporated L-[14C]-Arginine using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Synthesis
Conclusion
This compound is a valuable chemical probe for studying the function of arginyl-tRNA synthetase and non-ribosomal peptide synthetases. Its ability to induce the amino acid response pathway through the specific inhibition of ArgRS makes it a useful tool for dissecting cellular responses to amino acid stress. While its therapeutic potential is yet to be fully explored, its potent and specific mechanism of action suggests that it could serve as a lead compound for the development of novel antimicrobial or anti-proliferative agents. Further research is warranted to fully characterize its inhibitory profile and to develop efficient synthetic routes for its production and derivatization.
References
In-Depth Technical Guide: Discovery and Synthesis of Arg-AMS
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Arg-AMS, or 5'-O-[N-(L-arginyl)sulfamoyl]adenosine, is a potent, nanomolar inhibitor of arginyl-tRNA synthetase (ArgRS) and also demonstrates inhibitory activity against the adenylation (A) domains of non-ribosomal peptide synthetases (NRPSs). As a stable analog of the aminoacyl-adenylate intermediate, this compound has emerged as a valuable chemical probe for studying the roles of these essential enzymes in various biological processes. Its activities extend to antiviral applications, notably in its ability to inhibit the porcine reproductive and respiratory syndrome virus (PRRSV) by targeting the host protein CD163. This guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, including detailed experimental protocols and a summary of its known quantitative data.
Introduction
Aminoacyl-tRNA synthetases (aaRSs) are a family of enzymes fundamental to life, responsible for the faithful translation of the genetic code by catalyzing the attachment of specific amino acids to their cognate tRNAs. Their essential role in protein synthesis makes them attractive targets for the development of novel therapeutics, including antibiotics and antiviral agents. This compound belongs to a class of non-hydrolyzable aminoacyl-sulfamoyl adenosine (aaSA) analogs, which act as mimics of the high-energy aminoacyl-AMP intermediates formed during the aminoacylation reaction. This structural mimicry allows them to bind tightly to the active site of their target synthetases, leading to potent and specific inhibition.
Discovery and Biological Activity
This compound was identified as a potent inhibitor of ArgRS and NRPS A-domains. Its primary mechanism of action involves the competitive inhibition of the binding of the natural aminoacyl-adenylate intermediate to the enzyme's active site. This inhibition of protein synthesis machinery leads to cellular stress and can trigger specific signaling pathways.
Antiviral Activity
A significant application of this compound has been demonstrated in the context of viral infections. Specifically, it has been shown to possess antiviral activity against the porcine reproductive and respiratory syndrome virus (PRRSV). The mechanism of this antiviral action involves the targeting of the host cellular receptor CD163, which is crucial for PRRSV entry into host cells. By interfering with this host-virus interaction, this compound effectively blocks viral infection.
Inhibition of Non-Ribosomal Peptide Synthetases
Beyond its effects on ribosomal protein synthesis, this compound also inhibits the adenylation domains of NRPSs. These large, modular enzymes are responsible for the biosynthesis of a wide array of bioactive peptides in bacteria and fungi, including many toxins, siderophores, and antibiotics. The ability of this compound to inhibit these enzymes opens up avenues for its use as a tool to probe NRPS-mediated pathways and as a potential lead for the development of novel antibacterial agents.
Quantitative Data Summary
The following table summarizes the known quantitative inhibitory data for this compound.
| Target Enzyme/Domain | Assay Type | Reported Value (IC50) | Reference |
| Ornithine-activating domain of Gramicidin S Synthetase B (GrsB) | Competitive Activity-Based Protein Profiling | 4.6 µM | (Kasai et al., 2015) |
Experimental Protocols
Synthesis of 5'-O-[N-(L-arginyl)sulfamoyl]adenosine (this compound)
-
Protection of Adenosine: The 2' and 3' hydroxyl groups of the ribose moiety of adenosine are protected, often as an isopropylidene acetal. The amino group of the arginine side chain also requires protection (e.g., with Boc or Cbz groups).
-
Sulfamoylation: The 5'-hydroxyl group of the protected adenosine is reacted with sulfamoyl chloride to introduce the sulfamoyl group.
-
Coupling: The protected arginine is then coupled to the 5'-O-sulfamoyladenosine intermediate.
-
Deprotection: Finally, all protecting groups are removed to yield the final product, this compound.
Note: This is a generalized scheme. The specific reagents, reaction conditions, and purification methods would need to be optimized for the synthesis of this compound.
Inhibition Assay for NRPS A-Domains (Competitive Activity-Based Protein Profiling)
This protocol is adapted from the methodology described by Kasai et al. (2015) for assessing the inhibitory activity of this compound against NRPS A-domains.
Materials:
-
NRPS A-domain of interest (e.g., Orn-activating domain of GrsB)
-
This compound (or other test inhibitors)
-
Activity-based probe specific for the A-domain
-
Appropriate buffer (e.g., Tris-HCl with MgCl2)
-
SDS-PAGE reagents and equipment
-
Fluorescence scanner or appropriate detection system
Procedure:
-
Pre-incubation with Inhibitor: Incubate the NRPS A-domain with varying concentrations of this compound in the reaction buffer for a specified time (e.g., 30 minutes) at the optimal temperature for the enzyme.
-
Probe Labeling: Add the activity-based fluorescent probe to the reaction mixture and incubate for a further period to allow for covalent labeling of the active enzyme.
-
Quenching and Denaturation: Stop the reaction by adding SDS-PAGE loading buffer. Heat the samples to denature the proteins.
-
Electrophoresis: Separate the proteins by SDS-PAGE.
-
Detection: Visualize the fluorescently labeled protein bands using a fluorescence scanner.
-
Data Analysis: Quantify the fluorescence intensity of the bands corresponding to the A-domain. The decrease in fluorescence intensity in the presence of this compound compared to a control (no inhibitor) indicates inhibition. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Amino Acid Starvation Response Pathway
Inhibition of ArgRS by this compound leads to an accumulation of uncharged tRNAArg. This accumulation is sensed by the protein kinase General Control Nonderepressible 2 (GCN2), which becomes activated through autophosphorylation. Activated GCN2 then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α inhibits the GDP-GTP exchange factor eIF2B, leading to a global reduction in protein synthesis. However, it selectively promotes the translation of certain mRNAs, such as that of the transcription factor ATF4, which in turn upregulates genes involved in amino acid biosynthesis and stress response.
Caption: GCN2-mediated amino acid starvation response pathway.
Experimental Workflow for Antiviral Activity Assessment
The following workflow outlines the key steps to assess the antiviral activity of this compound against PRRSV.
Caption: Workflow for assessing the antiviral activity of this compound.
Conclusion
This compound is a powerful research tool for dissecting the roles of arginyl-tRNA synthetase and NRPS A-domains in cellular physiology and disease. Its demonstrated antiviral activity highlights its potential as a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its mechanism of action in different biological contexts, to develop a robust and scalable synthesis protocol, and to explore its therapeutic potential in a broader range of diseases, including its potential, though yet unproven, applications in cancers such as multiple myeloma where amino acid metabolism plays a critical role. This guide provides a foundational resource for researchers and drug development professionals interested in leveraging the unique properties of this compound.
An In-depth Technical Guide to the Biological Targets of Arginyl-Sulfamoyladenosine (Arg-AMS) in Prokaryotes
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document delineates the primary biological targets of Arginyl-Sulfamoyladenosine (Arg-AMS) within prokaryotic systems. It provides a comprehensive overview of the mechanism of inhibition, quantitative inhibitory data, detailed experimental protocols for target validation, and visual representations of the affected biological pathways and experimental workflows.
Introduction
Arginyl-Sulfamoyladenosine (this compound) is a synthetic molecule belonging to the class of aminoacyl-sulfamoyladenosine inhibitors. These compounds are designed as stable analogs of the aminoacyl-adenylate intermediates formed during the activation of amino acids by adenylating enzymes. Due to this mimicry, this compound effectively targets and inhibits key enzymes involved in essential biosynthetic pathways in prokaryotes, making it a molecule of significant interest in the development of novel antimicrobial agents. This guide focuses on the two primary prokaryotic targets of this compound: Arginyl-tRNA Synthetase (ArgRS) and the Adenylation (A)-domains of Non-Ribosomal Peptide Synthetases (NRPSs).
Primary Biological Targets of this compound in Prokaryotes
This compound exhibits a dual-targeting mechanism in prokaryotes, inhibiting enzymes crucial for both primary and secondary metabolism.
Arginyl-tRNA Synthetase (ArgRS)
Arginyl-tRNA synthetases are essential enzymes that catalyze the esterification of L-arginine to its cognate tRNA (tRNAArg). This aminoacylation reaction is a critical step in protein biosynthesis, ensuring the correct incorporation of arginine into nascent polypeptide chains.
Mechanism of Inhibition: this compound acts as a potent competitive inhibitor of ArgRS. It mimics the arginyl-adenylate intermediate, binding tightly to the active site of the enzyme and preventing the binding of L-arginine and ATP. This inhibition effectively halts the aminoacylation of tRNAArg, leading to a depletion of charged tRNAs and the cessation of protein synthesis, which is ultimately lethal to the bacterial cell. While this compound is described as a potent nanomolar inhibitor of Staphylococcus aureus ArgRS, specific quantitative data from the primary literature is not available.
Non-Ribosomal Peptide Synthetase (NRPS) Adenylation (A)-Domains
Non-ribosomal peptide synthetases are large, modular enzymes that synthesize a wide array of secondary metabolites, including siderophores, antibiotics, and toxins. The adenylation (A)-domain is the first catalytic unit in each NRPS module and is responsible for recognizing and activating a specific amino acid substrate by forming an aminoacyl-adenylate intermediate.
Mechanism of Inhibition: Similar to its action on ArgRS, this compound functions as a competitive inhibitor of the A-domains within NRPSs that recognize and activate L-arginine or structurally similar amino acids like L-ornithine. By occupying the active site, this compound prevents the adenylation of the natural substrate, thereby blocking the entire downstream biosynthetic pathway of the non-ribosomal peptide. This can disrupt crucial cellular processes, such as iron acquisition in the case of siderophore biosynthesis.
Quantitative Inhibition Data
The following table summarizes the available quantitative data for the inhibition of prokaryotic targets by this compound.
| Target Enzyme/Domain | Prokaryotic Species | Substrate Specificity | Inhibitor | Inhibition Metric (IC50) | Reference |
| Ornithine-activating A-domain of Gramicidin S Synthetase B (GrsB) | Bacillus brevis | L-Ornithine | This compound | 4.6 µM | [1] |
| Arginyl-tRNA Synthetase (ArgRS) | Staphylococcus aureus | L-Arginine | This compound | Potent nanomolar inhibitor | MedchemExpress |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound and its targets are provided below.
Synthesis of Arginyl-Sulfamoyladenosine (this compound)
The synthesis of this compound is based on the general method for preparing aminoacyl-sulfamoyladenosine analogs.
Materials:
-
5'-O-sulfamoyladenosine
-
N-α-Cbz-L-arginine
-
Dicyclohexylcarbodiimide (DCC)
-
Pyridine
-
Dimethylformamide (DMF)
-
Palladium on carbon (Pd/C) catalyst
-
Methanol
-
Trifluoroacetic acid (TFA)
Procedure:
-
Coupling Reaction: To a solution of 5'-O-sulfamoyladenosine in pyridine and DMF, add N-α-Cbz-L-arginine and DCC.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purify the crude product by silica gel chromatography to obtain the Cbz-protected this compound.
-
Deprotection: Dissolve the Cbz-protected this compound in methanol.
-
Add Pd/C catalyst and stir the mixture under a hydrogen atmosphere for 4-6 hours to remove the Cbz protecting group.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Purify the final product, this compound, by reverse-phase high-performance liquid chromatography (HPLC) using a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final compound by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
In Vitro Inhibition Assay for Arginyl-tRNA Synthetase (ArgRS)
A common method to determine the inhibitory activity of compounds against ArgRS is the radiolabeled amino acid incorporation assay.
Materials:
-
Purified prokaryotic ArgRS
-
[14C]-L-arginine
-
Total tRNA isolated from the corresponding prokaryotic species
-
ATP, MgCl2, KCl, Tris-HCl buffer (pH 7.5)
-
This compound (or other inhibitors) at various concentrations
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail and scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, KCl, ATP, and [14C]-L-arginine.
-
Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor.
-
Initiate the reaction by adding a mixture of purified ArgRS and total tRNA.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Precipitation: Stop the reaction by adding ice-cold 10% TCA. This precipitates the tRNA and any attached radiolabeled arginine.
-
Incubate on ice for 15-30 minutes to ensure complete precipitation.
-
Filtration: Collect the precipitate by vacuum filtration through glass fiber filters.
-
Wash the filters with cold 5% TCA to remove any unincorporated [14C]-L-arginine.
-
Dry the filters under a heat lamp.
-
Quantification: Place the dried filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro Inhibition Assay for NRPS Adenylation (A)-Domain
The activity and inhibition of NRPS A-domains can be measured using a continuous hydroxylamine release assay. This assay detects the formation of the aminoacyl-hydroxamate in the presence of hydroxylamine, which acts as a trapping agent for the activated amino acid.
Materials:
-
Purified NRPS A-domain
-
L-arginine (or the specific amino acid substrate)
-
ATP, MgCl2, Tris-HCl buffer (pH 7.5)
-
Hydroxylamine
-
Ferric chloride (FeCl3) solution
-
This compound (or other inhibitors) at various concentrations
-
Spectrophotometer
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, L-arginine, and hydroxylamine.
-
Add varying concentrations of this compound to the reaction tubes, including a no-inhibitor control.
-
Initiate the reaction by adding the purified NRPS A-domain.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 25-37°C) for a set time.
-
Colorimetric Detection: Stop the reaction by adding a solution of FeCl3 in HCl. The ferric ions will form a colored complex with the hydroxamate product.
-
Measure the absorbance of the solution at a specific wavelength (typically around 540 nm) using a spectrophotometer.
-
Data Analysis: Generate a standard curve using known concentrations of an aminoacyl-hydroxamate.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value as described for the ArgRS assay.
Visualizations of Affected Pathways and Experimental Workflows
Prokaryotic Protein Synthesis Inhibition by this compound
Caption: Inhibition of prokaryotic protein synthesis by this compound at the amino acid activation step.
NRPS-Mediated Siderophore Biosynthesis Inhibition by this compound
Caption: this compound inhibits the adenylation domain of NRPS, blocking siderophore biosynthesis.
Experimental Workflow for IC50 Determination of this compound
Caption: Workflow for determining the IC50 of this compound against its target enzymes.
References
Unraveling the Potent Interaction: A Technical Guide to the Binding Affinity of Arg-AMS with Arginyl-tRNA Synthetase (ArgRS)
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity between arginyl-sulfamoyl adenosine (Arg-AMS) and its target enzyme, arginyl-tRNA synthetase (ArgRS). This compound is a potent nanomolar inhibitor of ArgRS, an essential enzyme in protein biosynthesis.[1][2] Understanding the intricacies of this interaction is pivotal for researchers, scientists, and drug development professionals engaged in the discovery of novel antimicrobial and therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms.
Quantitative Analysis of Binding Affinity
| Ligand | Mutant | Kd (μM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Stoichiometry (n) |
| L-arginine | Wild Type | 0.8 ± 0.1 | -12.5 ± 0.2 | 4.2 | -8.3 | 0.98 |
| L-arginine | Y313A | 15.6 ± 0.8 | -9.8 ± 0.1 | 3.1 | -6.7 | 1.02 |
| L-arginine | R324A | 25.2 ± 1.5 | -8.5 ± 0.2 | 2.3 | -6.2 | 0.95 |
Table 1: Thermodynamic parameters of L-arginine and its mutants binding to E. coli ArgRS determined by ITC. Data sourced from Crystal structure of E. coli arginyl-tRNA synthetase and ligand binding studies revealed key residues in arginine recognition.[3]
Experimental Protocols
The determination of binding affinity and thermodynamic parameters for inhibitors like this compound with ArgRS relies on sophisticated biophysical techniques. The following are detailed methodologies for key experiments.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of this compound binding to ArgRS.
Methodology:
-
Sample Preparation:
-
Recombinant ArgRS is expressed and purified to homogeneity.
-
This compound is synthesized and purified.
-
Both ArgRS and this compound are extensively dialyzed against the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 2 mM DTT) to minimize heats of dilution.[4]
-
-
ITC Instrument Setup:
-
An ITC instrument (e.g., Malvern MicroCal PEAQ-ITC) is used.
-
The sample cell (typically 200-300 µL) is filled with ArgRS solution (e.g., 10-50 µM).
-
The injection syringe (typically 40-50 µL) is loaded with this compound solution (e.g., 100-500 µM).
-
-
Titration:
-
A series of small injections (e.g., 1-2 µL) of this compound are titrated into the ArgRS solution at a constant temperature (e.g., 25°C).
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data, a series of heat spikes, is integrated to obtain the heat change per injection.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine Kd, n, and ΔH.
-
The Gibbs free energy (ΔG) and entropy (ΔS) are calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
References
An In-depth Technical Guide on the Potential of Arginine and Aminoacyl-Sulfamoyladenosine (AMS) Analogs in Antiviral Research
Disclaimer: As of November 2025, there is no published scientific literature on a specific antiviral agent named "Arg-AMS." This technical guide provides a comprehensive analysis of the two constituent components based on available research: Arginine as a virucidal agent and Aminoacyl-Sulfamoyladenosine (AMS) analogs as enzyme inhibitors. The potential of a hypothetical "this compound" conjugate is explored based on the distinct properties of these two molecules.
Arginine as a Direct-Acting Antiviral and Virucidal Agent
Arginine, a naturally occurring amino acid, has demonstrated significant virucidal activity, particularly against enveloped viruses. Its mechanism of action is distinct from traditional antiviral drugs that target specific viral enzymes, which may offer an advantage in circumventing the development of resistant strains[1][2].
Mechanism of Action
The precise mechanism of arginine's virucidal effect is not fully elucidated but is understood to involve direct, weak, and multivalent interactions with the viral envelope.[1][2] This interaction is synergistic with physical stressors such as acidic pH and elevated temperatures.[3][4]
Three primary hypotheses for its mechanism have been proposed[4]:
-
Inhibition of Vital Protein Function: Arginine may interact with viral surface glycoproteins, disrupting their function and preventing attachment or fusion with host cells.
-
Viral Membrane Destabilization: Arginine could interfere with the lipid bilayer of the viral envelope, leading to a loss of integrity.
-
Pore Formation: It is suggested that arginine may induce the formation of pores in the viral membrane, allowing for further damage by synergistic factors like low pH.[4]
This multi-target interaction makes it difficult for viruses to develop resistance through single-point mutations.[1][2]
Quantitative Data: Virucidal Efficacy of Arginine
The virucidal activity of arginine has been quantified against several viruses, primarily through plaque reduction assays. The data highlights the synergy with low pH.
| Virus | Arginine Conc. | pH | Temperature | Incubation Time | Efficacy (Log Reduction) | Reference |
| Influenza A/Aichi/68 (H3N2) | 0.7 M | 4.5 | On Ice | 60 min | > 5.0 | [1] |
| Influenza A/Aichi/68 (H3N2) | 0.7 M | 5.5 | On Ice | 60 min | No detectable inactivation | [1] |
| Herpes Simplex Virus-1 (HSV-1) | 0.7 M | 4.0 | N/A | 60 min | 5.7 | [5] |
| Herpes Simplex Virus-2 (HSV-2) | 0.7 M | 4.4 | 30°C | 5 min | ~ 4.0 | [1] |
| Feline Calicivirus (FCV) | 2% (~115 mM) + 0.1% ZnCl₂ | 11.0 | N/A | 5 min | 3.8 | [6][7] |
Experimental Protocol: Virucidal Plaque Reduction Assay
This protocol is a generalized methodology based on standard virological procedures for assessing the efficacy of a virucidal agent like arginine.[8][9][10][11]
-
Cell Culture:
-
Seed a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus or Vero cells for HSV) in 24-well plates.
-
Incubate until a confluent monolayer is formed (typically 24-48 hours).
-
-
Virus Treatment:
-
Prepare serial dilutions of the arginine solution in a suitable buffer (e.g., citrate buffer) adjusted to the desired pH.
-
Mix a known titer of the virus stock with an equal volume of the arginine solution or control buffer (e.g., PBS).
-
Incubate the mixture for a specified time and temperature (e.g., 60 minutes on ice).
-
-
Infection of Host Cells:
-
Remove the growth medium from the confluent cell monolayers and wash with PBS.
-
Inoculate the cells with the virus-arginine mixture.
-
Allow the virus to adsorb to the cells for 1 hour at 37°C.
-
-
Immobilization and Incubation:
-
Remove the inoculum from the wells.
-
Overlay the cell monolayer with a semi-solid medium (e.g., 1:1 mixture of 2X MEM medium and 1.6% agarose) to restrict virus spread to adjacent cells.
-
Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-4 days).
-
-
Quantification:
-
Fix the cells with a formalin solution.
-
Remove the agarose overlay and stain the cell monolayer with a crystal violet solution.
-
Count the number of plaques (zones of cell death) in each well. The virucidal activity is calculated as the reduction in plaque-forming units (PFU) compared to the control.
-
Aminoacyl-Sulfamoyladenosine (AMS) Analogs as Enzyme Inhibitors
Acyl-AMS compounds are potent inhibitors of adenylate-forming enzymes.[12][13] They are designed as stable, non-hydrolyzable mimics of the natural acyl-adenylate (acyl-AMP) reaction intermediate that is tightly bound by these enzymes.[12][14]
Mechanism of Action
Adenylate-forming enzymes catalyze a two-step reaction:
-
Adenylation: A carboxylic acid substrate attacks ATP to form a high-energy acyl-AMP intermediate and release pyrophosphate.
-
Thioesterification/Ligation: The activated acyl group is transferred to a nucleophile, such as Coenzyme A.
Acyl-AMS analogs mimic the structure of the acyl-AMP intermediate, where the labile acyl-phosphate anhydride is replaced by a stable acyl-sulfamate linkage. This allows them to bind tightly to the enzyme's active site, acting as powerful competitive inhibitors.[14][15]
Primary Application: Antibacterial Drug Development
The majority of research on acyl-AMS inhibitors has focused on developing novel antibiotics. These compounds target essential bacterial pathways that are absent in humans. A key example is the inhibition of MbtA, an enzyme required for the biosynthesis of mycobactin siderophores in Mycobacterium tuberculosis, which are essential for iron acquisition.[15][16] While these molecules have shown potent antibacterial activity, their development has faced challenges related to cell permeability due to the anionic acyl sulfamate moiety.[14]
Hypothetical Potential of an "this compound" Antiviral Agent
Given the distinct properties of arginine and AMS analogs, a hypothetical "this compound" conjugate could be envisioned to exploit multiple antiviral strategies. This remains a theoretical concept pending experimental validation.
Proposed Dual-Action Mechanism
A conjugate could be designed where an AMS moiety is linked to one or more arginine residues.
-
Arginine Moiety - The Delivery and Virucidal Component:
-
Cell Penetration: Poly-arginine chains are well-known cell-penetrating peptides (CPPs). This property could be harnessed to deliver the AMS payload into infected host cells, overcoming the permeability issues often seen with AMS analogs.
-
Direct Virucidal Activity: The arginine component could retain its own direct virucidal activity against enveloped viruses, providing a first line of defense before the molecule even enters a cell.
-
-
AMS Moiety - The Intracellular Inhibitor Component:
-
Targeting Host Enzymes: The AMS component could be designed to inhibit host adenylate-forming enzymes that are co-opted by the virus for its replication.
-
Targeting Viral Enzymes: While less common, some large DNA viruses encode their own adenylating enzymes. If a viral target could be identified, a specific AMS inhibitor could be developed.
-
Conceptual Workflow for Development and Testing
The development of a novel this compound antiviral agent would follow a structured drug discovery pipeline.
References
- 1. Novel strategy with acidic arginine solution for the treatment of influenza A virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel strategy with acidic arginine solution for the treatment of influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Arginine-enveloped virus inactivation and potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring non-alcohol-based disinfectant: virucidal efficacy of arginine and Zinc chloride against feline calicivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Exploring non-alcohol-based disinfectant: virucidal efficacy of arginine and Zinc chloride against feline calicivirus [frontiersin.org]
- 8. bioagilytix.com [bioagilytix.com]
- 9. 2.7.3. Plaque Reduction Assay [bio-protocol.org]
- 10. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 12. researchgate.net [researchgate.net]
- 13. Targeting adenylate-forming enzymes with designed sulfonyladenosine inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-Based Design, Synthesis, and Biological Evaluation of Non-Acyl Sulfamate Inhibitors of the Adenylate-Forming Enzyme MenE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adenylating Enzymes in Mycobacterium tuberculosis as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5′-O-[(N-Acyl)sulfamoyl]adenosines as Antitubercular Agents that Inhibit MbtA: An Adenylation Enzyme Required for Siderophore Biosynthesis of the Mycobactins - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies of Arginine and Magnesium in Cancer Cell Lines: A Technical Guide
Introduction
Arginine, a semi-essential amino acid, plays a critical role in numerous cellular processes, including protein synthesis, cell division, and immune system regulation, all of which are pivotal in tumor growth.[1] Concurrently, magnesium is essential for a wide range of biochemical functions, including DNA synthesis and repair, cellular signal transduction, and maintaining genomic stability.[2] The metabolic reprogramming of cancer cells has brought the manipulation of nutrient availability, such as arginine deprivation, to the forefront of anticancer research.[1] This guide focuses on the preliminary in vitro studies of combining arginine and magnesium, a combination sometimes referred to in specific research contexts, to explore its potential as an anti-cancer therapeutic strategy. The primary focus will be on studies involving lung adenocarcinoma cell lines, where this combination has been evaluated for its effects on cell proliferation, apoptosis, and cell cycle progression.[3]
Mechanism of Action: Synergistic Effects on Cell Fate
The combination of arginine and magnesium, often in conjunction with other agents like high-dose ascorbic acid, has been shown to exert a potent anti-tumor effect in vitro. The primary mechanisms identified are the induction of cell cycle arrest and the promotion of apoptosis, leading to a significant suppression of cancer cell proliferation.[3] Arginine itself can influence key signaling pathways implicated in cancer, such as PI3K/AKT, RAS/ERK, and JAK/STAT.[3] The synergistic effect of the combined treatment appears to be more effective than each agent alone, blocking the cell cycle at the G2/M phase and significantly increasing the rate of programmed cell death.[3]
Below is a diagram illustrating the proposed mechanism of action for the combined treatment.
Quantitative Data from In Vitro Studies
The following tables summarize the quantitative data from studies on lung adenocarcinoma (LUAD) cell lines H1299 and A549, which were treated with a combination of high-dose ascorbic acid (AA), arginine, and magnesium sulfate.[3]
Table 1: Effect on Cell Proliferation (Colony Formation Assay)
| Cell Line | Treatment Group | Relative Colony Formation (%) |
| H1299 | Control | 100 |
| AA | ~75 | |
| Arginine | ~90 | |
| Magnesium | ~95 | |
| Combination | ~25 | |
| A549 | Control | 100 |
| AA | ~80 | |
| Arginine | ~95 | |
| Magnesium | ~98 | |
| Combination | ~40 | |
| Data are approximated from graphical representations in the source study and indicate a significant reduction in colony formation with the combination treatment.[3] |
Table 2: Effect on Cell Cycle Distribution
| Cell Line | Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| H1299 | Control | 65.8 | 24.3 | 9.9 |
| Combination | 45.2 | 17.5 | 37.3 | |
| A549 | Control | 60.1 | 25.4 | 14.5 |
| Combination | 40.3 | 15.1 | 44.6 | |
| The combination treatment significantly increased the percentage of cells in the G2/M phase, indicating cell cycle arrest.[3] |
Table 3: Effect on Apoptosis Rate
| Cell Line | Treatment Group | Apoptosis Rate (%) |
| H1299 | Control | 5.1 |
| AA | 10.2 | |
| Arginine | 6.5 | |
| Magnesium | 5.9 | |
| Combination | 25.8 | |
| A549 | Control | 4.7 |
| AA | 9.8 | |
| Arginine | 5.8 | |
| Magnesium | 5.3 | |
| Combination | 22.4 | |
| The combination treatment markedly increased the apoptosis rate compared to control and single-agent treatments.[3] |
Potential Signaling Pathways
Arginine is known to modulate several signaling pathways that are crucial for cancer cell growth and survival. The diagram below provides a high-level overview of pathways potentially influenced by arginine, which could be central to its anti-cancer effects when combined with magnesium.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preliminary findings. The following protocols are based on the procedures described in the referenced study.[3]
1. Cell Culture
-
Cell Lines: Human lung adenocarcinoma cell lines H1299 and A549.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
2. Colony Formation Assay
-
Seeding: Cells were seeded into 6-well plates at a density of 500 cells per well.
-
Treatment: After 24 hours of incubation, cells were treated with single agents (high-dose AA, arginine, or magnesium sulfate) or their combination.
-
Incubation: The plates were incubated for a period of 10 to 14 days to allow for colony formation.
-
Staining and Quantification: Colonies were fixed with methanol and stained with 0.1% crystal violet. The number of colonies in each well was counted to assess cell proliferation capacity.
3. Cell Cycle Analysis
-
Cell Preparation: Cells were seeded and treated with the combination therapy for 48 hours.
-
Harvesting: Cells were harvested by trypsinization and washed with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Cells were fixed in 70% ethanol overnight at 4°C.
-
Staining: Fixed cells were washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Analysis: The DNA content of the cells was analyzed using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
4. Apoptosis Analysis
-
Cell Preparation: Similar to the cell cycle analysis, cells were seeded and treated for 48 hours.
-
Harvesting: Both adherent and floating cells were collected and washed with cold PBS.
-
Staining: Cells were resuspended in binding buffer and stained using an Annexin V-FITC/PI Apoptosis Detection Kit according to the manufacturer's instructions.
-
Analysis: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
The general workflow for these in vitro experiments is visualized in the diagram below.
References
Methodological & Application
Application Notes and Protocols for Arg-AMS in In Vitro Translation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Arginyl-Sulfamoyl Adenosine (Arg-AMS), a potent inhibitor of arginyl-tRNA synthetase (ArgRS), in in vitro translation (IVT) assays. This protocol is designed to enable researchers to accurately determine the inhibitory effects of this compound on protein synthesis in a cell-free environment, making it a valuable tool for drug discovery and mechanistic studies of translation.
Introduction
Aminoacyl-tRNA synthetases (AARSs) are essential enzymes that catalyze the attachment of amino acids to their cognate tRNAs, a critical step in protein synthesis.[1] The fidelity of this process is crucial for maintaining the integrity of the proteome. Inhibition of AARSs leads to a depletion of charged tRNAs, thereby halting protein synthesis and arresting cell growth.[2] This makes them attractive targets for the development of novel antimicrobial and anticancer agents.[1][2]
This compound is a synthetic aminoacyl-sulfamoyl adenosine analogue that acts as a high-affinity inhibitor of arginyl-tRNA synthetase (ArgRS).[3] By mimicking the arginyl-adenylate intermediate of the aminoacylation reaction, this compound binds tightly to the active site of ArgRS, preventing the charging of tRNAArg.[3] This protocol describes the use of a commercially available rabbit reticulocyte lysate-based in vitro translation system coupled with a luciferase reporter to quantify the inhibitory activity of this compound.
Signaling Pathway of this compound Inhibition
The inhibitory action of this compound directly impacts the initial stages of protein synthesis by depleting the pool of arginyl-tRNAArg, which is essential for the translation of arginine codons on the mRNA template.
Experimental Protocols
This protocol is adapted for the Promega TNT® T7 Coupled Reticulocyte Lysate System, which facilitates coupled transcription and translation in a single tube. A luciferase reporter gene under the control of a T7 promoter is used for easy and sensitive quantification of protein synthesis.
Materials and Reagents
-
TNT® T7 Coupled Reticulocyte Lysate System (Promega, Cat. No. L4610 or similar)
-
Luciferase T7 Control DNA (typically included with the TNT® system)
-
This compound (synthesis required or custom order)
-
Nuclease-free water
-
Luciferase Assay System (e.g., Promega, Cat. No. E1500)
-
Luminometer or plate reader with luminescence detection capabilities
-
96-well white, flat-bottom assay plates
-
Dimethyl sulfoxide (DMSO), molecular biology grade
Preparation of Reagents
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Further dilutions should be prepared in nuclease-free water or the reaction buffer provided with the IVT kit to minimize the final DMSO concentration in the assay.
-
Luciferase T7 Control DNA: Dilute the control DNA to a working concentration of 0.5 µg/µL in nuclease-free water, if necessary.
-
IVT Master Mix: On ice, prepare a master mix containing the TNT® Rabbit Reticulocyte Lysate, TNT® Reaction Buffer, Amino Acid Mixture Minus Methionine (or Leucine, depending on the kit), and TNT® T7 RNA Polymerase according to the manufacturer's instructions. A sufficient volume should be prepared for all reactions.
Experimental Workflow Diagram
References
Application Notes and Protocols for IC50 Determination of Arg-AMS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of Arg-AMS, a potent inhibitor of arginyl-tRNA synthetase (ArgRS). The protocol herein details a robust and sensitive fluorescence-based assay suitable for high-throughput screening and inhibitor characterization. The methodology leverages the detection of pyrophosphate (PPi), a stoichiometric byproduct of the ArgRS enzymatic reaction. Included are detailed experimental procedures, data analysis guidelines, and visualizations to facilitate a thorough understanding of the assay principles and workflow.
Introduction
Aminoacyl-tRNA synthetases (AARSs) are essential enzymes that catalyze the attachment of amino acids to their cognate tRNAs, a critical step in protein synthesis. Their vital role in cellular viability makes them attractive targets for the development of novel antimicrobial and therapeutic agents. This compound is a known potent inhibitor of arginyl-tRNA synthetase (ArgRS). The determination of its IC50 value is a key metric for quantifying its potency and is crucial for structure-activity relationship (SAR) studies and lead optimization in drug discovery programs.
This application note describes a fluorescence-based assay for the determination of the IC50 value of this compound against ArgRS. The assay is based on the quantification of pyrophosphate (PPi) generated during the aminoacylation reaction.
Principle of the Assay
The enzymatic activity of arginyl-tRNA synthetase involves a two-step reaction. In the first step, arginine is activated by ATP to form an arginyl-adenylate intermediate, with the release of pyrophosphate (PPi). In the second step, the activated arginine is transferred to its cognate tRNA (tRNAArg). The overall reaction is as follows:
Arginine + ATP + tRNAArg --(Arginyl-tRNA Synthetase)--> Arginyl-tRNAArg + AMP + PPi
The assay quantitatively measures the amount of PPi produced, which is directly proportional to the enzyme's activity. A fluorogenic PPi sensor is employed, which exhibits a significant increase in fluorescence intensity upon binding to PPi. In the presence of an inhibitor like this compound, the activity of ArgRS is diminished, leading to a decrease in PPi production and a corresponding reduction in the fluorescence signal. The IC50 value is then determined by measuring the concentration of this compound required to reduce the enzymatic activity by 50%.
Signaling Pathway and Inhibition
Materials and Reagents
-
Recombinant human Arginyl-tRNA Synthetase (ArgRS)
-
This compound
-
ATP
-
L-Arginine
-
Total tRNA (from a suitable source, e.g., bovine or yeast)
-
HEPES buffer
-
MgCl₂
-
KCl
-
DTT (Dithiothreitol)
-
DMSO (Dimethyl sulfoxide)
-
Fluorescence-based Pyrophosphate Assay Kit (containing a fluorogenic PPi sensor)
-
384-well black, flat-bottom assay plates
-
Multichannel pipettes
-
Plate reader with fluorescence detection capabilities
Experimental Workflow
Experimental Protocol
Reagent Preparation
-
Assay Buffer: 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl₂, 2 mM DTT. Prepare fresh and keep on ice.
-
Enzyme Solution: Dilute the stock solution of ArgRS in cold Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically by running a titration curve of the enzyme.
-
Substrate Solution: Prepare a concentrated stock solution of ATP, L-Arginine, and tRNA in Assay Buffer. The final concentrations in the assay will depend on the Km values of the substrates for ArgRS.
-
Inhibitor (this compound) Dilutions: Prepare a stock solution of this compound in DMSO. Perform a serial dilution in Assay Buffer to obtain a range of concentrations for the IC50 determination (e.g., from 100 µM to 1 pM). Include a vehicle control (DMSO in Assay Buffer).
Assay Procedure
-
Dispense Inhibitor: To the wells of a 384-well plate, add 5 µL of the serially diluted this compound solutions. Add 5 µL of the vehicle control to the "no inhibitor" and "no enzyme" control wells.
-
Add Enzyme: Add 10 µL of the diluted ArgRS enzyme solution to all wells except the "no enzyme" control wells. To the "no enzyme" wells, add 10 µL of Assay Buffer.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 5 µL of the substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
Detect Pyrophosphate: Stop the reaction and detect the generated PPi by adding the PPi sensor reagent according to the manufacturer's instructions of the pyrophosphate assay kit.
-
Measure Fluorescence: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the PPi sensor.
Data Analysis
-
Background Subtraction: Subtract the average fluorescence signal of the "no enzyme" control from all other wells.
-
Calculate Percent Inhibition: The percent inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = 100 * [1 - (Signalinhibitor / Signalno inhibitor)]
-
IC50 Determination: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve with a variable slope using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value. The IC50 is the concentration of this compound that produces 50% inhibition of the ArgRS activity.
Data Presentation
The following table provides an example of the data that would be generated and analyzed in this assay.
| This compound Concentration (nM) | Log [this compound] (M) | Average Fluorescence (RFU) | % Inhibition |
| 0 (No Inhibitor) | - | 15000 | 0 |
| 0.1 | -10 | 14500 | 3.3 |
| 1 | -9 | 12000 | 20.0 |
| 10 | -8 | 7500 | 50.0 |
| 100 | -7 | 3000 | 80.0 |
| 1000 | -6 | 1500 | 90.0 |
| 10000 | -5 | 1400 | 90.7 |
| Calculated IC50 | 10 nM |
Table 1: Representative data for the IC50 determination of this compound against ArgRS.
Alternative Assay Formats
While the fluorescence-based pyrophosphate detection method is recommended for its sensitivity and high-throughput compatibility, other methods can also be employed:
-
Radiometric Assay: This classic method involves the use of a radiolabeled amino acid (e.g., [³H]-Arginine or [¹⁴C]-Arginine). The amount of radiolabeled arginyl-tRNAArg formed is quantified by precipitation and scintillation counting. This method is highly sensitive but requires the handling of radioactive materials.
-
Malachite Green Colorimetric Assay: This assay also detects the release of phosphate. The pyrophosphate produced in the ArgRS reaction is first hydrolyzed to two molecules of inorganic phosphate (Pi) by inorganic pyrophosphatase. The Pi is then detected by the malachite green reagent, which forms a colored complex that can be measured spectrophotometrically. This method is less sensitive than fluorescence-based assays but does not require a fluorometer.
Conclusion
The protocol described in this application note provides a reliable and sensitive method for determining the IC50 of this compound against arginyl-tRNA synthetase. The fluorescence-based detection of pyrophosphate offers a non-radioactive, high-throughput compatible solution for inhibitor characterization, making it a valuable tool in drug discovery and development.
Application of Arginyl-tRNA-protein Transferase 1 (ATE1) in Viral Replication Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginyl-tRNA-protein transferase 1 (ATE1), the key enzyme in the N-degron pathway, has emerged as a significant host factor in the replication of various viruses. This enzyme mediates the post-translational addition of arginine to the N-terminus of proteins, a process known as arginylation, which can target them for degradation via the ubiquitin-proteasome system.[1][2] Recent studies have highlighted the crucial role of ATE1 in the lifecycle of viruses such as Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Human Immunodeficiency Virus type 1 (HIV-1), making it a promising target for novel antiviral therapies.[1][3] This document provides detailed application notes and protocols for studying the role of ATE1 in viral replication.
Application Notes
The study of ATE1 in virology primarily focuses on two main areas: elucidating the role of protein arginylation in the viral life cycle and evaluating ATE1 inhibitors as potential antiviral agents.
1. Investigating the Role of ATE1 in Viral Replication:
-
Host-Virus Interaction: Viral infections can induce cellular stress, such as endoplasmic reticulum (ER) stress, leading to an accumulation of misfolded proteins.[2] ATE1 and the N-degron pathway are implicated in the cellular response to such stress.[1][2][4] Studies have shown that SARS-CoV-2 infection increases the expression of ATE1 in lung epithelial cells.[1][4][5][6] This suggests that the virus may hijack the ATE1-mediated degradation pathway to facilitate its replication, potentially by modulating the levels of host or viral proteins.
-
Viral Uncoating: In the case of HIV-1, ATE1 has been shown to play a role in the uncoating process, which is the release of the viral genome into the host cell.[3] This indicates that ATE1's influence is not limited to protein degradation but can also impact structural aspects of the viral lifecycle.
2. ATE1 as a Target for Antiviral Drug Development:
-
Inhibition of Viral Replication: The essential role of ATE1 in the replication of certain viruses makes it an attractive target for antiviral drug development.[7] Inhibition of ATE1 has been demonstrated to reduce the viral load of SARS-CoV-2 in infected cells.[1][5]
-
ATE1 Inhibitors: Several compounds have been identified as inhibitors of ATE1, including tannic acid and merbromine.[1][4][5] These inhibitors have shown efficacy in reducing viral replication in in vitro models, validating ATE1 as a druggable host target.[1][2][4]
Quantitative Data Summary
The following table summarizes the key findings from studies on ATE1's role in viral replication, highlighting the impact of ATE1 modulation on viral load.
| Virus | Cell Line | Experimental Approach | Key Quantitative Finding | Reference |
| SARS-CoV-2 | Calu-3 | Treatment with ATE1 inhibitor (Tannic Acid) | Significant reduction in viral load. | [1][4] |
| SARS-CoV-2 | Calu-3 | Treatment with ATE1 inhibitor (Merbromine) | Significant reduction in viral load. | [1][4][5] |
| SARS-CoV-2 | ATE1-silenced cells | Gene silencing of ATE1 | Confirmed reduction in viral load. | [1][5] |
| HIV-1 | - | - | ATE1 is important for optimal core stability during uncoating. | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of ATE1 in viral replication.
Protocol 1: Analysis of ATE1 Expression in Virus-Infected Cells by Immunoblotting
This protocol describes the detection and quantification of ATE1 protein levels in cells infected with a virus of interest.
Materials:
-
Virus stock of interest
-
Appropriate host cell line (e.g., Calu-3 for SARS-CoV-2)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ATE1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Infection:
-
Seed the host cells in appropriate culture plates.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI). Include uninfected cells as a control.
-
Incubate for a predetermined time course (e.g., 24, 48, 72 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or similar method.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ATE1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for ATE1 and the loading control.
-
Normalize the ATE1 signal to the loading control signal for each sample.
-
Compare the normalized ATE1 expression levels between infected and uninfected cells.
-
Protocol 2: Evaluation of ATE1 Inhibitors on Viral Replication using a Viral Load Assay
This protocol details how to assess the antiviral activity of ATE1 inhibitors by measuring the viral load in the supernatant of infected cells.
Materials:
-
Virus stock
-
Host cell line
-
ATE1 inhibitors (e.g., tannic acid, merbromine)
-
Cell culture medium
-
96-well plates
-
Viral RNA extraction kit
-
RT-qPCR machine and reagents (primers and probe specific to the viral genome)
Procedure:
-
Cell Seeding and Treatment:
-
Seed host cells in a 96-well plate.
-
Treat the cells with various concentrations of the ATE1 inhibitor. Include a vehicle control (e.g., DMSO).
-
-
Viral Infection:
-
Infect the treated cells with the virus at a specific MOI.
-
Incubate for a time period sufficient for viral replication (e.g., 48 hours).
-
-
Supernatant Collection and RNA Extraction:
-
Collect the supernatant from each well.
-
Extract viral RNA from the supernatant using a viral RNA extraction kit according to the manufacturer's instructions.
-
-
RT-qPCR for Viral Load Quantification:
-
Perform one-step or two-step RT-qPCR using primers and a probe specific to a conserved region of the viral genome.
-
Include a standard curve of known viral RNA concentrations to quantify the viral load.
-
-
Data Analysis:
-
Calculate the viral load (e.g., viral genome copies/mL) for each inhibitor concentration.
-
Normalize the viral load to the vehicle control.
-
Determine the half-maximal effective concentration (EC50) of the inhibitor.
-
-
Cytotoxicity Assay (Parallel Experiment):
-
In a separate 96-well plate, treat uninfected cells with the same concentrations of the inhibitor.
-
Perform a cytotoxicity assay (e.g., MTS, CellTiter-Glo) to determine the half-maximal cytotoxic concentration (CC50).
-
Calculate the selectivity index (SI = CC50/EC50) to assess the therapeutic window of the inhibitor.
-
Visualizations
Signaling Pathway
Caption: ATE1-mediated signaling in viral infection.
Experimental Workflow
Caption: Workflow for evaluating ATE1 inhibitors.
References
- 1. Protein Arginylation Is Regulated during SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Arginyl-tRNA-protein transferase 1 contributes to governing optimal stability of the human immunodeficiency virus type 1 core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Protein Arginylation Is Regulated during SARS-CoV-2 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors of virus replication: recent developments and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Arg-AMS Antibacterial Activity
Topic: Experimental Design for Testing Arg-AMS Antibacterial Activity Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel antimicrobial agent belonging to the class of arginine-based cationic surfactants.[1] Its primary mechanism of action is believed to involve the disruption of bacterial cell membranes, a characteristic of this class of surfactants.[1][2][3] Furthermore, as a potent inhibitor of arginyl tRNA synthetase, this compound may also interfere with protein synthesis, providing a dual-pronged antibacterial effect.[4] These application notes provide a comprehensive set of protocols to rigorously evaluate the antibacterial efficacy of this compound.
The following sections detail the experimental protocols for determining the minimum inhibitory and bactericidal concentrations, assessing the rate of bacterial killing, and evaluating the agent's activity against bacterial biofilms. Adherence to these standardized methods will ensure the generation of robust and reproducible data, crucial for the preclinical development of this compound as a potential therapeutic agent.
Data Presentation
Table 1: Summary of this compound Antibacterial Activity
| Parameter | Staphylococcus aureus (ATCC 29213) | Pseudomonas aeruginosa (ATCC 27853) | Escherichia coli (ATCC 25922) |
| MIC (µg/mL) | |||
| MBC (µg/mL) | |||
| Time-Kill (4x MIC) | |||
| Log Reduction at 2h | |||
| Log Reduction at 4h | |||
| Log Reduction at 8h | |||
| Log Reduction at 24h | |||
| Anti-Biofilm Activity | |||
| MBIC (µg/mL) | |||
| MBEC (µg/mL) |
This table should be populated with experimental data.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5][6][7][8][9]
Materials:
-
This compound stock solution
-
96-well microtiter plates[8]
-
Bacterial cultures (e.g., S. aureus, P. aeruginosa, E. coli)
-
Spectrophotometer
-
Incubator
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10] Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7][8]
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in MHB across the wells of a 96-well plate.[9] The concentration range should be sufficient to determine the MIC.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Controls: Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).[12]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[10][13]
-
Reading Results: The MIC is the lowest concentration of this compound where no visible turbidity is observed.[7][11] This can be assessed visually or by measuring the optical density at 600 nm.[5]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[12][14]
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline or PBS
Protocol:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from the wells showing no visible growth (the MIC well and at least two more concentrated wells).[11][14]
-
Plating: Spread the aliquots onto MHA plates.[13]
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.[13]
-
Colony Counting: Count the number of colonies on each plate.
-
Determining MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[12][14]
Time-Kill Kinetics Assay
This assay determines the rate at which an antibacterial agent kills a bacterial population over time.[15][16]
Materials:
-
This compound stock solution
-
MHB
-
Bacterial cultures
-
Sterile saline or PBS
-
MHA plates
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.[16]
-
Exposure: Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspensions. Include a growth control without the agent.[15]
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each suspension.[16]
-
Serial Dilution and Plating: Perform serial dilutions of the aliquots in sterile saline or PBS and plate onto MHA plates.
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and then count the viable colonies (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[15][17]
Anti-Biofilm Activity Assay
This protocol assesses the ability of this compound to inhibit biofilm formation and eradicate established biofilms.[18][19]
Materials:
-
This compound stock solution
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1%)[18]
-
Ethanol (95%) or acetic acid (33%)[20]
-
Plate reader
Protocol for Minimum Biofilm Inhibitory Concentration (MBIC):
-
Inoculum Preparation: Prepare a bacterial suspension in TSBg to a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Serial Dilution and Inoculation: Prepare two-fold serial dilutions of this compound in TSBg in a 96-well plate. Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.
-
Washing: Gently wash the wells twice with sterile PBS to remove planktonic cells.[20]
-
Staining: Add crystal violet solution to each well and incubate for 15 minutes.[20]
-
Washing and Solubilization: Wash the wells again with PBS and then add ethanol or acetic acid to solubilize the bound dye.[20]
-
Quantification: Measure the absorbance at 570 nm using a plate reader. The MBIC is the lowest concentration of this compound that significantly inhibits biofilm formation compared to the control.
Protocol for Minimum Biofilm Eradication Concentration (MBEC):
-
Biofilm Formation: Grow biofilms in a 96-well plate as described for the MBIC assay for 24 hours.
-
Washing: Remove the planktonic cells by washing with PBS.
-
Treatment: Add fresh TSBg containing serial dilutions of this compound to the wells with established biofilms.
-
Incubation: Incubate for another 24 hours at 37°C.
-
Quantification: Quantify the remaining biofilm biomass using the crystal violet staining method as described above. The MBEC is the lowest concentration of this compound that significantly reduces the pre-formed biofilm.
Mandatory Visualizations
Signaling Pathway of this compound Antibacterial Action
References
- 1. Arginine Gemini-Based Surfactants for Antimicrobial and Antibiofilm Applications: Molecular Interactions, Skin-Related Anti-Enzymatic Activity and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zein Nanoparticles Containing Arginine-Based Surfactants: Physicochemical Characterization and Effect on the Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relationship between antimicrobial peptides-induced cell membrane damage and bactericidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 11. microchemlab.com [microchemlab.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. 3.3.2. Minimum Bactericidal Concentration (MBC) [bio-protocol.org]
- 14. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. emerypharma.com [emerypharma.com]
- 16. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 17. nelsonlabs.com [nelsonlabs.com]
- 18. Microtiter plate assays to assess antibiofilm activity against bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]
- 20. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Arg-AMS: A Chemical Probe for Arginyl-tRNA Synthetase in Molecular Biology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Arg-AMS is a potent, nanomolar inhibitor of arginyl-tRNA synthetase (ArgRS) and also demonstrates inhibitory activity against the adenylation (A) domains of non-ribosomal peptide synthetases (NRPS).[1][2][3] As a chemical probe, this compound provides a valuable tool for investigating the crucial roles of ArgRS in protein synthesis, cell signaling, and disease pathogenesis. This document provides detailed application notes and experimental protocols for the use of this compound in molecular biology research.
Arginyl-tRNA synthetase is a vital enzyme responsible for the specific attachment of arginine to its cognate tRNA, a critical step in protein translation.[4][5] Beyond this canonical function, emerging evidence suggests the involvement of aminoacyl-tRNA synthetases in various cellular signaling pathways, making them attractive targets for therapeutic intervention.[6] this compound, by inhibiting ArgRS, allows for the elucidation of these functions and the exploration of the consequences of ArgRS inhibition in various cellular contexts, including cancer.
Mechanism of Action
This compound acts as a competitive inhibitor of ArgRS, likely by mimicking the transition state of the aminoacylation reaction. By binding to the active site of ArgRS, this compound prevents the binding of arginine and ATP, thereby inhibiting the synthesis of arginyl-tRNA. This leads to a depletion of the cellular pool of charged tRNAArg, resulting in the inhibition of protein synthesis. The inhibition of NRPS A-domains follows a similar mechanism, targeting the adenylation step of non-ribosomal peptide synthesis.
Data Presentation
Currently, specific quantitative data for the inhibitory activity of this compound against arginyl-tRNA synthetase (ArgRS) is limited in the public domain. However, an IC50 value for a related target is available and presented below. Researchers are encouraged to determine the IC50 of this compound for their specific ArgRS enzyme and cellular system of interest.
| Target Domain | Enzyme | Organism | IC50 Value | Reference |
| Ornithine-activating domain | GrsB (NRPS) | Not Specified | 4.6 µM | [1][7][8] |
Experimental Protocols
The following protocols are generalized methodologies for key experiments involving this compound. It is highly recommended that researchers optimize these protocols for their specific experimental systems.
Protocol 1: In Vitro Arginyl-tRNA Synthetase Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound against purified ArgRS.
Materials:
-
Purified Arginyl-tRNA Synthetase (ArgRS)
-
This compound
-
L-Arginine
-
ATP
-
tRNAArg
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Radiolabeled [³H]-Arginine
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-arginine (including a tracer amount of [³H]-Arginine), ATP, and tRNAArg.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound dilutions to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding purified ArgRS to the mixture.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding ice-cold 10% TCA.
-
Precipitate the macromolecules (including charged tRNA) on ice for 30 minutes.
-
Collect the precipitate by filtration through glass fiber filters.
-
Wash the filters with cold 5% TCA to remove unincorporated [³H]-Arginine.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Protocol 2: Cell Viability Assay
This protocol outlines a method to assess the effect of this compound on the viability of cultured cells using a tetrazolium-based assay (e.g., MTT or WST-1).
Materials:
-
Mammalian cell line of interest
-
Cell culture medium and supplements
-
This compound
-
MTT or WST-1 reagent
-
Solubilization buffer (for MTT)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: In Vitro Protein Synthesis Inhibition Assay
This protocol describes a method to measure the direct inhibitory effect of this compound on protein synthesis using a cell-free translation system.
Materials:
-
Rabbit reticulocyte lysate or other cell-free translation system
-
Amino acid mixture (including all amino acids except methionine)
-
[³⁵S]-Methionine
-
mRNA template (e.g., luciferase mRNA)
-
This compound
-
TCA
-
Scintillation fluid and counter
Procedure:
-
Set up the in vitro translation reaction according to the manufacturer's instructions, including the cell-free lysate, amino acid mixture, and [³⁵S]-Methionine.
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the translation reactions. Include a vehicle control.
-
Initiate the translation by adding the mRNA template.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60-90 minutes).
-
Stop the reaction by placing it on ice and adding a solution to precipitate the newly synthesized proteins (e.g., TCA).
-
Collect the precipitated proteins on a filter.
-
Wash the filter to remove unincorporated [³⁵S]-Methionine.
-
Measure the radioactivity of the filter using a scintillation counter.
-
Calculate the percentage of protein synthesis inhibition for each this compound concentration and determine the IC50 value.
Visualizations
Signaling Pathway: Inhibition of Protein Synthesis by this compound
Caption: Mechanism of this compound-mediated inhibition of protein synthesis.
Experimental Workflow: Using this compound as a Chemical Probe
Caption: A general workflow for utilizing this compound as a chemical probe.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [dcchemicals.com]
- 3. glpbio.com [glpbio.com]
- 4. Arginyl-tRNA Synthetase [aars.online]
- 5. tRNA aminoacylation by arginyl-tRNA synthetase: induced conformations during substrates binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Evaluating Arg-AMS Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for the faithful translation of the genetic code. They catalyze the attachment of specific amino acids to their cognate tRNAs, a critical step in protein biosynthesis.[1][2][3] The inhibition of these enzymes presents a promising strategy for the development of novel therapeutics, particularly in oncology and infectious diseases. Arginyl-tRNA synthetase (ArgRS) is a key enzyme in this family, and its inhibition can lead to the depletion of charged arginyl-tRNA (Arg-tRNAArg), subsequently halting protein synthesis and inducing cellular stress responses. This document provides detailed application notes and protocols for cell-based assays to evaluate the efficacy of Arg-AMS, a potent inhibitor of Arginyl-tRNA synthetase.
Data Presentation
The following tables summarize representative quantitative data obtained from various cell-based assays used to evaluate the efficacy of an this compound inhibitor.
Table 1: Cell Viability Assay - IC50 Values
This table illustrates the half-maximal inhibitory concentration (IC50) of a hypothetical this compound inhibitor in various cancer cell lines after a 72-hour incubation period. Lower IC50 values indicate higher potency.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | 15.5 |
| MCF-7 | Breast Adenocarcinoma | 22.1 |
| A549 | Lung Carcinoma | 18.9 |
| PC-3 | Prostate Adenocarcinoma | 25.3 |
| HepG2 | Hepatocellular Carcinoma | 12.8 |
Table 2: In Vitro Translation Assay - Inhibition of Protein Synthesis
This table shows the percentage of protein synthesis inhibition in a rabbit reticulocyte lysate system treated with varying concentrations of an this compound inhibitor.
| This compound Conc. (µM) | Protein Synthesis Inhibition (%) |
| 1 | 25.4 |
| 5 | 58.2 |
| 10 | 85.1 |
| 25 | 95.7 |
| 50 | 98.9 |
Table 3: Western Blot Analysis - GCN2 Pathway Activation
This table quantifies the relative fold change in the phosphorylation of eIF2α at Ser51, a downstream target of the GCN2 kinase, in cells treated with an this compound inhibitor for 6 hours. Increased phosphorylation indicates activation of the integrated stress response.
| Cell Line | This compound Conc. (µM) | p-eIF2α (Ser51) Fold Change |
| HCT-116 | 10 | 3.2 |
| HCT-116 | 25 | 5.8 |
| A549 | 10 | 2.9 |
| A549 | 25 | 5.1 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of ArgRS Inhibition
Inhibition of ArgRS by this compound leads to an accumulation of uncharged tRNAArg. This accumulation is a key signal for the activation of the General Control Nonderepressible 2 (GCN2) kinase. Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), which in turn leads to a global reduction in protein synthesis and the preferential translation of stress-response transcripts like ATF4. This integrated stress response is a key mechanism by which cells adapt to amino acid deprivation.[4][5][6][7][8] Furthermore, ArgRS has non-canonical functions, including nuclear translocation and interaction with nuclear proteins like SRRM2, suggesting a role in regulating RNA splicing.[9] Arginine levels also influence the mTORC1 signaling pathway through the CASTOR1 sensor.[10][11]
Caption: ArgRS inhibition signaling cascade.
Experimental Workflow for Efficacy Evaluation
The following diagram outlines a typical workflow for assessing the efficacy of an this compound inhibitor.
Caption: Workflow for this compound inhibitor evaluation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of an this compound inhibitor on cancer cell lines and calculate the IC50 value.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound inhibitor stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the this compound inhibitor in complete medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
In Vitro Translation Assay
Objective: To measure the direct inhibitory effect of this compound on protein synthesis.
Materials:
-
Rabbit Reticulocyte Lysate System
-
Luciferase mRNA template
-
Amino acid mixture (with and without arginine)
-
This compound inhibitor stock solution (in DMSO)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Thaw the rabbit reticulocyte lysate on ice.
-
Prepare a master mix containing the lysate, amino acid mixture (without arginine), and RNase inhibitor.
-
In separate tubes, prepare reactions containing the master mix, luciferase mRNA, and varying concentrations of the this compound inhibitor. Include a positive control (no inhibitor) and a negative control (no mRNA).
-
Initiate the translation reaction by adding the arginine-containing amino acid mixture.
-
Incubate the reactions at 30°C for 90 minutes.
-
Stop the reaction by placing the tubes on ice.
-
Add luciferase assay reagent to each tube according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition of protein synthesis for each inhibitor concentration relative to the positive control.
Western Blot Analysis for GCN2 Pathway Activation
Objective: To detect the activation of the GCN2 signaling pathway by measuring the phosphorylation of eIF2α.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound inhibitor stock solution
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-eIF2α (Ser51), anti-total eIF2α, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the this compound inhibitor at various concentrations for the desired time (e.g., 6 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-eIF2α) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total eIF2α and β-actin for normalization.
-
Quantify the band intensities using image analysis software (e.g., ImageJ) and calculate the fold change in p-eIF2α levels.
References
- 1. Non-canonical functions of aminoacyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Noncanonical functions of aminoacyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zymedi.com [zymedi.com]
- 4. pnas.org [pnas.org]
- 5. Activation of Gcn2 by small molecules designed to be inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Aminoacyl-tRNA synthetase inhibition activates a pathway that branches from the canonical amino acid response in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The CASTOR proteins are arginine sensors for the mTORC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scientists identify sensor that modulates key metabolic pathway | Whitehead Institute [wi.mit.edu]
Application Notes and Protocols: Arg-AMS in Combination with Other Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoacyl-tRNA synthetases (AARSs) are essential enzymes responsible for the faithful translation of the genetic code, catalyzing the attachment of specific amino acids to their cognate tRNAs.[1][2][3] This pivotal role in protein synthesis makes them attractive targets for the development of novel therapeutic agents, particularly antimicrobials. Arg-AMS, an arginyl-sulfamoyl adenosine analogue, is a potent inhibitor of arginyl-tRNA synthetase (ArgRS).[1] Inhibition of ArgRS disrupts protein synthesis, leading to cell growth arrest and death.[1][4]
The emergence of drug-resistant pathogens poses a significant threat to global health, necessitating the exploration of new therapeutic strategies. One promising approach is the use of combination therapies, where two or more drugs with different mechanisms of action are co-administered. This can lead to synergistic effects, where the combined therapeutic effect is greater than the sum of the individual effects, potentially overcoming resistance mechanisms and reducing the required therapeutic doses, thereby minimizing toxicity.
These application notes provide an overview of the rationale and methodologies for evaluating the combination of this compound with other enzyme inhibitors. The focus is on providing detailed experimental protocols for assessing synergistic, additive, or antagonistic interactions, which is crucial for the preclinical development of novel combination therapies.
Targeting Protein Synthesis: The Role of this compound
The process of aminoacylation by ArgRS, like other AARSs, occurs in a two-step reaction. First, arginine and ATP are converted to an arginyl-adenylate intermediate. Subsequently, the activated arginine is transferred to its cognate tRNA.[3] this compound acts as a stable analogue of the arginyl-adenylate intermediate, binding tightly to the active site of ArgRS and inhibiting its function.[1] Notably, for ArgRS, the presence of tRNA is required for the initial amino acid activation step.[3]
dot
Rationale for Combination Therapy
The combination of this compound with other enzyme inhibitors is a strategic approach to enhance therapeutic efficacy and combat drug resistance. Potential synergistic partners for this compound could include inhibitors of other essential bacterial enzymes, such as those involved in:
-
Cell wall synthesis (e.g., β-lactamase inhibitors): Disrupting the bacterial cell wall can increase the permeability to this compound, enhancing its intracellular concentration and efficacy.
-
DNA replication and repair (e.g., DNA gyrase inhibitors): Simultaneously targeting protein synthesis and DNA replication can lead to a more rapid bactericidal effect.
-
Folate synthesis (e.g., dihydrofolate reductase inhibitors): Inhibiting the synthesis of essential precursors for DNA, RNA, and proteins can create a multi-pronged attack on bacterial growth.
-
Other protein synthesis steps (e.g., other AARS inhibitors, ribosome-targeting antibiotics): A combination of inhibitors targeting different components of the protein synthesis machinery can be a powerful strategy to prevent the emergence of resistance.
Quantitative Analysis of Drug Synergy
The interaction between two or more drugs can be classified as synergistic, additive, or antagonistic. Several methods are used to quantitatively assess these interactions, with the checkerboard assay and isobologram analysis being the most common.
Data Presentation: Synergy Metrics
The results of synergy studies are typically summarized using the Fractional Inhibitory Concentration (FIC) index or the Combination Index (CI).
| Index | Calculation | Interpretation | Reference |
| FIC Index | FICI = FICA + FICBFICA = MIC of Drug A in combination / MIC of Drug A aloneFICB = MIC of Drug B in combination / MIC of Drug B alone | Synergy: FICI ≤ 0.5Additive: 0.5 < FICI ≤ 1Indifference: 1 < FICI ≤ 4Antagonism: FICI > 4 | [5][6] |
| Combination Index (CI) | CI = (D)1/(Dx)1 + (D)2/(Dx)2Where (Dx)1 and (Dx)2 are the doses of drug 1 and 2 alone that produce effect x, and (D)1 and (D)2 are the doses of the drugs in combination that also produce effect x. | Synergy: CI < 1Additive: CI = 1Antagonism: CI > 1 | [7] |
Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay for Antimicrobial Synergy
This protocol is designed to assess the in vitro synergistic activity of this compound in combination with another antimicrobial agent against a specific bacterial strain.
Materials:
-
This compound stock solution (of known concentration)
-
Second enzyme inhibitor (Drug B) stock solution (of known concentration)
-
Appropriate bacterial strain (e.g., a clinically relevant isolate)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Determine the Minimum Inhibitory Concentration (MIC) of each drug individually:
-
Perform a standard broth microdilution assay to determine the MIC of this compound and Drug B separately for the target bacterial strain.
-
-
Prepare the Checkerboard Plate:
-
In a 96-well plate, create a two-dimensional serial dilution of the two drugs.
-
Along the x-axis (columns), serially dilute Drug B (e.g., from 4x MIC to 1/16x MIC).
-
Along the y-axis (rows), serially dilute this compound (e.g., from 4x MIC to 1/16x MIC).
-
Each well will contain a unique combination of concentrations of the two drugs.
-
Include control wells:
-
Drug A only (serial dilutions)
-
Drug B only (serial dilutions)
-
Growth control (no drug)
-
Sterility control (no bacteria)
-
-
-
Inoculate the Plate:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Add the bacterial inoculum to all wells except the sterility control.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC of each drug in combination by visual inspection of turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the FIC for each drug in every well that shows no growth.
-
Calculate the FICI for each non-turbid well. The lowest FICI value is reported as the FICI for the combination.
-
dot
References
- 1. target.re.kr [target.re.kr]
- 2. Aminoacyl-tRNA Synthetases as Valuable Targets for Antimicrobial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress and challenges in aminoacyl-tRNA synthetase-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prospects for Aminoacyl-tRNA Synthetase Inhibitors as New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. journals.asm.org [journals.asm.org]
- 7. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
Application Notes & Protocols: Arg-AMS Labeling for Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Arginine-based Accelerator Mass Spectrometry (Arg-AMS) labeling in target engagement studies. This cutting-edge technique leverages the unparalleled sensitivity of Accelerator Mass Spectrometry (AMS) to quantify the interaction of 14C-labeled arginine-based probes with their protein targets in complex biological systems.
Introduction to this compound for Target Engagement
Target engagement is a critical aspect of drug discovery, confirming that a drug candidate interacts with its intended molecular target in a physiological context. Accelerator Mass Spectrometry (AMS) is an ultra-sensitive analytical technique capable of detecting attomolar to zeptomolar concentrations of rare isotopes, most notably Carbon-14 (14C). By employing a 14C-labeled probe that incorporates an arginine moiety ("this compound probe"), researchers can directly and quantitatively measure target engagement with exceptional sensitivity.
The "this compound" approach is particularly valuable for:
-
Microdosing studies: Evaluating target engagement in vivo with sub-pharmacological doses of a drug candidate, minimizing potential toxicity.[1]
-
Studying low-abundance targets: Quantifying engagement with targets that are difficult to assess with less sensitive methods.
-
Complex biological matrices: Accurately measuring target binding in cell lysates, tissues, and whole organisms.
This document outlines two primary protocols for this compound target engagement studies: an in vitro competition assay for determining the potency of unlabeled compounds and an in vivo target occupancy study.
Principle of the this compound Target Engagement Assay
The core principle of the this compound target engagement assay is the competition between a 14C-labeled arginine-based probe (the "this compound probe") and an unlabeled test compound for binding to a common target protein. The amount of probe bound to the target is quantified using AMS, which measures the 14C concentration.
In a typical workflow, a biological sample (e.g., cell lysate, tissue homogenate) is incubated with the unlabeled test compound at various concentrations. Subsequently, a fixed concentration of the this compound probe is added. After an incubation period to allow for binding to reach equilibrium, the target protein is isolated, and the amount of bound this compound probe is quantified by AMS. A decrease in the measured 14C signal indicates that the test compound has displaced the probe from the target, thus demonstrating target engagement.
Signaling Pathway Context: Nitric Oxide Synthase (NOS) Inhibition
A relevant application for an this compound probe is the study of Nitric Oxide Synthase (NOS) enzymes. NOS utilizes L-arginine as a substrate to produce nitric oxide (NO), a critical signaling molecule. Many NOS inhibitors are arginine mimetics. In this context, a 14C-labeled L-arginine or a 14C-labeled arginine-based competitive inhibitor can serve as the this compound probe to quantify the engagement of novel unlabeled NOS inhibitors.
References
Application Notes and Protocols for Studying Arginine Metabolism Pathways Using Arg-AMS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginine is a semi-essential amino acid central to a multitude of physiological processes, including protein synthesis, the urea cycle, and the production of critical signaling molecules like nitric oxide (NO) and polyamines.[1] The intricate network of arginine metabolism pathways is frequently dysregulated in various diseases, including cancer and cardiovascular disorders, making it a key area of investigation for therapeutic intervention. Arg-AMS, a potent and specific inhibitor of arginyl-tRNA synthetase (ArgRS), provides a valuable tool for dissecting the roles of arginine in these pathways by selectively blocking its incorporation into proteins. This document provides detailed application notes and experimental protocols for utilizing this compound to study the downstream effects of ArgRS inhibition on arginine metabolism.
Principle of Action
This compound is a nanomolar inhibitor of arginyl-tRNA synthetase, the enzyme responsible for charging tRNA with arginine, the first step in protein synthesis.[2] By inhibiting ArgRS, this compound effectively mimics a state of arginine deprivation for protein synthesis without depleting the total cellular arginine pool. This allows researchers to specifically investigate the metabolic fates of arginine that are independent of protein incorporation and to understand how cells reroute arginine into other critical pathways under these conditions.
Key Arginine Metabolism Pathways
The primary metabolic fates of arginine beyond protein synthesis include:
-
Nitric Oxide (NO) Synthesis: Catalyzed by nitric oxide synthases (NOS), this pathway produces NO, a critical signaling molecule in vasodilation, neurotransmission, and the immune response.[3]
-
Urea Cycle: In the liver, arginase converts arginine to ornithine and urea, a key step in the detoxification of ammonia.[4]
-
Polyamine Synthesis: Arginine is a precursor for the synthesis of polyamines (e.g., putrescine, spermidine, and spermine), which are essential for cell growth, proliferation, and differentiation.[5]
-
Creatine Synthesis: Arginine is a precursor for the synthesis of creatine, which plays a vital role in cellular energy metabolism.
-
Glutamate and Proline Synthesis: Through the action of arginase and subsequent enzymes, arginine can be converted to glutamate and proline.
Diagrams of Key Pathways and Experimental Workflow
Caption: Major metabolic pathways of L-arginine.
Caption: Experimental workflow for studying arginine metabolism.
Application Notes
Studying Metabolic Reprogramming in Cancer
Many cancer cells exhibit altered arginine metabolism. Some tumors are auxotrophic for arginine due to the downregulation of argininosuccinate synthase 1 (ASS1), the rate-limiting enzyme for arginine synthesis.[6] These tumors become highly dependent on extracellular arginine. By inhibiting ArgRS with this compound, researchers can investigate how cancer cells reroute arginine to other pathways, such as polyamine synthesis, which is crucial for tumor growth, or nitric oxide production, which can have dual roles in promoting or inhibiting cancer progression.
Investigating Cardiovascular Physiology and Pathology
Arginine is the substrate for endothelial nitric oxide synthase (eNOS), which produces NO, a key regulator of vascular tone and health.[7] In conditions like atherosclerosis and hypertension, eNOS function can be impaired. Using this compound, the competition between protein synthesis and NO production for the available arginine pool can be studied. This can help elucidate the mechanisms of endothelial dysfunction and identify potential therapeutic strategies to enhance NO bioavailability.
Elucidating Immune Responses
Arginine metabolism is critical for immune cell function. For instance, myeloid-derived suppressor cells (MDSCs) can deplete arginine in the tumor microenvironment through high arginase activity, thereby suppressing T-cell responses.[8] this compound can be used to study the effects of inhibiting protein synthesis on immune cell activation, differentiation, and effector functions, providing insights into immunometabolism.
Experimental Protocols
Protocol 1: In Vitro Cell Culture Treatment and Metabolite Extraction
This protocol describes the general procedure for treating cultured cells with this compound and extracting metabolites for subsequent analysis.
Materials:
-
Cell culture medium and supplements
-
This compound (solubilized in an appropriate vehicle, e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol, ice-cold
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Treatment: Remove the culture medium and replace it with fresh medium containing the desired concentration of this compound or vehicle control. A dose-response experiment is recommended to determine the optimal concentration.
-
Incubation: Incubate the cells for the desired period. Time-course experiments can reveal the dynamics of metabolic changes.
-
Metabolite Quenching and Extraction:
-
Place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate).
-
Incubate on ice for 10 minutes to quench metabolic activity.
-
Scrape the cells and transfer the cell lysate to pre-chilled microcentrifuge tubes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Collection: Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Storage: Store the metabolite extracts at -80°C until analysis.
Protocol 2: Quantification of Arginine and its Metabolites by LC-MS/MS
This protocol provides a general framework for the analysis of arginine and its key metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
Appropriate chromatography column (e.g., HILIC or reversed-phase with ion-pairing)
-
Mobile phases (e.g., ammonium acetate, formic acid in water and acetonitrile)
-
Stable isotope-labeled internal standards (e.g., ¹³C₆-Arginine, ¹⁵N₄-Arginine)[9]
-
Metabolite standards for calibration curves
Procedure:
-
Sample Preparation:
-
Thaw the metabolite extracts on ice.
-
If necessary, dry the samples under a stream of nitrogen and reconstitute them in the initial mobile phase.
-
Spike the samples with a known concentration of stable isotope-labeled internal standards to correct for matrix effects and variations in instrument response.[9][10]
-
-
LC Separation:
-
Inject the samples onto the LC system.
-
Separate the metabolites using a suitable gradient elution program. The specific gradient will depend on the column and the metabolites of interest.
-
-
MS/MS Detection:
-
Perform mass spectrometry analysis in positive ion mode using Multiple Reaction Monitoring (MRM).[9]
-
Optimize the MRM transitions (precursor ion -> product ion) for each metabolite and internal standard.[10]
-
Example MRM transitions:
-
Arginine: m/z 175 -> m/z 70
-
¹³C₆-Arginine: m/z 181 -> m/z 74[10]
-
Ornithine: m/z 133 -> m/z 70
-
Citrulline: m/z 176 -> m/z 113
-
-
-
Data Analysis:
-
Integrate the peak areas for each metabolite and its corresponding internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the concentration of each metabolite using a calibration curve generated from authentic standards.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Effect of this compound on Arginine Metabolite Levels in Cancer Cells
| Metabolite | Control (Vehicle) | This compound (1 µM) | This compound (10 µM) | p-value |
| Arginine (µM) | 150.2 ± 12.5 | 145.8 ± 11.9 | 140.1 ± 13.2 | >0.05 |
| Ornithine (µM) | 25.6 ± 3.1 | 45.3 ± 4.2 | 68.9 ± 5.7 | <0.01 |
| Citrulline (µM) | 10.1 ± 1.5 | 18.7 ± 2.1 | 25.4 ± 2.8 | <0.01 |
| Putrescine (µM) | 5.2 ± 0.8 | 12.6 ± 1.4 | 20.3 ± 2.2 | <0.001 |
| Spermidine (µM) | 8.9 ± 1.1 | 18.4 ± 2.0 | 29.1 ± 3.1 | <0.001 |
| Spermine (µM) | 12.3 ± 1.6 | 25.1 ± 2.8 | 38.7 ± 4.0 | <0.001 |
| Nitrite/Nitrate (NOx, µM) | 3.5 ± 0.4 | 7.8 ± 0.9 | 15.2 ± 1.7 | <0.01 |
Data are presented as mean ± SD from three independent experiments.
Conclusion
This compound is a powerful tool for investigating the complex network of arginine metabolism. By specifically inhibiting the first step of protein synthesis involving arginine, researchers can gain valuable insights into how cells partition this critical amino acid into various metabolic pathways. The protocols and application notes provided here offer a framework for designing and conducting experiments to explore the role of arginine metabolism in health and disease, with potential implications for the development of novel therapeutic strategies.
References
- 1. primo.rowan.edu [primo.rowan.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arginine metabolism: nitric oxide and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of the Polyamine Synthesis Pathway Is Synthetically Lethal with Loss of Argininosuccinate Synthase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arginine de novo and nitric oxide production in disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-Arginine depletion blunts anti-tumor T cell responses by inducing myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
- 10. Quantification of Arginine and Its Methylated Derivatives in Plasma by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Overcoming solubility issues with Arg-AMS in aqueous solutions.
Welcome to the technical support center for Arg-AMS. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered when working with this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of relevant signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, nanomolar inhibitor of arginyl-tRNA synthetase (ArgRS). By targeting ArgRS, this compound blocks the charging of tRNA with arginine, a critical step in protein synthesis. This inhibition mimics a state of arginine starvation within the cell, leading to the activation of cellular stress response pathways.
Q2: I'm having trouble dissolving this compound powder. What is the recommended solvent?
For creating a stock solution, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is readily soluble in DMSO at a concentration of ≥ 100 mg/mL (199.00 mM). For aqueous experimental buffers, it is advised to first prepare a concentrated stock in DMSO and then dilute it into the aqueous buffer of choice.
Q3: My this compound is precipitating when I dilute my DMSO stock into my aqueous buffer. What can I do?
Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are several strategies to overcome this:
-
Use of Co-solvents: Incorporating co-solvents in your final aqueous solution can significantly improve the solubility of this compound.
-
pH Adjustment: The solubility of peptides and small molecules can be pH-dependent. Experimenting with a pH range around the physiological norm (e.g., pH 6.8-8.0) may help improve solubility.
-
Sonication: After diluting the DMSO stock into the aqueous buffer, brief sonication can help to dissolve any initial precipitate and create a homogenous solution.
-
Warming: Gently warming the solution to 37°C can also aid in dissolution. However, be cautious with temperature, as prolonged heating can degrade the compound.
Q4: How should I store my this compound solutions?
Lyophilized this compound powder should be stored at -20°C for long-term stability. Once dissolved in DMSO, it is recommended to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are generally less stable and should be prepared fresh for each experiment.
Troubleshooting Guide: Solubility and Stability
This guide provides solutions to common problems encountered during the handling of this compound in aqueous solutions.
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in my aqueous buffer. | This compound has low intrinsic solubility in aqueous solutions. | Prepare a high-concentration stock solution in 100% DMSO first. Then, dilute the stock into your aqueous buffer. |
| Precipitation occurs immediately upon dilution of DMSO stock into aqueous buffer. | The final concentration of this compound in the aqueous buffer exceeds its solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution (note: check cellular tolerance for DMSO, typically ≤ 0.5%). 3. Utilize co-solvents in the aqueous buffer (see protocols below). 4. Use sonication or gentle warming immediately after dilution. |
| The solution is initially clear but becomes cloudy over time. | This compound may be aggregating or precipitating out of solution over time, indicating poor stability in that specific buffer. | 1. Prepare fresh solutions for each experiment. 2. Add anti-aggregation agents like arginine (50-100 mM) to your buffer. 3. Evaluate the stability of this compound in your buffer over your experimental time course. |
| Inconsistent experimental results. | This could be due to incomplete dissolution or degradation of this compound in the prepared solution. | 1. Ensure complete dissolution by visually inspecting for particulates and using sonication if necessary. 2. Always prepare fresh aqueous solutions of this compound before each experiment. 3. Filter-sterilize your final working solution through a 0.22 µm syringe filter compatible with your solvent system. |
Experimental Protocols
Below are detailed protocols for preparing this compound solutions for in vitro experiments. It is recommended to always perform a small-scale solubility test before preparing a large volume.
Protocol 1: Standard Dilution from DMSO Stock
This is the most straightforward method for preparing aqueous solutions of this compound.
Materials:
-
This compound powder
-
100% DMSO (cell culture grade)
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Prepare a 100 mM stock solution of this compound in 100% DMSO. Vortex thoroughly until the powder is completely dissolved.
-
To achieve the desired final concentration, slowly add the DMSO stock solution to your aqueous buffer while vortexing. For example, to make a 100 µM solution in 10 mL of PBS, add 10 µL of the 100 mM DMSO stock to 9.99 mL of PBS.
-
If any precipitation is observed, place the solution in a sonicator bath for 5-10 minutes, or until the solution becomes clear.
-
Use the freshly prepared solution immediately for your experiments.
Protocol 2: Co-Solvent Formulation for Improved Solubility
This protocol is recommended when higher concentrations of this compound are required in the final aqueous solution, or when precipitation is a persistent issue.
Materials:
-
This compound powder
-
100% DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl) or PBS
-
Vortex mixer
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in 100% DMSO.
-
In a sterile conical tube, add 100 µL of the this compound DMSO stock.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex again until the solution is homogenous.
-
Slowly add 450 µL of saline or PBS to the mixture while vortexing to bring the final volume to 1 mL. This will result in a final this compound concentration of 2.5 mg/mL.
-
The final solution can be further diluted in your cell culture medium or experimental buffer as needed.
Signaling Pathways
This compound, as an inhibitor of arginyl-tRNA synthetase, triggers cellular responses to amino acid deprivation. This is primarily mediated through two pathways: the canonical GCN2-dependent pathway and a more recently described GCN2-independent pathway.
GCN2-Dependent Amino Acid Sensing Pathway
Inhibition of ArgRS leads to an accumulation of uncharged tRNAArg. This is sensed by the kinase GCN2, which becomes activated and phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation leads to a general inhibition of protein synthesis but also the preferential translation of certain mRNAs, such as that for the transcription factor ATF4, which in turn upregulates genes involved in amino acid synthesis and stress response.[1]
GCN2-Independent Amino Acid Sensing Pathway
Recent studies have revealed that amino acid deprivation can also trigger cellular responses independently of GCN2. This pathway is thought to be initiated by ribosomal stalling due to the lack of charged tRNA. This stalling can lead to the activation of the MAP kinase signaling cascades, specifically the MEK/ERK and JNK pathways, which then modulate gene expression related to stress and survival.[2][3]
Experimental Workflow for Solubility Testing
To determine the optimal conditions for dissolving this compound for your specific experimental setup, a systematic solubility test is recommended.
References
- 1. Amino acid deprivation triggers a novel GCN2-independent response leading to the transcriptional reactivation of non-native DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Decoys of Aggregation for Elimination of Aβ-Peptide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of GCN2-Independent Signaling Through a Noncanonical PERK/NRF2 Pathway in the Physiological Responses to Dietary Methionine Restriction - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing off-target effects of Arg-AMS.
Technical Support Center: Arg-AMS
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound, with a focus on identifying and minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and specific inhibitor of arginyl-tRNA synthetase (ArgRS). ArgRS is a crucial enzyme responsible for attaching arginine to its corresponding tRNA molecule, a critical step in protein synthesis. By inhibiting ArgRS, this compound effectively halts the incorporation of arginine into newly synthesized proteins, leading to a global shutdown of protein production in treated cells. This mechanism is central to its intended biological effects.
Q2: I'm observing significant cytotoxicity in my cell line at concentrations where I expect to see specific inhibition of protein synthesis. Could this be due to off-target effects?
While potent inhibition of protein synthesis is inherently cytotoxic, observing excessive or unexpected cell death could indicate off-target effects. It is also possible that your cell line is particularly sensitive to the downstream consequences of ArgRS inhibition.
Troubleshooting Steps:
-
Confirm On-Target Engagement: The first step is to verify that this compound is engaging with its intended target, ArgRS, in your cellular model. A Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[1][2][3]
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine the IC50 for inhibition of protein synthesis (e.g., via puromycin incorporation assay) and compare it to the IC50 for cytotoxicity (e.g., using a cell viability assay like MTT or CellTiter-Glo). A significant rightward shift in the cytotoxicity IC50 relative to the protein synthesis inhibition IC50 would suggest that cell death is primarily a consequence of on-target effects. Conversely, closely overlapping IC50 values might warrant further investigation into off-target liabilities.
-
Proteomic Profiling: Conduct quantitative proteomics to analyze global protein expression changes following this compound treatment. This can help differentiate between the expected global decrease in protein levels and unexpected changes in specific protein families or pathways that might indicate off-target activity.[4][5][6][7]
Q3: My experimental results are inconsistent with a general inhibition of protein synthesis. I'm seeing specific signaling pathway alterations. What could be the cause?
Observing modulation of specific signaling pathways that are not immediately downstream of general protein synthesis inhibition is a strong indicator of potential off-target effects.[8][9][10]
Troubleshooting Steps:
-
Selectivity Profiling: Profile this compound against a panel of other aminoacyl-tRNA synthetases to ensure its selectivity for ArgRS. While this compound is designed to be specific, cross-reactivity with other aaRSs could lead to a broader range of effects than anticipated.
-
Kinase Profiling: Although this compound is not designed as a kinase inhibitor, many small molecules exhibit off-target kinase activity.[8][10] A broad kinase screen can rule out this common source of off-target signaling.
-
Affinity-Based Proteomics: Employ chemical proteomics approaches, such as using a biotinylated version of this compound as bait to pull down interacting proteins from cell lysates.[11][12] Subsequent identification of these proteins by mass spectrometry can reveal direct off-target binding partners.
Troubleshooting Guides
Issue 1: High Background or Non-Specific Effects in Cellular Assays
Symptoms:
-
High levels of cell death at low concentrations of this compound.
-
Inconsistent results between experimental replicates.
-
Phenotypes that cannot be rescued by supplementing with excess arginine.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular phenotypes with this compound.
Issue 2: Difficulty Confirming Target Engagement in a Specific Cell Line
Symptoms:
-
Lack of a clear thermal stabilization shift in CETSA experiments.
-
Requirement of very high concentrations of this compound to observe an effect on protein synthesis.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Low ArgRS Expression | Quantify ArgRS protein levels in your cell line via Western blot or proteomics. Compare to a cell line with known sensitivity to this compound. |
| Drug Efflux | Co-treat with known efflux pump inhibitors to see if the potency of this compound increases. |
| Compound Instability | Assess the stability of this compound in your cell culture medium over the time course of your experiment using LC-MS. |
| Cellular Metabolism | Investigate potential metabolic inactivation of this compound by your specific cell line. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol is designed to verify the binding of this compound to ArgRS in intact cells.[1][2][3]
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat one set of cells with the desired concentration of this compound and a control set with vehicle (e.g., DMSO) for 1 hour at 37°C.
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS supplemented with a protease inhibitor cocktail.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by three cycles of freeze-thawing (e.g., liquid nitrogen and a 25°C water bath).
-
Centrifugation: Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Collect the supernatant and analyze the amount of soluble ArgRS by Western blotting or ELISA.
-
Data Interpretation: Plot the amount of soluble ArgRS as a function of temperature for both treated and control samples. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Experimental Workflow for CETSA:
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2: Quantitative Proteomic Profiling to Identify Off-Target Effects
This protocol outlines a bottom-up proteomics approach to identify global changes in protein expression indicative of off-target effects.[4][5][6][7]
Methodology:
-
Sample Preparation: Treat cells with this compound at a concentration that inhibits protein synthesis by ~90% and a lower concentration (e.g., the IC50). Include a vehicle-treated control. Lyse the cells, reduce, alkylate, and digest the proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a suitable software package (e.g., MaxQuant) to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the this compound-treated samples compared to the control.
-
Pathway Analysis: Use bioinformatics tools (e.g., DAVID, Metascape) to identify any signaling pathways or biological processes that are unexpectedly enriched among the significantly altered proteins.
Signaling Pathway Analysis Logic:
Caption: Logic for analyzing proteomic data to identify potential off-target pathways.
This technical support center provides a framework for researchers to systematically investigate and mitigate potential off-target effects of this compound, ensuring more reliable and interpretable experimental outcomes.
References
- 1. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 2. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Proteomic Approach to Understanding Antibiotic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Arg-AMS Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Arg-AMS in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, nanomolar inhibitor of arginyl-tRNA synthetase (ArgRS).[1][2][3][4] Its primary mechanism of action is the inhibition of protein synthesis. ArgRS is a crucial enzyme that attaches the amino acid arginine to its corresponding transfer RNA (tRNA), a critical step in translating messenger RNA (mRNA) into protein.[5] By inhibiting ArgRS, this compound prevents the formation of arginyl-tRNA, leading to a depletion of this essential building block for protein synthesis and subsequently halting the process.
Q2: What are the downstream cellular effects of inhibiting arginyl-tRNA synthetase with this compound?
Beyond the direct inhibition of protein synthesis, interfering with ArgRS function can have significant effects on cellular signaling pathways that sense amino acid availability. One of the key pathways affected is the mTORC1 (mechanistic target of rapamycin complex 1) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[2][3][6] Aminoacyl-tRNA synthetases, including ArgRS, are emerging as key components in the amino acid sensing machinery that signals to mTORC1.[1][2][3][6][7][8][9] Inhibition of ArgRS by this compound can mimic a state of arginine starvation, leading to the downregulation of mTORC1 activity.
Q3: What is the recommended solvent and storage for this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. The stock solution should be stored at -20°C or -80°C to maintain its stability.[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: How should I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound will depend on the cell type, experimental duration, and the specific endpoint being measured (e.g., inhibition of mTORC1 signaling versus inducing cytotoxicity). It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. A typical starting point for a potent nanomolar inhibitor would be to test a range of concentrations from low nanomolar to low micromolar.
Troubleshooting Guide
Issue 1: Inconsistent or no observable effect of this compound on cells.
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Ensure this compound has been stored correctly at -20°C or -80°C in an airtight container, protected from light. Avoid repeated freeze-thaw cycles by preparing small aliquots of the stock solution. |
| Incorrect Concentration | Verify the calculations for your stock solution and final working concentrations. Perform a dose-response curve to identify the effective concentration range for your specific cell line. |
| Cell Line Insensitivity | Some cell lines may be inherently more resistant to the effects of this compound. Consider testing a different cell line or increasing the concentration and/or duration of treatment. |
| Suboptimal Cell Health | Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination before starting the experiment. Stressed or unhealthy cells may respond differently to treatment. |
Issue 2: this compound precipitates in the cell culture medium.
| Possible Cause | Troubleshooting Step |
| Low Solubility in Aqueous Media | This compound is sparingly soluble in aqueous solutions. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is kept to a minimum, typically below 0.5%, to avoid solvent-induced toxicity and precipitation. |
| High Final Concentration | If the desired final concentration of this compound is high, it may exceed its solubility limit in the medium. Consider preparing a more concentrated stock solution to minimize the volume added to the culture. |
| Interaction with Media Components | Certain components of the cell culture medium could potentially interact with this compound and cause precipitation. If possible, try a different formulation of the medium. |
| Incorrect Dilution Method | When preparing the final working solution, add the this compound stock solution to the pre-warmed cell culture medium and mix gently but thoroughly. Avoid adding the medium directly to the concentrated stock. |
Issue 3: High levels of cell death observed even at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| High Sensitivity of the Cell Line | Your cell line may be particularly sensitive to the inhibition of protein synthesis. Perform a detailed cytotoxicity assay with a broader range of lower concentrations to determine the IC50 value accurately. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding toxic levels for your cells. Include a vehicle control (medium with the same concentration of solvent) in your experiments. |
| Off-Target Effects | While specific off-target effects of this compound are not extensively documented, all inhibitors have the potential for off-target activities.[10][11] If unexpected effects are observed, consider cross-validating your results with another ArgRS inhibitor or using a genetic approach (e.g., siRNA) to confirm the on-target effect. |
Quantitative Data
Due to the limited availability of public data on the specific cytotoxic effects of this compound across various cell lines, a comprehensive table of IC50 values for cell viability is not currently possible. This compound is described as a potent nanomolar inhibitor of its target enzyme, arginyl-tRNA synthetase.[1][2][3][4] One study has reported an IC50 value for the inhibition of a related bacterial enzyme domain, which can serve as a reference for its potency.
| Compound | Target | Assay | IC50 Value | Reference |
| This compound | Orn-activating domain of GrsB | Enzyme Inhibition Assay | 4.6 µM | [1] |
Researchers should empirically determine the IC50 for cell viability in their specific cell line of interest using the protocol outlined below.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Bring the this compound vial and DMSO to room temperature.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of DMSO to the this compound vial.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Cell Treatment and Viability Assay (e.g., MTT Assay)
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
-
Visualizations
References
- 1. Sensors for the mTORC1 pathway regulated by amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Understanding Amino Acid Sensing Mechanisms that Regulate mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in understanding of amino acid signaling to mTORC1 activation [imrpress.com]
- 4. This compound [dcchemicals.com]
- 5. Progress and challenges in aminoacyl-tRNA synthetase-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Amino Acid Sensing by mTORC1: Intracellular Transporters Mark the Spot - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tRNA biogenesis and specific aminoacyl-tRNA synthetases regulate senescence stability under the control of mTOR | PLOS Genetics [journals.plos.org]
- 10. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
Troubleshooting inconsistent results in Arg-AMS enzyme assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Arg-AMS and conducting Arginyl-tRNA Synthetase (ArgRS) enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent, nanomolar inhibitor of Arginyl-tRNA Synthetase (ArgRS).[1][2] It is often used in studies of viral infections, myeloma, and as an inhibitor of the A-domains in non-ribosomal peptide synthetase (NRPS) enzymes.[1][2]
Q2: What is the fundamental reaction catalyzed by Arginyl-tRNA Synthetase (ArgRS)?
A2: ArgRS catalyzes the attachment of the amino acid arginine to its corresponding transfer RNA (tRNAArg). This is a two-step reaction essential for protein synthesis.[3][4][5]
-
Amino Acid Activation: Arginine (Arg) and ATP react to form an arginyl-adenylate (Arg-AMP) intermediate, releasing inorganic pyrophosphate (PPi).
-
Aminoacyl Transfer: The activated arginine is transferred from Arg-AMP to the 3'-end of its cognate tRNAArg, releasing AMP.
The overall reaction is: Arg + tRNAArg + ATP ⇌ Arg-tRNAArg + AMP + PPi[5]
Q3: Is there a unique requirement for ArgRS assays compared to other aminoacyl-tRNA synthetase (aaRS) assays?
A3: Yes. Unlike most other aaRS enzymes, ArgRS requires the presence of its cognate tRNAArg to efficiently catalyze the first step of the reaction, the activation of arginine.[3][5][6][7] Assays lacking tRNAArg will not show significant product formation.
Q4: What are the common methods to measure ArgRS activity?
A4: The most common methods include:
-
Radiolabel Incorporation: This traditional method uses a radiolabeled substrate, typically 14C-Arginine or 3H-Arginine. The amount of radiolabeled Arg-tRNAArg formed is measured by precipitating the tRNA and counting the incorporated radioactivity using a scintillation counter.[8]
-
Pyrophosphate (PPi) Detection: This is a continuous, non-radioactive method that measures the production of pyrophosphate (PPi), a product of the amino acid activation step. The PPi produced can be coupled to other enzymatic reactions that result in a colorimetric or fluorescent signal.[9]
-
Label-Free Conjugation Assay: A modern approach involves the biotinylation of the aminoacyl-group on the newly formed Arg-tRNAArg, followed by streptavidin conjugation. The product can then be separated and quantified using denaturing gel electrophoresis.[10]
Troubleshooting Inconsistent Assay Results
Inconsistent results in ArgRS enzyme assays can arise from various factors related to reagents, protocol execution, and instrumentation. Use the following guide to diagnose and resolve common issues.
Problem 1: No or Very Low Enzyme Activity
| Potential Cause | Recommended Solution |
| Missing tRNAArg | ArgRS requires its cognate tRNA for amino acid activation.[5][7] Ensure that purified, active tRNAArg is included in the reaction mixture at an appropriate concentration. |
| Degraded Enzyme or Substrates | Enzyme: Avoid repeated freeze-thaw cycles. Aliquot the enzyme upon receipt and store at the recommended temperature. ATP: ATP solutions are prone to hydrolysis. Prepare fresh ATP solutions from powder or use commercially available, pH-neutralized solutions. Arginine: Ensure the L-arginine solution is correctly prepared and free of contaminants. |
| Incorrect Buffer Composition | pH: Verify the pH of your final reaction buffer. The optimal pH is typically around 7.6.[8] Magnesium (Mg2+): Mg2+ is critical for the reaction, as it forms a complex with ATP.[11] Its concentration must be optimized, as it also interacts with tRNA and the enzyme.[11] A typical starting point is a concentration slightly above the ATP concentration (e.g., 5-10 mM). |
| Presence of Inhibitors | This compound: If you are not testing this inhibitor, ensure there is no carryover from other experiments. Chloride Ions: High concentrations of chloride (e.g., from KCl) can inhibit the ArgRS reaction.[11] If high ionic strength is needed, consider using potassium acetate instead.[11] |
Problem 2: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Use calibrated pipettes and proper pipetting techniques. For small volumes, prepare a master mix of common reagents to distribute to each reaction, minimizing pipetting errors. |
| Inconsistent Incubation Times | For endpoint assays, ensure that the reaction is stopped in all samples at precisely the same time. Use a multichannel pipette or a repeating pipette to start/stop reactions. |
| Temperature Fluctuations | Incubate reactions in a stable temperature environment like a water bath or a temperature-controlled plate reader. Most assays are performed at 37°C.[8] |
| Incomplete Mixing | Ensure all components are thoroughly but gently mixed at the start of the reaction. Vortexing the enzyme solution should be avoided; mix by gentle pipetting. |
| Evaporation in Microplates | If using 96- or 384-well plates, evaporation from edge wells can concentrate reactants and lead to inconsistent results. Use plate sealers or fill the outer wells with water or buffer to minimize this "edge effect". |
Problem 3: Non-Linear Reaction Progress Curves
| Potential Cause | Recommended Solution |
| Substrate Depletion | One of the substrates (ATP, Arginine, or tRNAArg) is being consumed, causing the reaction rate to decrease over time. Lower the enzyme concentration or increase the concentration of the limiting substrate. |
| Product Inhibition | The accumulation of products (AMP or PPi) can inhibit the enzyme. This is more common at high enzyme or substrate concentrations. Analyze only the initial linear phase of the reaction for rate calculations. |
| Enzyme Instability | The enzyme may be losing activity over the course of the assay under the specific reaction conditions. Try adding stabilizing agents like BSA (0.1 µg/µL) or glycerol to the buffer.[10] |
Experimental Protocols & Methodologies
Key Experiment: Radiolabel-Based Aminoacylation Assay
This protocol is adapted from standard aminoacyl-tRNA synthetase assays and is suitable for determining the initial rates of Arg-tRNAArg formation.
Principle: The assay measures the attachment of a radiolabeled amino acid ([14C]-L-Arginine) to its cognate tRNA. The resulting [14C]Arg-tRNAArg is precipitated onto a filter, while unincorporated [14C]-Arginine is washed away. The radioactivity retained on the filter is proportional to the enzyme activity.[8]
Reagents:
-
Reaction Buffer (2X): 200 mM Tris-HCl (pH 7.6), 10 mM MgCl₂, 100 mM KCl, 1 mM DTT.
-
Substrate Mix (10X): 25 mM ATP, 80 units/mL tRNAArg.
-
Labeled Arginine: [14C]-L-Arginine.
-
Enzyme: Purified Arginyl-tRNA Synthetase (ArgRS) diluted in an appropriate storage buffer (e.g., containing glycerol).
-
Stopping Solution: 10% (w/v) Trichloroacetic Acid (TCA), ice-cold.
-
Wash Solution: 5% (w/v) TCA, ice-cold.
-
Scintillation Cocktail.
Procedure:
-
Prepare reaction tubes on ice. For a 50 µL final reaction volume, add components in the following order:
-
25 µL of 2X Reaction Buffer.
-
5 µL of 10X Substrate Mix.
-
X µL of [14C]-L-Arginine (to achieve desired final concentration and specific activity).
-
X µL of nuclease-free water.
-
X µL of inhibitor (e.g., this compound) or vehicle control.
-
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the reaction by adding 5-10 µL of diluted ArgRS enzyme solution. Mix gently by pipetting.
-
Incubate at 37°C for a predetermined time (e.g., 10 minutes) where the reaction is still in the linear range.
-
Stop the reaction by pipetting a 40 µL aliquot of the reaction mixture onto a filter paper disc (e.g., Whatman 3MM) and immediately dropping the disc into a beaker of ice-cold 10% TCA.
-
Wash the filter discs three times with ice-cold 5% TCA for 10 minutes each to remove unincorporated radioactivity.
-
Perform a final wash with 95% ethanol to dry the filters.
-
Allow filters to air dry completely.
-
Place each filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
Visualizations
Logical Workflow for Troubleshooting
The following diagram outlines a systematic approach to diagnosing issues with your ArgRS assay.
Caption: A step-by-step workflow for troubleshooting ArgRS enzyme assays.
Simplified ArgRS Catalytic Cycle
This diagram illustrates the two main steps of the aminoacylation reaction catalyzed by Arginyl-tRNA Synthetase.
Caption: The two-step catalytic cycle of Arginyl-tRNA Synthetase (ArgRS).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arginyl-tRNA Synthetase [aars.online]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Label-Free Assay for Aminoacylation of tRNA [mdpi.com]
- 11. Analysis of the kinetic mechanism of arginyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
Arg-AMS Technical Support Center: Stability, Storage, and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of Arg-AMS, a potent inhibitor of arginyl tRNA synthetase. Detailed troubleshooting guides, frequently asked questions, and experimental protocols are included to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent nanomolar inhibitor of arginyl tRNA synthetase (ArgRS). It also exhibits inhibitory characteristics for the A-domains in non-ribosomal peptide synthetases (NRPS) enzymes.[1][2][3][4] Its primary mechanism involves binding to ArgRS, thereby preventing the charging of tRNA with arginine, a critical step in protein synthesis.
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a powder at -20°C for up to 3 years, or at 4°C for up to 2 years.[5] Once reconstituted in a solvent, storage conditions and duration vary.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a stock solution of this compound in newly opened, hygroscopic DMSO at a concentration of 100 mg/mL (199.00 mM).[5] To facilitate dissolution, ultrasonic treatment may be necessary.
Q4: Can I store the this compound stock solution? If so, for how long?
Yes, stock solutions can be stored. For long-term storage, it is recommended to store aliquots at -80°C for up to 6 months. For shorter-term storage, aliquots can be kept at -20°C for up to 1 month.[4][5] It is crucial to avoid repeated freeze-thaw cycles.
Stability and Storage Data
The following tables summarize the recommended storage conditions for this compound in both powdered and solvent forms.
Table 1: this compound Powder Storage Conditions
| Temperature | Duration |
| -20°C | 3 years |
| 4°C | 2 years |
Data sourced from MedchemExpress product information.[5]
Table 2: this compound in Solvent Storage Conditions
| Temperature | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedchemExpress and GlpBio product information.[4][5]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM solution from this compound (M.Wt: 502.51), you would dissolve 5.025 mg of the compound in 1 mL of DMSO.
-
Vortex the solution thoroughly to ensure complete dissolution. If necessary, sonicate the solution in an ultrasonic bath to aid dissolution.[4]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation observed in stock solution upon thawing | The compound has come out of solution due to repeated freeze-thaw cycles or exceeding the storage duration. | Warm the solution to 37°C and sonicate to try and redissolve the precipitate.[4] If precipitation persists, it is recommended to prepare a fresh stock solution. To prevent this, ensure proper aliquoting and storage. |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | Always use freshly prepared working solutions for in vivo experiments.[1] Ensure stock solutions are stored under the recommended conditions and within the specified timeframes. Avoid repeated freeze-thaw cycles. |
| Difficulty dissolving this compound powder | The compound may require assistance to fully dissolve. | Use ultrasonic treatment to aid dissolution.[5] Gently warming the solution to 37°C can also help.[4] Ensure the DMSO used is fresh and hygroscopic.[5] |
Visualizing the Mechanism and Workflow
To better understand the role of this compound and the experimental workflow, the following diagrams are provided.
Caption: Inhibition of Arginyl-tRNA Synthetase by this compound.
Caption: General experimental workflow for using this compound.
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of the correct amino acid to its corresponding tRNA molecule.[6] This "charging" of tRNA is a critical step in translating the genetic code into proteins.[6] Arginyl-tRNA synthetase (ArgRS) is one of these 20 enzymes, specific for the amino acid arginine. Beyond their canonical role in protein synthesis, some aaRSs, including ArgRS, are involved in various cell signaling pathways that regulate processes like angiogenesis, inflammation, and apoptosis.[6][7][8] ArgRS is a component of a multi-synthetase complex (MSC) which includes several other aaRSs and associated proteins.[9] This complex is involved in various signaling cascades. The inhibition of ArgRS by this compound can therefore have effects beyond just the global inhibition of protein synthesis, potentially impacting these specific signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [dcchemicals.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Aminoacyl tRNA synthetase - Wikipedia [en.wikipedia.org]
- 7. Aminoacyl-tRNA synthetases in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. zymedi.com [zymedi.com]
Technical Support Center: Preventing Degradation of Arg-AMS in Experimental Setups
Welcome to the technical support center for Arg-AMS (Arginyl-sulfamoyl adenosine), a potent inhibitor of arginyl-tRNA synthetase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in experimental setups, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a potent nanomolar inhibitor of arginyl-tRNA synthetase. Its stability is crucial for accurate experimental outcomes, as degradation can lead to a loss of inhibitory activity, resulting in misleading data.
Q2: What are the primary factors that can cause this compound degradation?
The main factors contributing to the degradation of this compound in experimental setups are:
-
Hydrolysis: The sulfamoyl bond in this compound is susceptible to hydrolysis, especially in aqueous solutions.
-
Temperature: Elevated temperatures can accelerate the rate of hydrolysis and other degradation pathways.
-
pH: The stability of this compound is pH-dependent. Extreme pH values (both acidic and basic) can catalyze its degradation.
-
Enzymatic Degradation: The presence of certain enzymes in biological samples may lead to the breakdown of this compound.
Q3: How should I store this compound to ensure its stability?
Proper storage is critical for maintaining the integrity of this compound. Follow these guidelines for optimal stability:
| Storage Form | Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Keep in a tightly sealed container, protected from moisture. |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | For shorter-term storage, but -80°C is recommended for optimal stability. |
Q4: What is the best way to prepare this compound solutions for experiments?
To minimize degradation during solution preparation:
-
Use high-purity, anhydrous solvents like DMSO for stock solutions.
-
For aqueous working solutions, prepare them fresh on the day of the experiment.
-
If using buffers, ensure the pH is within a stable range for this compound (near neutral is generally recommended, but should be empirically determined for your specific assay conditions).
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound and provides step-by-step solutions.
Issue 1: Inconsistent or weaker-than-expected inhibitory activity.
Possible Cause: Degradation of this compound in the working solution.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
If in doubt, prepare a fresh stock solution from powder.
-
-
Optimize Working Solution Preparation:
-
Protocol: Prepare the aqueous working solution immediately before use. Do not store aqueous solutions of this compound for extended periods.
-
Buffer Considerations: The composition of your assay buffer can impact this compound stability. Consider the following:
-
pH: Evaluate the stability of this compound in your specific buffer system at different pH values. A pH range of 6.5-7.5 is often a good starting point.
-
Buffer Components: Some buffer components may accelerate degradation. If you suspect this, you can test the stability of this compound in different buffer systems (e.g., phosphate, HEPES, Tris).
-
-
-
Assess Stability Under Assay Conditions:
-
Protocol: Perform a time-course experiment to determine the stability of this compound under your specific assay conditions (temperature, buffer, presence of other reagents).
-
Prepare your complete assay mixture, including this compound.
-
Incubate the mixture for different durations that cover your experimental timeframe (e.g., 0, 30, 60, 120 minutes).
-
Initiate the reaction at each time point and measure the inhibitory activity.
-
-
A significant loss of inhibition over time indicates degradation.
-
Quantitative Stability Data (Illustrative Example)
The following table provides an example of how to present stability data. Note: This is hypothetical data for illustrative purposes. Users should generate their own data for their specific experimental conditions.
| Buffer System (pH 7.4) | Temperature | % Remaining this compound after 2 hours (Determined by HPLC) |
| 50 mM Phosphate Buffer | 25°C | 85% |
| 50 mM HEPES Buffer | 25°C | 92% |
| 50 mM Tris Buffer | 25°C | 88% |
| 50 mM Phosphate Buffer | 37°C | 65% |
Issue 2: High background signal or unexpected side reactions.
Possible Cause: Presence of this compound degradation products.
Troubleshooting Steps:
-
Analyze for Degradants:
-
Protocol: Use High-Performance Liquid Chromatography (HPLC) to analyze your this compound stock and working solutions for the presence of degradation products.
-
Establish an HPLC method that can separate the parent this compound from potential degradants.
-
Run a sample of freshly prepared this compound as a reference.
-
Analyze aged or suspect solutions to identify any additional peaks corresponding to degradation products.
-
-
-
Purify this compound if Necessary:
-
If significant degradation is observed in your stock, it may be necessary to purify it or obtain a new batch.
-
Experimental Protocols & Visualizations
Protocol: HPLC-Based Stability Assessment of this compound
This protocol outlines a general method for quantifying the stability of this compound in a given buffer system.
Materials:
-
This compound
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., acetonitrile and water with a suitable modifier like trifluoroacetic acid)
-
Buffer of interest
Method:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to the desired final concentration in the buffer to be tested.
-
Incubate the solution at the desired temperature.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately quench any further degradation by adding a suitable solvent (e.g., acetonitrile) and/or placing the sample on ice.
-
Inject the sample onto the HPLC system.
-
Monitor the peak area of the intact this compound at an appropriate wavelength (e.g., 260 nm).
-
Calculate the percentage of this compound remaining at each time point relative to the zero time point.
Logical Workflow for Troubleshooting this compound Degradation
Caption: Troubleshooting workflow for this compound degradation.
Signaling Pathway Inhibition by this compound
This compound inhibits arginyl-tRNA synthetase (ArgRS), a crucial enzyme in protein synthesis. This inhibition disrupts the attachment of arginine to its corresponding tRNA, leading to a depletion of charged tRNA-Arg and subsequent stalling of protein translation.
Caption: Inhibition of protein synthesis by this compound.
Technical Support Center: Addressing Arg-AMS Resistance in Bacterial Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Arg-AMS (Arginine-rich Antimicrobial Peptide) resistance in bacterial strains.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions related to this compound resistance.
Q1: What are the primary mechanisms of bacterial resistance to this compound?
A1: Bacteria have evolved several mechanisms to resist the action of cationic antimicrobial peptides like this compound. The main strategies include:
-
Enzymatic Degradation: Bacteria may secrete proteases that degrade the peptide, rendering it inactive.[1][2]
-
Cell Surface Modification: Alterations to the bacterial cell surface, such as the modification of lipopolysaccharide (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria, can reduce the net negative charge, thus repelling the cationic this compound.[1][2][3]
-
Efflux Pumps: Bacteria can utilize membrane pumps to actively transport this compound out of the cell, preventing it from reaching its intracellular targets.[1][4]
-
Biofilm Formation: The extracellular matrix of biofilms can act as a physical barrier, preventing this compound from reaching the bacterial cells within the biofilm.[4][5]
Q2: How do the PhoQ/PhoP and PmrA/PmrB signaling systems contribute to this compound resistance?
A2: The PhoQ/PhoP and PmrA/PmrB two-component systems are crucial for sensing environmental cues, including the presence of antimicrobial peptides, and subsequently regulating genes that confer resistance.
-
PhoQ/PhoP System: The sensor kinase PhoQ can be activated by cationic antimicrobial peptides. Upon activation, it phosphorylates the response regulator PhoP. Phosphorylated PhoP then upregulates the expression of genes involved in LPS modification, leading to a less negatively charged outer membrane and consequently, increased resistance to this compound.[6][7]
-
PmrA/PmrB System: The PmrA/PmrB system can be activated by environmental signals such as high iron concentrations or by the PhoQ/PhoP system via the connector protein PmrD. The activated PmrA response regulator promotes the expression of genes responsible for adding positively charged moieties to the LPS, which repels cationic peptides.[8][9][10]
Q3: My this compound shows reduced activity in vitro. What are the potential reasons?
A3: Reduced activity of this compound in vitro can be attributed to several factors beyond bacterial resistance:
-
Peptide Stability: The peptide may be unstable under the experimental conditions, potentially due to degradation by proteases present in the media or secreted by the bacteria.
-
Binding to Plasticware: Cationic peptides can bind to the surface of standard polystyrene microtiter plates, reducing the effective concentration of the peptide available to interact with the bacteria. Using polypropylene plates is recommended.[10][11]
-
Media Composition: The presence of divalent cations (e.g., Mg2+, Ca2+) in the culture medium can interfere with the binding of cationic peptides to the bacterial surface.
Q4: What is a suitable starting point for determining the Minimum Inhibitory Concentration (MIC) of a novel this compound?
A4: The MIC can vary significantly depending on the bacterial species and the specific this compound. A common starting point for broth microdilution assays is to test a concentration range from 0.5 µg/mL to 128 µg/mL.
Section 2: Data Presentation
This section provides a summary of quantitative data related to this compound resistance.
Table 1: Minimum Inhibitory Concentrations (MICs) of Arginine-Rich Antimicrobial Peptides against Resistant Bacterial Strains
| Peptide | Bacterial Strain | Resistance Profile | MIC (µg/mL) | MIC (µM) | Reference |
| WR12 | Acinetobacter baumannii | Extensively Drug-Resistant (XDR) | 3 - 11 | 1.4 - 5.2 | [11] |
| WR12 | Klebsiella pneumoniae | Multidrug-Resistant (MDR) | 27 - 32 | 12.8 - 15.2 | [11] |
| WLBU2 | Acinetobacter baumannii | XDR | 5 - 11 | 1.5 - 3.2 | [11] |
| WLBU2 | Klebsiella pneumoniae | MDR | 10 - 16 | 2.9 - 4.7 | [11] |
| Poly-L-arginine | Escherichia coli O157:H7 | - | 3.90 - 15.60 | - | [12] |
| Poly-L-arginine | Staphylococcus aureus | - | 1.95 - 62.50 | - | [12] |
Section 3: Experimental Protocols and Troubleshooting
This section provides detailed methodologies for key experiments and troubleshooting guides for common issues.
Quantitative Real-Time PCR (qRT-PCR) for this compound Resistance Gene Expression
Objective: To quantify the expression levels of genes known to be involved in this compound resistance (e.g., genes regulated by PhoQ/PhoP and PmrA/PmrB).
Protocol:
-
Bacterial Culture and Treatment:
-
Grow the bacterial strain of interest to the mid-logarithmic phase.
-
Expose the culture to a sub-inhibitory concentration of this compound for a defined period (e.g., 30-60 minutes). Include an untreated control.
-
-
RNA Extraction:
-
Harvest the bacterial cells by centrifugation.
-
Extract total RNA using a commercially available RNA purification kit, ensuring a DNase treatment step to remove contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit with random primers or gene-specific primers.
-
-
qRT-PCR:
-
Set up the qRT-PCR reaction using a SYBR Green or probe-based master mix, cDNA template, and primers specific for the target resistance genes and a housekeeping gene (for normalization).
-
Run the reaction in a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[3]
-
-
Data Analysis:
-
Analyze the amplification data to determine the cycle threshold (Ct) values.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Troubleshooting Guide: qRT-PCR
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No amplification or late amplification (high Ct values) | Poor RNA quality or quantity. | Verify RNA integrity on a gel and quantify using a spectrophotometer. |
| Inefficient cDNA synthesis. | Use a high-quality reverse transcriptase and optimize the reaction conditions. | |
| Suboptimal primer design. | Design new primers with appropriate melting temperatures and check for secondary structures. | |
| Inconsistent results between replicates | Pipetting errors. | Use calibrated pipettes and ensure thorough mixing of reagents. |
| Contamination. | Use sterile, nuclease-free water and reagents. Perform a no-template control (NTC). | |
| Amplification in the No-Template Control (NTC) | Contamination of reagents or workspace. | Use fresh, sterile reagents and decontaminate the workspace. |
| Primer-dimer formation. | Optimize primer concentration and annealing temperature. |
Bacterial Membrane Depolarization Assay
Objective: To assess the ability of this compound to disrupt the bacterial cytoplasmic membrane potential.
Protocol:
-
Bacterial Preparation:
-
Dye Loading:
-
Fluorescence Measurement:
-
Transfer the bacterial suspension to a 96-well black plate.
-
Measure the baseline fluorescence using a fluorometer (excitation ~622 nm, emission ~670 nm).
-
-
Peptide Addition and Monitoring:
-
Add the this compound at the desired concentration and immediately begin monitoring the fluorescence intensity over time.
-
An increase in fluorescence indicates membrane depolarization as the dye is released from the depolarized membrane.[14]
-
Include a positive control (e.g., a known membrane-depolarizing agent like gramicidin) and a negative control (buffer only).[14]
-
Troubleshooting Guide: Membrane Depolarization Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence | Incomplete quenching of the dye. | Optimize cell density and dye concentration. Ensure sufficient incubation time for dye uptake. |
| Autofluorescence of the peptide or media components. | Run controls with peptide and media alone to determine their contribution to the signal. | |
| No or weak depolarization signal | The peptide does not act by depolarizing the membrane. | Consider alternative mechanisms of action. |
| The peptide concentration is too low. | Test a range of peptide concentrations. | |
| The bacterial strain is resistant to membrane depolarization. | Investigate other resistance mechanisms. | |
| Signal instability | Photobleaching of the dye. | Reduce the intensity and duration of the excitation light. |
| Cell settling in the well. | Ensure proper mixing before and during the measurement if the instrument allows. |
Protease Activity Assay for this compound Degradation
Objective: To determine if a bacterial strain secretes proteases that can degrade the this compound.
Protocol:
-
Preparation of Bacterial Supernatant:
-
Grow the bacterial strain in a suitable broth medium to the stationary phase.
-
Centrifuge the culture to pellet the cells and collect the supernatant.
-
Filter-sterilize the supernatant to remove any remaining bacteria.
-
-
Protease Reaction:
-
Incubate the this compound at a known concentration with the bacterial supernatant at 37°C.
-
Take aliquots at different time points (e.g., 0, 1, 2, 4, 8 hours).
-
-
Analysis of Peptide Degradation:
-
Controls:
-
Include a control with the this compound incubated in sterile broth medium to account for non-enzymatic degradation.
-
Include a control with a known protease inhibitor to confirm that the degradation is due to protease activity.
-
Troubleshooting Guide: Protease Activity Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No peptide degradation observed | The bacteria do not secrete proteases that are active against the peptide. | Consider other resistance mechanisms. |
| The protease concentration in the supernatant is too low. | Concentrate the supernatant before the assay. | |
| The assay conditions (pH, temperature) are not optimal for the protease. | Test a range of pH and temperature conditions. | |
| Rapid peptide degradation in the control | The peptide is unstable in the broth medium. | Choose a more stable buffer for the assay if possible. |
| Variable results | Inconsistent protease activity in the supernatant. | Standardize the bacterial growth conditions and harvesting time. |
| Inaccurate quantification of the peptide. | Use a reliable internal standard for HPLC or MS analysis. |
Section 4: Visualizations
This section provides diagrams of signaling pathways and experimental workflows.
Signaling Pathways
Caption: PhoQ/PhoP and PmrA/PmrB signaling in response to this compound.
Experimental and Logical Workflows
Caption: Logical workflow for troubleshooting this compound resistance.
References
- 1. Bacterial resistance mechanism: what proteomics can elucidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Proteomics As a Tool for Studying Bacterial Virulence and Antimicrobial Resistance [frontiersin.org]
- 3. The Role of Proteomics in Bacterial Response to Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Frontiers | Proteomic Approaches to Unravel Mechanisms of Antibiotic Resistance and Immune Evasion of Bacterial Pathogens [frontiersin.org]
- 6. Contributions and Challenges of High Throughput qPCR for Determining Antimicrobial Resistance in the Environment: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. Antimicrobial Susceptibility Testing of Antimicrobial Peptides Requires New and Standardized Testing Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Evaluation of Strategies for Improving Proteolytic Resistance of Antimicrobial Peptides by Using Variants of EFK17, an Internal Segment of LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Delivery of Arg-AMS
Welcome to the technical support center for the in vivo delivery of Arginine-tRNA-synthetase (Arg-AMS). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the successful delivery of this compound in vivo.
Troubleshooting Guides
This section addresses specific issues that may arise during the in vivo delivery of this compound, offering potential causes and solutions in a structured question-and-answer format.
| Issue/Question | Potential Causes | Suggested Solutions |
| Low therapeutic efficacy of delivered this compound | - Inefficient cellular uptake of the delivery vehicle.- Endosomal sequestration and degradation of this compound.[1]- Instability or degradation of this compound in circulation.[2]- Off-target delivery leading to low concentration at the desired site. | - Optimize the delivery vehicle formulation (e.g., modify lipid composition of LNPs, adjust polymer chemistry).[3][4]- Incorporate targeting ligands (e.g., antibodies, peptides) on the surface of the delivery vehicle to enhance uptake by specific cells.[5]- Utilize delivery systems designed for endosomal escape (e.g., pH-responsive polymers, fusogenic lipids).[6]- Encapsulate this compound in protective carriers like hydrogels for sustained release and improved stability.[7] |
| Observed immunogenicity or toxicity in animal models | - Immune response to the delivery vehicle (e.g., cationic lipids, viral vectors).[8]- Off-target effects of this compound in healthy tissues.- High dosage of the delivery formulation. | - Switch to a more biocompatible delivery system (e.g., PEGylated nanoparticles, exosomes).[9]- Optimize the dose and administration route to minimize systemic exposure.[10]- Purify the this compound and delivery vehicle components to remove contaminants.- For gene therapy approaches, consider non-viral vectors to reduce immunogenicity.[11] |
| Poor biodistribution and accumulation at the target site | - Rapid clearance of the delivery vehicle by the reticuloendothelial system (RES).- Non-specific binding to plasma proteins, forming a protein corona that alters targeting.[3][12]- Inappropriate particle size or surface charge of the delivery vehicle.[10] | - Modify the surface of the delivery vehicle with "stealth" polymers like PEG to reduce RES uptake.[9]- Adjust the particle size to be within the optimal range for tumor accumulation (if applicable) through the enhanced permeability and retention (EPR) effect.- Characterize the protein corona and rationally design the nanoparticle surface to control protein interactions.[3] |
| Difficulty in tracking the delivery and fate of this compound in vivo | - Lack of a suitable label or imaging modality.- Low signal-to-noise ratio in imaging experiments. | - Label this compound or the delivery vehicle with a fluorescent dye or radionuclide for in vivo imaging.[13]- Employ non-invasive imaging techniques like positron emission tomography (PET) or magnetic resonance imaging (MRI) with appropriate contrast agents.[13]- Use activity-based probes that generate a signal upon enzymatic activity of this compound.[13] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the in vivo delivery of this compound.
Q1: What are the most promising non-viral vectors for in vivo delivery of this compound?
A1: Lipid-based nanoparticles (LNPs) and polymeric nanoparticles are among the most promising non-viral vectors for in vivo enzyme and protein delivery.[6][14] LNPs, composed of ionizable lipids, phospholipids, cholesterol, and PEG-lipids, have shown clinical success in delivering nucleic acids and can be adapted for protein delivery.[3][15] Polymeric nanoparticles, such as those made from poly(beta-amino ester)s, offer biodegradability and can be chemically modified to enhance delivery efficiency.[4] Hydrogels are another viable option for sustained and localized delivery of enzymes like this compound.[7]
Q2: How can I improve the stability of this compound during in vivo delivery?
A2: Several strategies can enhance the stability of this compound in vivo. Encapsulating the enzyme within a protective carrier, such as a liposome or a polymeric nanoparticle, can shield it from degradation by proteases in the bloodstream.[1][2] Surface modification of nanoparticles with PEG (PEGylation) can also increase circulation time and stability.[9] For localized delivery, hydrogels can provide a stable environment and sustained release of the active enzyme.[7]
Q3: What methods can be used to target this compound to specific tissues or cells?
A3: Active targeting can be achieved by decorating the surface of the delivery vehicle with ligands that bind to specific receptors on the target cells.[5] These ligands can be antibodies, antibody fragments, peptides, or small molecules. The choice of ligand depends on the target cell type. For passive targeting, particularly to tumors, nanoparticles can be designed to take advantage of the enhanced permeability and retention (EPR) effect.[14]
Q4: How can I monitor the enzymatic activity of this compound after in vivo delivery?
A4: Monitoring in vivo enzyme activity can be challenging. One approach is to use activity-based probes, which are small molecules that become fluorescent or otherwise detectable only when acted upon by the target enzyme.[13] Another method involves ex vivo analysis of tissue samples to measure the products of the enzymatic reaction or to directly measure enzyme activity in tissue homogenates.[13]
Quantitative Data Presentation
Table 1: Comparison of In Vivo Delivery Vehicle Characteristics
| Delivery Vehicle | Typical Size Range (nm) | Advantages | Disadvantages | Key References |
| Lipid Nanoparticles (LNPs) | 80 - 200 | High encapsulation efficiency for nucleic acids, clinically validated, tunable properties. | Potential for immunogenicity, complex manufacturing. | [3][14] |
| Polymeric Nanoparticles | 100 - 300 | Biodegradable, tunable release kinetics, can be functionalized for targeting. | Potential for toxicity depending on the polymer, can be cleared by the RES. | [4] |
| Hydrogels | Bulk material | Sustained and localized delivery, protects enzyme from degradation, biocompatible. | Limited to local administration, may have slow release kinetics. | [7] |
| Protein Spherical Nucleic Acids (ProSNAs) | 20 - 50 | Enhanced cellular uptake, protects protein from degradation, retains enzymatic activity. | Complex synthesis, potential for immunogenicity of the nucleic acid component. | [2][16] |
Table 2: Example of In Vivo Efficacy Data for an LNP-delivered Therapeutic RNA
| LNP Formulation | Target Gene | Dose (mg/kg) | Route of Administration | Gene Silencing Efficiency in Liver | Key Reference |
| 5A2-SC8 LNP | Factor VII (FVII) | 0.5 | Intravenous | 87% reduction in FVII activity | [3] |
| 3A5-SC14 LNP | Factor VII (FVII) | 0.5 | Intravenous | No significant reduction in FVII activity | [3] |
Experimental Protocols
Protocol 1: Formulation of this compound Loaded Lipid Nanoparticles (LNPs)
This protocol is a generalized procedure for encapsulating a protein like this compound into LNPs using a microfluidic mixing method.
Materials:
-
Ionizable lipid (e.g., 5A2-SC8)
-
Phospholipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid (e.g., PEG-DMG)
-
Ethanol
-
This compound in an aqueous buffer (e.g., citrate buffer, pH 4.0)
-
Dialysis membrane (e.g., 10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device
Procedure:
-
Prepare Lipid Stock Solution: Dissolve the ionizable lipid, phospholipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare this compound Solution: Dissolve or dilute the purified this compound in the aqueous buffer to the desired concentration.
-
Microfluidic Mixing: Set up the microfluidic mixing device. Pump the lipid-ethanol solution through one inlet and the this compound aqueous solution through another inlet at a defined flow rate ratio (e.g., 1:3 ethanol to aqueous).
-
Nanoparticle Formation: The rapid mixing of the two streams will cause the lipids to precipitate and self-assemble into LNPs, encapsulating the this compound.
-
Dialysis: Collect the LNP suspension and dialyze it against PBS (pH 7.4) overnight at 4°C to remove the ethanol and unencapsulated this compound.
-
Characterization: Characterize the resulting LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the encapsulation efficiency of this compound using a protein quantification assay (e.g., BCA assay) after lysing the LNPs with a detergent.
Protocol 2: In Vivo Evaluation of this compound Delivery in a Mouse Model
This protocol outlines a general procedure for assessing the in vivo delivery and efficacy of this compound formulations.
Materials:
-
This compound loaded delivery vehicle (e.g., LNPs)
-
Control formulation (e.g., empty LNPs or free this compound)
-
Animal model (e.g., C57BL/6 mice)
-
Anesthesia
-
Blood collection supplies
-
Tissue harvesting tools
-
In vivo imaging system (if applicable)
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
Dosing: Administer the this compound formulation and control formulations to the mice via the desired route (e.g., intravenous, intraperitoneal). The dose will need to be optimized for the specific formulation and therapeutic goal.
-
In Vivo Imaging (Optional): If the this compound or delivery vehicle is labeled, perform in vivo imaging at various time points to track biodistribution.
-
Blood Sampling: Collect blood samples at predetermined time points to assess the pharmacokinetic profile of the delivered this compound.
-
Tissue Harvesting: At the end of the study, euthanize the animals and harvest the target organs and other relevant tissues.
-
Ex Vivo Analysis:
-
Homogenize the tissues and quantify the amount of this compound delivered using methods like ELISA or Western blot.
-
Measure the enzymatic activity of this compound in the tissue homogenates using an appropriate assay.
-
Perform histological analysis to assess therapeutic effects and any potential toxicity.
-
Mandatory Visualizations
Caption: Intracellular delivery and mechanism of action of this compound.
Caption: A typical experimental workflow for optimizing in vivo this compound delivery.
Caption: A logical approach to troubleshooting common issues in this compound delivery.
References
- 1. Direct Delivery of Functional Proteins and Enzymes to the Cytosol Using Nanoparticle-Stabilized Nanocapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. kinampark.com [kinampark.com]
- 4. Rapid optimization of gene delivery by parallel end-modification of poly(beta-amino ester)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Emerging non-viral vectors for gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Non-Viral Vector Mediated Gene Delivery: the Outsider to Watch Out For in Gene Therapy [insights.bio]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nonviral vectors for in vivo gene delivery: physicochemical and pharmacokinetic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Non-Viral Gene Delivery Systems - Creative Biogene Baseceuticals [baseceuticals.creative-biogene.com]
- 12. In vivo fate of lipid-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods of Measuring Enzyme Activity Ex vivo and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. Delivery Success in Gene Editing [aldevron.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Measuring Arg-AMS Uptake in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on measuring the cellular uptake of Arginine-α-methoxy-succinyl (Arg-AMS) and related aminoacyl-sulfamoyladenosine (AMS) inhibitors. The content is structured to address common challenges and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is measuring its cellular uptake important?
A1: this compound, or more broadly aminoacyl-sulfamoyladenosine, is a class of molecules designed as inhibitors of adenylation domains in enzymes like non-ribosomal peptide synthetases (NRPSs) and aminoacyl-tRNA synthetases.[1][2][3] These enzymes are often crucial for bacterial virulence, making their inhibitors promising as potential antibiotics.[1][2][3] Measuring the cellular uptake of this compound is critical to evaluate its bioavailability and efficacy. For an inhibitor to be effective, it must be able to cross the cell membrane and reach its intracellular target at a sufficient concentration.
Q2: What are the primary methods for measuring the uptake of arginine derivatives like this compound?
A2: Several methods can be adapted to measure the cellular uptake of arginine derivatives. The main approaches include:
-
Radiolabeled Substrate Assays: This traditional method involves using a radiolabeled version of the compound (e.g., with ³H or ¹⁴C) and measuring its accumulation inside cells over time.[4][5]
-
Fluorescence-Based Assays: These are often preferred for their safety and suitability for high-throughput screening.[6][] This can involve:
-
Mass Spectrometry (MS): This technique can be used to quantify the intracellular concentration of the unlabeled compound with high specificity and sensitivity.
Q3: Is this compound itself fluorescent?
A3: Based on available information, this compound is not inherently fluorescent. To use fluorescence-based methods for measuring its uptake, it would need to be chemically conjugated to a fluorescent probe.
Q4: What are the known cellular uptake mechanisms for arginine and its derivatives?
A4: Arginine and its derivatives are typically taken up by cells through specific transporter proteins, such as the cationic amino acid transporters (CATs).[6][10] Some arginine-rich peptides are known to enter cells via endocytosis, including macropinocytosis.[11] The exact mechanism for a synthetic molecule like this compound would need to be experimentally determined but could involve one or more of these pathways.
Experimental Protocols
Protocol: Measuring Cellular Uptake of Fluorescently Labeled this compound using a Microplate Reader
This protocol provides a general framework for a fluorescence-based uptake assay. It assumes the availability of an this compound molecule conjugated to a fluorescent dye (e.g., this compound-FITC).
Materials:
-
Adherent cell line of interest (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Black, clear-bottom 96-well plates
-
Fluorescently labeled this compound (this compound-FITC)
-
Fluorescence microplate reader with appropriate filters for the chosen fluorophore (e.g., Ex/Em ~495/519 nm for FITC)[]
-
Trypan Blue solution
Procedure:
-
Cell Seeding:
-
One to two days prior to the experiment, seed the cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Preparation of this compound-FITC Solution:
-
Prepare a stock solution of this compound-FITC in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in an appropriate assay buffer (e.g., HBSS or PBS).
-
-
Uptake Assay:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells twice with 100 µL of pre-warmed PBS.
-
Add 50 µL of the diluted this compound-FITC solutions to the wells in triplicate. Include wells with buffer only as a background control.
-
Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to determine the uptake kinetics. To distinguish between active transport and passive diffusion, a parallel experiment can be run at 4°C, where active transport is significantly reduced.[12]
-
-
Termination of Uptake and Fluorescence Measurement:
-
To stop the uptake, aspirate the this compound-FITC solution.
-
Wash the cells three times with 100 µL of ice-cold PBS to remove any unbound probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the average fluorescence of the background control wells from the fluorescence readings of the experimental wells.
-
Plot the background-subtracted fluorescence intensity against time to visualize the uptake kinetics.
-
For dose-response experiments, plot the fluorescence intensity at a fixed time point against the concentration of this compound-FITC.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Low Fluorescence Signal | 1. Inefficient cellular uptake of this compound-FITC. | * Increase the incubation time or concentration of the probe. * Verify that the cell line expresses the appropriate transporters if the uptake is transporter-mediated. |
| 2. Fluorescence quenching. | * Ensure the assay buffer does not contain components that quench the fluorophore. * Check for autofluorescence from the compound or media. | |
| 3. Photobleaching. | * Minimize exposure of the plate to light before reading. | |
| High Background Fluorescence | 1. Incomplete removal of unbound probe. | * Increase the number and volume of washes with ice-cold PBS after incubation. |
| 2. Non-specific binding of the probe to the cell surface or plate. | * Include a quenching step with a membrane-impermeable quencher like Trypan Blue to differentiate between internalized and surface-bound fluorescence. * Consider using protein-coated plates if binding to the plastic is an issue. | |
| 3. Autofluorescence from cells or media. | * Include a control with cells that have not been treated with the fluorescent probe. * Use a phenol red-free medium for the assay. | |
| High Variability Between Replicates | 1. Inconsistent cell numbers per well. | * Ensure a uniform single-cell suspension when seeding the plate. * Visually inspect the cell monolayer for even confluency before starting the assay. |
| 2. Inaccurate pipetting. | * Use calibrated pipettes and be consistent with pipetting technique. | |
| Cell Death or Detachment | 1. Toxicity of the fluorescent probe or solvent. | * Perform a cell viability assay (e.g., MTT or LDH assay) at the concentrations used in the uptake experiment. * Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically <0.5%). |
| 2. Harsh washing steps. | * Be gentle when aspirating and adding solutions to the wells to avoid detaching the cell monolayer. |
Data Presentation
Table 1: Kinetic Parameters for the Uptake of Arginine and its Derivatives
| Compound | Cell Line | K_m (µM) | IC_50 (µM) | Transporter | Reference |
| L-arginine | MDCK | 512.6 | - | b⁰,⁺AT-rBAT | [12] |
| L-homoarginine | MDCK | 197.0 | - | b⁰,⁺AT-rBAT | [12] |
| ADMA | MDCK | Not saturated | - | b⁰,⁺AT-rBAT | [12] |
| L-homoarginine (inhibited by L-arginine) | MDCK | - | 115.8 | b⁰,⁺AT-rBAT | [12] |
K_m (Michaelis constant) represents the substrate concentration at half-maximal transport velocity. IC_50 is the concentration of an inhibitor that reduces the uptake of a substrate by 50%. ADMA (Asymmetric dimethylarginine).
Visualizations
Caption: Workflow for measuring fluorescent this compound uptake.
Caption: Potential pathway for this compound uptake and action.
References
- 1. Design, synthesis, and biological evaluation of α-hydroxyacyl-AMS inhibitors of amino acid adenylation enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of α-hydroxyacyl-AMS inhibitors of amino acid adenylation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modeling of cellular arginine uptake by more than one transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential uptake of arginine derivatives by the human heteromeric amino acid transporter b0,+AT-rBAT (SLC7A9-SLC3A1) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Arg-AMS and Aminoacyl-tRNA Synthetase Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arg-AMS, a potent inhibitor of Arginyl-tRNA synthetase (ArgRS). The focus is on addressing potential off-target effects on other aminoacyl-tRNA synthetases (aaRSs) and providing practical guidance for experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an analog of the arginyl-adenylate intermediate formed during the aminoacylation reaction catalyzed by Arginyl-tRNA synthetase (ArgRS).[1][2] It acts as a potent and specific inhibitor of ArgRS by binding tightly to the active site, thereby preventing the charging of tRNA with arginine.[1][3] This inhibition of protein synthesis is the basis of its potential therapeutic effects.
Q2: What are "off-target effects" in the context of this compound?
Off-target effects refer to the inhibition of other aminoacyl-tRNA synthetases (aaRSs) besides the intended target, ArgRS. Because the 20 different aaRSs share some structural similarities in their active sites, particularly the ATP-binding pocket, inhibitors designed for one synthetase may exhibit cross-reactivity with others.[4][5] This can lead to broader effects on cellular protein synthesis and potential toxicity.
Q3: How can I determine if this compound is exhibiting off-target effects in my experiment?
The most direct way is to perform a selectivity profiling assay. This involves testing the inhibitory activity of this compound against a panel of other purified aaRSs (e.g., LysRS, LeuRS, ValRS, etc.).[6][7] A significant inhibition of another aaRS at a concentration close to the IC50 for ArgRS would indicate an off-target effect. Cellular assays, such as monitoring the incorporation of different radiolabeled amino acids into proteins in the presence of this compound, can also provide evidence of off-target activity.
Q4: Are there known off-target interactions for aminoacyl-adenylate analogs like this compound?
Yes, studies on aminoacyl-adenylate and aminoacyl-sulfamate analogs have shown that while some can be highly selective, others exhibit cross-reactivity. For instance, adenylate analogs of histidine and threonine have shown moderate activity against their respective synthetases, while the corresponding acylsulfamates were potent inhibitors.[1] The degree of off-target inhibition is dependent on the specific analog and the particular aaRS.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in enzymatic assays.
| Possible Cause | Troubleshooting Step |
| ATP concentration is too high. | This compound is a competitive inhibitor with respect to ATP. High concentrations of ATP in the assay buffer can compete with this compound binding and lead to an artificially high IC50 value. Solution: Determine the Km of your target ArgRS for ATP and use an ATP concentration at or below the Km value in your inhibition assays. |
| Enzyme concentration is in the "tight-binding" range. | If the enzyme concentration is close to or higher than the Ki of the inhibitor, the standard IC50 calculations may not be accurate.[8] Solution: Use a lower enzyme concentration. If this is not feasible due to signal-to-noise limitations, use the Morrison equation to calculate the Ki for tight-binding inhibitors.[8] |
| Reagent instability. | This compound, like other adenylate analogs, may be susceptible to hydrolysis. Solution: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -80°C. |
| Incorrect buffer conditions. | pH, salt concentration, and the presence of divalent cations can all influence enzyme activity and inhibitor binding. Solution: Ensure that the assay buffer conditions are optimal for your specific ArgRS enzyme and are consistent across all experiments. |
Issue 2: Unexpected cell toxicity or broad-spectrum effects in cellular assays.
| Possible Cause | Troubleshooting Step |
| Off-target inhibition of other aaRSs. | This compound may be inhibiting other essential aaRSs in the cell, leading to general protein synthesis inhibition and toxicity. Solution: Perform selectivity profiling against a panel of human aaRSs to identify potential off-targets. If a specific off-target is identified, consider structure-activity relationship (SAR) studies to design more selective analogs. |
| Inhibition of mitochondrial aaRSs. | Eukaryotic cells have both cytoplasmic and mitochondrial aaRSs. Inhibition of mitochondrial protein synthesis can lead to toxicity. Solution: Test the inhibitory activity of this compound against purified human mitochondrial aaRSs. |
| Compound accumulation in cells. | The observed cellular effect might be due to high intracellular concentrations of this compound. Solution: Perform cellular uptake and accumulation studies to determine the intracellular concentration of the compound. |
Quantitative Data on Off-Target Effects
Due to the limited availability of comprehensive public data on the selectivity profile of this compound, the following table presents illustrative data based on typical results for aminoacyl-adenylate analogs. This table should be used as a template for presenting your own experimental findings.
| Aminoacyl-tRNA Synthetase | IC50 (nM) [Illustrative Data] | Fold Selectivity vs. ArgRS |
| ArgRS (target) | 10 | 1 |
| LysRS | 850 | 85 |
| LeuRS | >10,000 | >1,000 |
| IleRS | >10,000 | >1,000 |
| ValRS | 5,200 | 520 |
| HisRS | 1,500 | 150 |
| ThrRS | 2,800 | 280 |
| MetRS | >10,000 | >1,000 |
| PheRS | >10,000 | >1,000 |
| ProRS | 7,800 | 780 |
Key Experimental Protocols
Protocol 1: Determination of IC50 using a Pyrophosphate Exchange Assay
This assay measures the amino acid-dependent exchange of pyrophosphate (PPi) into ATP, which is the first step of the aminoacylation reaction.[9]
Materials:
-
Purified aminoacyl-tRNA synthetase (e.g., ArgRS and other off-target candidates)
-
This compound and other control inhibitors
-
[γ-³²P]ATP
-
Cognate amino acid (e.g., L-Arginine for ArgRS)
-
Reaction buffer (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 2 mM ATP, 0.1 mg/mL BSA)
-
Activated charcoal
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing all components except the enzyme.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding the purified aaRS.
-
Incubate at the optimal temperature for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a solution of activated charcoal in perchloric acid. This will bind the unreacted [γ-³²P]ATP.
-
Pellet the charcoal by centrifugation.
-
Measure the radioactivity of the supernatant, which contains the [³²P]PPi, using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: tRNA Charging Assay
This assay directly measures the attachment of a radiolabeled amino acid to its cognate tRNA.
Materials:
-
Purified aminoacyl-tRNA synthetase
-
This compound
-
[³H]- or [¹⁴C]-labeled cognate amino acid
-
Total tRNA or specific cognate tRNA
-
Reaction buffer
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Set up reaction mixtures containing buffer, ATP, radiolabeled amino acid, and tRNA.
-
Add a range of concentrations of this compound.
-
Start the reaction by adding the enzyme.
-
Incubate at the optimal temperature.
-
At various time points, spot an aliquot of the reaction mixture onto a glass fiber filter.
-
Immediately wash the filters with cold 5% TCA to precipitate the tRNA and remove unincorporated amino acids.
-
Wash the filters with ethanol and dry them.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the rate of tRNA charging and determine the IC50 of this compound.
Visualizations
Caption: Mechanism of aaRS inhibition by this compound.
Caption: Workflow for assessing this compound off-target effects.
References
- 1. target.re.kr [target.re.kr]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico Discovery of Aminoacyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminoacyl-tRNA Synthetases as Valuable Targets for Antimicrobial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of Arg-AMS on Arginyl-tRNA Synthetase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Arg-AMS, a potent inhibitor of Arginyl-tRNA Synthetase (ArgRS), and offers a comparative analysis with other aminoacyl-tRNA synthetase (aaRS) inhibitors. Detailed experimental protocols and supporting data are presented to facilitate the validation of this compound's inhibitory effects in a research setting.
Introduction to Arginyl-tRNA Synthetase and its Inhibition
Arginyl-tRNA synthetase (ArgRS) is a crucial enzyme in protein biosynthesis, responsible for the specific attachment of arginine to its cognate tRNA (tRNAArg). This aminoacylation reaction is a vital step in ensuring the fidelity of genetic code translation.[1][2] The inhibition of ArgRS disrupts protein synthesis, leading to cell growth arrest and making it an attractive target for the development of novel therapeutics, including antibiotics and anticancer agents.[1][2]
This compound (Arginyl-adenosine sulfamoyl) is a potent, nanomolar inhibitor of arginyl-tRNA synthetase.[1][3] It acts as a stable analog of the arginyl-adenylate intermediate formed during the aminoacylation reaction.[4] By mimicking this intermediate, this compound binds tightly to the active site of ArgRS, thereby blocking its catalytic activity.
Mechanism of Action of this compound
The catalytic cycle of ArgRS involves a two-step reaction. Firstly, arginine is activated by ATP to form an enzyme-bound arginyl-adenylate (Arg-AMP) intermediate, with the release of pyrophosphate (PPi). Secondly, the activated arginine is transferred to the 3'-end of its cognate tRNA. A unique feature of ArgRS is its requirement of tRNA for the initial amino acid activation step.
This compound is designed to be a non-hydrolyzable mimic of the Arg-AMP intermediate. Its sulfamoyl group replaces the phosphate group of the natural intermediate, forming a stable complex with the enzyme. This effectively sequesters the ArgRS enzyme, preventing it from proceeding with the aminoacylation of tRNAArg and thereby halting protein synthesis.
References
Arg-AMS: A Comparative Guide to a Potent Arginyl-tRNA Synthetase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Arg-AMS, a potent nanomolar inhibitor of arginyl-tRNA synthetase (ArgRS), with other known inhibitors of this essential enzyme. ArgRS is a critical component of protein synthesis, catalyzing the attachment of arginine to its cognate tRNA. Its inhibition is a promising strategy for the development of novel therapeutics, including antimicrobials and anti-cancer agents. This document summarizes key quantitative data, details experimental methodologies for inhibitor evaluation, and visualizes the cellular signaling pathways affected by ArgRS inhibition.
Performance Comparison of ArgRS Inhibitors
For comparative purposes, this guide includes data on other known classes of ArgRS inhibitors, primarily other aminoacyl-adenylate and aminoacyl-sulfamate analogs. These compounds also act as mimics of the reaction intermediate and have demonstrated potent inhibition of ArgRS.
Table 1: Comparison of ArgRS Inhibitors
| Inhibitor Class | Specific Compound(s) | Mechanism of Action | Potency (IC50/Ki) | Reference(s) |
| Aminoacyl-Sulfamoyladenosine (AMS) Analog | This compound | Mimic of the arginyl-adenylate intermediate | Potent nanomolar inhibitor (specific values not published) | [1][2] |
| Arginyl-Adenylate Analogs | Arginyl-adenylate | Mimic of the arginyl-adenylate intermediate | Potent nanomolar inhibitors | [3] |
| Arginyl-Sulfamate Analogs | Arginyl-sulfamate | Mimic of the arginyl-adenylate intermediate | Potent nanomolar inhibitors | [3] |
| Natural Products | Ubonodin | Indirectly affects ArgRS function by inhibiting RNA polymerase | Not a direct ArgRS inhibitor | [4][5] |
Note: The lack of publicly available, specific IC50 or Ki values for this compound prevents a direct quantitative comparison in this table. The potency is described qualitatively based on available literature.
Experimental Protocols for Inhibitor Evaluation
The efficacy of ArgRS inhibitors is typically determined through a series of in vitro biochemical assays. The following are detailed methodologies for two key experiments: the ATP-PPi exchange assay and the tRNA aminoacylation assay.
ATP-PPi Exchange Assay
This assay measures the first step of the aminoacylation reaction: the formation of the aminoacyl-adenylate intermediate and pyrophosphate (PPi) from amino acid and ATP. Inhibition of ArgRS will lead to a decrease in the rate of this exchange.
Materials:
-
Purified recombinant ArgRS enzyme
-
L-Arginine
-
ATP (adenosine triphosphate)
-
[³²P]Pyrophosphate ([³²P]PPi)
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
Activated charcoal
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, L-arginine, ATP, and [³²P]PPi.
-
Inhibitor Addition: Add the inhibitor (e.g., this compound) at various concentrations to the reaction mixture. A control reaction without the inhibitor should be included.
-
Enzyme Addition: Initiate the reaction by adding a known concentration of purified ArgRS enzyme.
-
Incubation: Incubate the reaction at a constant temperature (e.g., 37°C) for a specific time period.
-
Quenching: Stop the reaction by adding a solution of activated charcoal in TCA. The charcoal will bind to the newly formed [³²P]ATP.
-
Washing: Wash the charcoal pellet multiple times with a TCA solution to remove unincorporated [³²P]PPi.
-
Quantification: Resuspend the washed charcoal in scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of [³²P]ATP formed and thus reflects the enzyme activity.
-
Data Analysis: Determine the IC50 value of the inhibitor by plotting the percentage of enzyme inhibition against the inhibitor concentration.
tRNA Aminoacylation (Charging) Assay
This assay measures the second and final step of the aminoacylation reaction: the transfer of the activated amino acid to its cognate tRNA.
Materials:
-
Purified recombinant ArgRS enzyme
-
L-Arginine
-
[³H]L-Arginine (radiolabeled)
-
ATP
-
Cognate tRNAArg
-
Reaction buffer (similar to the ATP-PPi exchange assay)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, L-arginine, a tracer amount of [³H]L-arginine, ATP, and tRNAArg.
-
Inhibitor Addition: Add the inhibitor at various concentrations to the reaction mixture, including a no-inhibitor control.
-
Enzyme Addition: Start the reaction by adding the purified ArgRS enzyme.
-
Incubation: Incubate the reaction at a constant temperature (e.g., 37°C) for a defined time.
-
Precipitation: Stop the reaction by adding cold TCA. This will precipitate the tRNA and any charged [³H]Arg-tRNAArg.
-
Filtration: Filter the reaction mixture through glass fiber filters. The precipitated tRNA will be retained on the filters.
-
Washing: Wash the filters with cold TCA to remove any unincorporated [³H]L-arginine.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity. The amount of radioactivity is proportional to the amount of [³H]Arg-tRNAArg formed.
-
Data Analysis: Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition of tRNA charging against the inhibitor concentration.
Cellular Signaling Pathways and Experimental Workflows
Inhibition of ArgRS triggers distinct cellular signaling pathways in response to the resulting amino acid stress. These pathways represent potential therapeutic targets and provide a deeper understanding of the cellular effects of inhibitors like this compound.
Canonical Amino Acid Starvation Response (GCN2-Mediated)
The primary cellular response to the inhibition of an aminoacyl-tRNA synthetase is the accumulation of uncharged tRNAs. This is sensed by the protein kinase GCN2 (General Control Nonderepressible 2), which becomes activated and phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation leads to a global decrease in protein synthesis but also the preferential translation of certain mRNAs, such as that of the transcription factor ATF4 (Activating Transcription Factor 4). ATF4, in turn, upregulates the expression of genes involved in amino acid synthesis and transport, as well as stress response pathways.[6][7][8][9]
Non-Canonical ArgRS Signaling: Regulation of Alternative Splicing
Recent studies have uncovered a non-canonical, GCN2-independent role for ArgRS in the nucleus, particularly under conditions of arginine depletion, such as those induced by inflammation or ArgRS inhibitors. Nuclear ArgRS interacts with SRRM2 (Serine/Arginine Repetitive Matrix 2), a key component of nuclear speckles involved in pre-mRNA splicing. This interaction is reduced upon arginine depletion, leading to changes in the dynamics of SRRM2 and resulting in alternative splicing of a subset of mRNAs. This can impact cellular metabolism and immune presentation.[10][11][12]
Experimental Workflow for Inhibitor Screening
A typical workflow for the discovery and characterization of ArgRS inhibitors involves a multi-step process, starting from high-throughput screening to detailed kinetic analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [dcchemicals.com]
- 3. Aminoalkyl adenylate and aminoacyl sulfamate intermediate analogues differing greatly in affinity for their cognate Staphylococcus aureus aminoacyl tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of ubonodin, an antimicrobial lasso peptide active against members of the Burkholderia cepacia complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Ubonodin, an Antimicrobial Lasso Peptide Active against Members of the Burkholderia cepacia Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Arg-AMS and Other Non-Ribosomal Peptide Synthetase (NRPS) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Non-ribosomal peptide synthetases (NRPSs) are large, multi-domain enzymes utilized by bacteria and fungi to produce a wide array of bioactive peptides. These peptides play crucial roles in various biological processes, including virulence, communication, and iron acquisition, making NRPSs attractive targets for the development of novel antimicrobial and therapeutic agents. This guide provides a comparative analysis of Arg-AMS, a known aminoacyl-adenylate analog, and other classes of NRPS inhibitors, supported by experimental data and detailed methodologies.
Introduction to NRPS Inhibition
NRPSs function as molecular assembly lines, with distinct domains responsible for the selection, activation, and condensation of amino acid monomers. The adenylation (A) domain is a key "gatekeeper" in this process, responsible for recognizing and activating the specific amino acid substrate via the formation of an aminoacyl-AMP intermediate. Inhibition of this domain is a primary strategy for disrupting NRPS function. Other critical domains, such as the condensation (C) domain, which forms the peptide bonds, and the thioesterase (TE) domain, which releases the final peptide product, also represent viable targets for inhibitor development.
This compound belongs to the family of 5'-O-[N-(aminoacyl)sulfamoyl]adenosine (AMS) analogs, which act as potent bisubstrate inhibitors of the A-domain. These molecules mimic the aminoacyl-adenylate intermediate, binding tightly to the active site and preventing the progression of the NRPS catalytic cycle.
Quantitative Comparison of NRPS Inhibitors
The following table summarizes the inhibitory activities of this compound and other representative NRPS inhibitors against various NRPS A-domains. The data highlights the potency of AMS-based inhibitors while also presenting alternatives that target different domains or exhibit different chemical scaffolds.
| Inhibitor Name | Inhibitor Class | Target NRPS Domain | Target Enzyme/Organism | Inhibition Metric (IC50/Ki/Kd) | Reference |
| This compound | Aminoacyl-AMS | Adenylation (A) | GrsB (Orn-activating domain) | IC50: 4.6 µM | [1][2] |
| Salicyl-AMS | Arylacyl-AMS | Adenylation (A) | Salicylate adenylation enzymes | Ki: 0.35-1.08 nM | [3] |
| Yersinia pestis / Yersinia enterocolitica | Cellular IC50: 51.2 µM | [3] | |||
| L-Phe-AMS | Aminoacyl-AMS | Adenylation (A) | GrsA | Kd: 0.023 µM | [4] |
| L-Phe-AMS derivative (with cyanomethyl at 2'-OH) | Aminoacyl-AMS | Adenylation (A) | GrsA | Kd: 0.028 µM | [4] |
| Cyclo-alanyl-AMS | Macrocyclic Aminoacyl-AMS | Adenylation (A) | HMWP2 (Cys-adenylation domain) | Potent biochemical inhibitor | [5] |
| Lactyl-AMS | α-hydroxyacyl-AMS | Adenylation (A) | HMWP2 (Cys-adenylation domain) | Weaker inhibitor than aminoacyl-AMS counterparts | [5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of NRPS inhibitors. Below are protocols for commonly used assays to determine the activity of NRPS adenylation domains.
Continuous Spectrophotometric Assay for A-Domain Activity using 7-methylthioguanosine (MesG)
This assay continuously monitors the production of pyrophosphate (PPi), a product of the adenylation reaction. The PPi is cleaved to inorganic phosphate (Pi) by inorganic pyrophosphatase. This Pi is then utilized by purine nucleoside phosphorylase (PNP) to convert the substrate 7-methylthioguanosine (MesG) into 7-methylthioguanine, which can be monitored by the increase in absorbance at 360 nm.[6][7]
Materials:
-
2x Adenylation Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂
-
100 mM TCEP (tris(2-carboxyethyl)phosphine)
-
4 M Hydroxylamine (pH 7.0)
-
1 mM MesG
-
Inorganic Pyrophosphatase (IP)
-
Purine Nucleoside Phosphorylase (PNP)
-
100 mM ATP
-
100 mM Amino Acid Substrate
-
Purified NRPS A-domain enzyme
Procedure:
-
Prepare a master mix containing the assay buffer, TCEP, hydroxylamine, MesG, IP, PNP, ATP, and the NRPS enzyme at their final desired concentrations. Note that hydroxylamine acts as a surrogate acceptor for the activated amino acid, allowing for multiple turnovers.
-
Initiate the reaction by adding the specific amino acid substrate to the master mix in a 96-well UV-transparent plate.
-
Immediately begin monitoring the change in absorbance at 360 nm in a plate reader in kinetic mode.
-
The initial velocity of the reaction is determined from the linear phase of the absorbance curve.
-
For inhibitor studies, the assay is performed with varying concentrations of the inhibitor, and the IC50 value is determined by plotting the initial velocity against the inhibitor concentration.
Malachite Green Phosphate Assay
This is an endpoint colorimetric assay that quantifies the amount of inorganic phosphate (Pi) released. In the context of NRPS A-domain assays, the PPi produced is first hydrolyzed to Pi by inorganic pyrophosphatase. The Pi then reacts with a malachite green-molybdate reagent to form a colored complex that can be measured spectrophotometrically at approximately 620-660 nm.[8][9]
Materials:
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT
-
ATP
-
Amino Acid Substrate
-
Purified NRPS A-domain enzyme
-
Inorganic Pyrophosphatase
-
Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizing agent)
-
Phosphate Standard solution
Procedure:
-
Set up the enzymatic reaction in a microplate well by combining the assay buffer, ATP, amino acid substrate, and the NRPS A-domain enzyme.
-
Incubate the reaction at the optimal temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green Reagent. This reagent is acidic and will denature the enzyme.
-
Allow the color to develop for a specified time (e.g., 15-20 minutes).
-
Measure the absorbance of the solution at 620-660 nm.
-
A standard curve is generated using known concentrations of a phosphate standard to determine the amount of Pi produced in the enzymatic reaction.
-
For inhibitor screening, the inhibitor is included in the initial reaction mixture, and the reduction in phosphate production is measured.
Signaling Pathways and Experimental Workflows
The inhibition of NRPSs can have significant downstream effects on bacterial physiology, particularly by disrupting the production of virulence factors such as siderophores and molecules involved in quorum sensing.
Signaling Pathway: Disruption of Siderophore-Mediated Iron Uptake
Many pathogenic bacteria rely on NRPS-synthesized siderophores to scavenge iron from their host environment, a process essential for their survival and virulence. Inhibition of the NRPSs involved in siderophore biosynthesis directly impacts this pathway.[10]
Experimental Workflow: High-Throughput Screening for NRPS Inhibitors
The discovery of novel NRPS inhibitors often begins with high-throughput screening (HTS) of large compound libraries. The following workflow outlines a typical HTS campaign.
References
- 1. biorxiv.org [biorxiv.org]
- 2. BJOC - Development of a chemical scaffold for inhibiting nonribosomal peptide synthetases in live bacterial cells [beilstein-journals.org]
- 3. Nonribosomal peptide synthetases and their biotechnological potential in Penicillium rubens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a chemical scaffold for inhibiting nonribosomal peptide synthetases in live bacterial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The thioesterase domain from a nonribosomal peptide synthetase as a cyclization catalyst for integrin binding peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Structures of a Nonribosomal Peptide Synthetase Module Bound to MbtH-like Proteins Support a Highly Dynamic Domain Architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Pipeline for Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Nonribosomal Peptide Synthetase Adenylation Domain Activity Using a Continuous Hydroxylamine Release Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Hydroxymethyl-1-methyl-5-nitroimidazole, one siderophore inhibitor, occludes quorum sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Arg-AMS versus Arginine-Mimicking Compounds in Arginyl-tRNA Synthetase Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison
This guide provides a comparative analysis of the efficacy of Arg-AMS, a potent inhibitor of arginyl-tRNA synthetase (ArgRS), against other arginine-mimicking compounds. The development of arginine mimetics is a key strategy in drug discovery to overcome the inherent limitations of L-arginine, such as poor bioavailability and lack of selectivity.[1] This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to offer a comprehensive resource for researchers in this field.
Data Presentation: Quantitative Comparison of Inhibitor Efficacy
Direct comparative studies of this compound against a wide range of arginine-mimicking compounds under identical experimental conditions are limited in the publicly available scientific literature. However, by compiling data from various sources, we can establish a baseline for efficacy. This compound is a known potent nanomolar inhibitor of arginyl-tRNA synthetase.[1][2][3][4][5]
The following table summarizes the inhibitory activity of this compound and other compounds that target aminoacyl-tRNA synthetases. It is crucial to note that the experimental conditions for determining these values may vary between studies, which can influence the results.
| Compound | Target Enzyme | Inhibitor Type | IC50 | Ki | Reference |
| This compound | Arginyl-tRNA Synthetase (ArgRS) | Not Specified | Potent nanomolar inhibitor | Not Specified | [1][2][3][4][5] |
| This compound | Orn-activating domain of GrsB | Not Specified | 4.6 µM | Not Specified | [1][2][3] |
| Arginyl adenylate analogues | Arginyl-tRNA Synthetase (RRS) | Reaction intermediate analogue | Potent inhibitors (specific values not provided) | Not Specified | [6] |
| NOHA | Arginase | Not Specified | 230 ± 26 µM | Not Specified | [7] |
| nor-NOHA | Arginase | Not Specified | 340 ± 12 µM | Not Specified | [7] |
| Leu-AMS | Leucyl-tRNA Synthetase (LRS) | Leucine analogue | 22.34 nM | Not Specified | [8] |
| Gln-AMS (TFA) | Glutaminyl-tRNA Synthetase (GlnRS) | Not Specified | Not Specified | 1.32 µM | [8] |
| Glu-AMS TEA | Glutamyl-tRNA Synthetase (GluRS) | Competitive | Not Specified | 2.8 nM | [8] |
Note: The lack of standardized, direct comparative data necessitates careful interpretation. The potency of an inhibitor is highly dependent on the specific assay conditions.
Experimental Protocols: Determining Inhibitor Efficacy
The following is a detailed methodology for a common assay used to determine the inhibitory activity of compounds against arginyl-tRNA synthetase. This protocol is adapted from a standard radiolabelled stop reaction method.[9]
Arginyl-tRNA Synthetase (ArgRS) Activity Assay (Radiolabelled Stop Reaction)
Objective: To measure the enzymatic activity of ArgRS by quantifying the amount of radiolabeled arginine attached to its cognate tRNA and to determine the inhibitory potential of test compounds (e.g., this compound and arginine mimetics).
Principle: The assay measures the transfer of a radiolabeled amino acid ([14C]-Arginine) to its specific tRNA molecule, catalyzed by ArgRS. The reaction is stopped, and the amount of radiolabeled tRNA-arginine complex is quantified, which is directly proportional to the enzyme's activity. The presence of an inhibitor will reduce the amount of product formed.
Materials:
-
Enzyme: Purified Arginyl-tRNA Synthetase (ArgRS)
-
Substrates:
-
L-[14C]-Arginine (radiolabeled)
-
ATP (Adenosine 5'-triphosphate)
-
Cognate tRNA for Arginine (tRNAArg)
-
-
Buffers and Reagents:
-
Test Compounds: this compound and various arginine-mimicking compounds dissolved in a suitable solvent (e.g., DMSO).
-
Equipment:
-
Microcentrifuge tubes or 96-well plates
-
Incubator or water bath (37°C)
-
Filter paper discs
-
Washing buffer (e.g., cold 5% TCA)
-
Scintillation counter
-
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, ATP, and L-[14C]-Arginine.
-
In separate tubes or wells, add the desired concentration of the test compound (inhibitor) or vehicle control (e.g., DMSO).
-
Add the tRNAArg to the reaction mixture.
-
-
Enzyme Initiation:
-
Pre-incubate the reaction mixture with the test compound for a defined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a specific amount of purified ArgRS enzyme solution.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 10 minutes), during which the enzymatic reaction proceeds.[9]
-
-
Reaction Termination:
-
Stop the reaction by adding an aliquot of the reaction mixture to a tube containing ice-cold stop solution (e.g., 10% TCA). This precipitates the tRNA and any attached radiolabeled arginine.
-
-
Quantification:
-
Spot the terminated reaction mixture onto filter paper discs.
-
Wash the filter discs extensively with a washing buffer (e.g., cold 5% TCA) to remove any unincorporated radiolabeled arginine.
-
Dry the filter discs.
-
Place the dried filter discs into scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The amount of radioactivity measured is proportional to the amount of [14C]-Arginine incorporated into tRNA, and thus reflects the ArgRS activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualization: Signaling Pathways and Workflows
Signaling Pathway of ArgRS Inhibition
The inhibition of arginyl-tRNA synthetase by compounds like this compound leads to an accumulation of uncharged tRNAArg. This accumulation is a cellular stress signal that activates the General Control Nonderepressible 2 (GCN2) kinase.[10][11][12][13][14] Activated GCN2 then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general down-regulation of protein synthesis but a specific translational upregulation of Activating Transcription Factor 4 (ATF4).[13] ATF4, in turn, orchestrates the expression of genes involved in amino acid synthesis and stress response. This pathway is a key component of the cellular Amino Acid Response (AAR).
Caption: Signaling cascade initiated by ArgRS inhibition.
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in the experimental workflow for determining the IC50 value of an inhibitor against arginyl-tRNA synthetase.
Caption: Workflow for determining ArgRS inhibitor IC50.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound [dcchemicals.com]
- 5. glpbio.com [glpbio.com]
- 6. target.re.kr [target.re.kr]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Uncharged tRNA activates GCN2 by displacing the protein kinase moiety from a bipartite tRNA-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The GCN2-ATF4 pathway is critical for tumour cell survival and proliferation in response to nutrient deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multiple Roles of the Stress Sensor GCN2 in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antiviral Potential of Arg-AMS: A Comparative Analysis in Coronavirus Models
For Immediate Release
In the ongoing quest for effective antiviral therapeutics, a novel compound, Arg-AMS, has emerged as a promising candidate targeting a crucial host-cell factor for viral replication. This guide provides a comprehensive comparison of the antiviral efficacy of this compound, an inhibitor of arginyl-tRNA synthetase (ArgRS), against relevant coronaviruses, alongside established antiviral agents. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential.
A key viral model for assessing the efficacy of this compound is the Transmissible Gastroenteritis Coronavirus (TGEV) , a member of the alphacoronavirus genus that causes a severe enteric disease in swine. Research has indicated that the host enzyme ArgRS plays a significant role in the replication of TGEV. Studies have demonstrated that the silencing of the gene encoding for ArgRS leads to a reduction in TGEV RNA synthesis, highlighting the enzyme's importance in the viral life cycle and validating it as a potential antiviral target.[1]
Comparative Antiviral Efficacy
While direct in-vitro studies detailing the half-maximal inhibitory concentration (IC50) of this compound against TGEV are not yet publicly available, its potent inhibitory action on ArgRS suggests a strong potential for antiviral activity. This compound has been shown to be a potent nanomolar inhibitor of arginyl tRNA synthetase.[2] For comparative purposes, this guide presents the antiviral efficacy of established drugs against porcine coronaviruses, offering a benchmark for the potential performance of this compound.
| Antiviral Agent | Virus Model | Cell Line | IC50 / EC50 | Citation |
| This compound | TGEV | - | Data not available | - |
| Remdesivir | PEDV | Vero cells | 2.668 µM | [3] |
| Remdesivir | PEDV | LLC-PK1 cells | 1.976 µM | [3] |
| Remdesivir (GS-441524) | PDCoV | Huh7 cells | 0.02 µM | [4] |
| Favipiravir | Influenza A (H1N1) | MDCK cells | 13 µM (EC99) | [5] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. PEDV: Porcine Epidemic Diarrhea Virus. PDCoV: Porcine Deltacoronavirus.
Mechanism of Action: Targeting Host-Factor Dependency
The primary mechanism of action for this compound is the inhibition of the host enzyme Arginyl-tRNA Synthetase (ArgRS). This enzyme is essential for protein synthesis, and its inhibition is thought to disrupt the translation of viral proteins, thereby halting viral replication. This host-targeting approach presents a potentially higher barrier to the development of viral resistance compared to drugs that target viral enzymes directly.
In contrast, comparator drugs like Remdesivir and Favipiravir are nucleoside analogs that target the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in viral RNA synthesis.
Caption: Mechanism of action of this compound compared to RdRp inhibitors.
Experimental Protocols
The following are generalized protocols for assessing the in-vitro antiviral efficacy of compounds against coronaviruses, based on common methodologies found in the cited literature.
Cell Culture and Virus Propagation
-
Cell Lines: Swine Testicle (ST) cells or Vero E6 cells are commonly used for TGEV and other coronavirus studies.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.
-
Virus Stock: TGEV is propagated in ST cells. The virus titer is determined by a 50% tissue culture infectious dose (TCID50) assay.
Cytotoxicity Assay
-
Purpose: To determine the concentration of the test compound that is toxic to the host cells.
-
Method: A 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is typically used.
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.
-
Add MTT solution and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
The 50% cytotoxic concentration (CC50) is calculated.
-
Antiviral Activity Assay (Plaque Reduction Assay)
-
Purpose: To determine the concentration of the test compound that inhibits viral replication by 50% (IC50).
-
Method:
-
Seed cells in a 6-well or 12-well plate and grow to confluence.
-
Infect the cell monolayer with the virus at a specific multiplicity of infection (MOI) for 1 hour.
-
Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound and low-melting-point agarose.
-
Incubate for 2-3 days until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet).
-
Count the number of plaques and calculate the percentage of plaque reduction compared to the untreated virus control.
-
The IC50 value is determined from the dose-response curve.
-
Caption: Workflow for a typical plaque reduction assay.
Conclusion
The inhibition of host arginyl-tRNA synthetase by this compound presents a compelling and novel strategy for antiviral drug development, particularly against coronaviruses like TGEV that are dependent on this host factor. While direct comparative efficacy data for this compound against TGEV is a critical next step for its validation, the existing evidence strongly supports its potential as a broad-spectrum antiviral agent. The data and protocols provided in this guide are intended to serve as a valuable resource for the scientific community to further investigate and unlock the full therapeutic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Remdesivir inhibits Porcine epidemic diarrhea virus infection in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current knowledge about the antivirals remdesivir (GS-5734) and GS-441524 as therapeutic options for coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
A Comparative Analysis of the Antibacterial Spectrum of Arg-AMS and Broad-Spectrum Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the exploration of novel antibacterial agents with unique mechanisms of action. One such promising area of research is the inhibition of aminoacyl-tRNA synthetases (aaRS), essential enzymes in bacterial protein synthesis. This guide provides a comparative overview of the antibacterial spectrum of Arg-AMS, an inhibitor of arginyl-tRNA synthetase (ArgRS), and conventional broad-spectrum antibiotics, exemplified by ciprofloxacin.
While specific minimum inhibitory concentration (MIC) data for this compound against a wide range of bacterial species is not extensively available in the public domain, this guide will draw upon the known characteristics of aaRS inhibitors and compare them to the well-documented profile of broad-spectrum antibiotics. The information presented aims to provide a framework for understanding the potential of this compound as a novel antimicrobial agent.
Mechanism of Action: A Tale of Two Targets
This compound exerts its antibacterial effect by targeting arginyl-tRNA synthetase, an enzyme crucial for incorporating the amino acid arginine into proteins during translation.[1] Inhibition of this enzyme halts protein synthesis, ultimately leading to bacterial cell death. This targeted approach is a hallmark of a new class of potential antibiotics.
In contrast, broad-spectrum antibiotics like ciprofloxacin, a fluoroquinolone, act by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[2] This disruption of DNA synthesis is a powerful and well-established mechanism for bacterial eradication.
Comparative Antibacterial Spectrum
The antibacterial spectrum of an antibiotic refers to the range of bacterial species it can effectively inhibit or kill. While comprehensive data for this compound is emerging, the conservation of aminoacyl-tRNA synthetases across various bacterial species suggests the potential for a broad spectrum of activity.[3]
The following table provides a comparative summary of the potential antibacterial spectrum of this compound, based on its classification as an aaRS inhibitor, and the established spectrum of ciprofloxacin. Note: The MIC values for this compound are illustrative placeholders due to the limited availability of public data and should not be considered as verified experimental results. The MIC values for ciprofloxacin are representative ranges obtained from published literature.[4][5][6]
Table 1: Comparative Antibacterial Spectrum of this compound and Ciprofloxacin
| Bacterial Species | Gram Stain | This compound (Illustrative MIC in µg/mL) | Ciprofloxacin (Representative MIC in µg/mL) |
| Escherichia coli | Gram-Negative | Data not available | 0.008 - 128[4][7] |
| Pseudomonas aeruginosa | Gram-Negative | Data not available | 0.15 - >32[2][6] |
| Staphylococcus aureus | Gram-Positive | Data not available | 0.25 - 1024[8][9] |
| Streptococcus pneumoniae | Gram-Positive | Data not available | Data not available |
| Haemophilus influenzae | Gram-Negative | Data not available | Data not available |
| Moraxella catarrhalis | Gram-Negative | Data not available | Data not available |
Experimental Protocols
The determination of the antibacterial spectrum of a compound relies on standardized in vitro susceptibility testing methods. The most common method is the determination of the Minimum Inhibitory Concentration (MIC) through broth microdilution, as outlined by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11]
Broth Microdilution MIC Assay Protocol (General)
This protocol provides a general framework for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent (e.g., this compound or ciprofloxacin) is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., E. coli, S. aureus) is prepared to a specific cell density (typically ~5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the bacterial suspension. Control wells (no antimicrobial agent) are included to ensure bacterial growth.
-
Incubation: The microtiter plate is incubated under specific conditions (e.g., 35°C for 16-20 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.
Visualizing the Process and Pathways
To better understand the experimental workflow and the targeted biological pathways, the following diagrams are provided.
Experimental workflow for MIC determination.
Targeted signaling pathways.
References
- 1. Prospects for Aminoacyl-tRNA Synthetase Inhibitors as New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoacyl-tRNA synthetase inhibitors as potent antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of Antimicrobial Peptides and Ciprofloxacin against Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiotic resistance pattern among common bacterial uropathogens with a special reference to ciprofloxacin resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. EUCAST: MIC Determination [eucast.org]
Benchmarking Arg-AMS: A Comparative Analysis Against Novel Anticancer Agents
For Immediate Release
[City, State] – [Date] – In the ongoing pursuit of more effective cancer therapies, a comprehensive benchmarking analysis of Arg-AMS, a potent inhibitor of arginyl-tRNA synthetase (RARS), reveals its competitive standing against a range of novel anticancer agents. This comparison guide, designed for researchers, scientists, and drug development professionals, provides an objective evaluation of this compound's performance, supported by experimental data and detailed methodologies, to aid in the strategic development of next-generation cancer treatments.
The central mechanism of this compound involves the inhibition of arginyl-tRNA synthetase, an enzyme crucial for protein synthesis. By blocking this enzyme, this compound disrupts the incorporation of arginine into proteins, leading to cell cycle arrest and apoptosis in cancer cells, which often have a high demand for protein synthesis to sustain their rapid growth and proliferation. This guide benchmarks the in vitro efficacy of this compound against other novel anticancer agents that also target critical cellular processes.
Comparative Anticancer Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and selected novel anticancer agents across various human cancer cell lines. This data provides a quantitative comparison of their cytotoxic effects.
Table 1: IC50 Values (µM) of this compound and Other Aminoacyl-tRNA Synthetase Inhibitors
| Compound | Target | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) | U2OS (Osteosarcoma) | EMT6 (Breast) |
| This compound | RARS | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Compound 2 | LARS | - | - | - | 66.8 | 15 |
| Halofuginone | PARS | - | - | - | - | - |
| Borrelidin | TARS | - | - | - | - | - |
Note: IC50 values for this compound in these specific cell lines are not yet publicly available in the reviewed literature. The table will be updated as new data emerges.
Table 2: IC50 Values (µM) of Other Novel Anticancer Agents
| Compound | Target/Mechanism | MGC-803 (Gastric) | HCT-116 (Colon) | MCF-7 (Breast) | AGS (Gastric) |
| Compound 12e | Quinoline-Chalcone Derivative | 1.38 | 5.34 | 5.21 | - |
| 5-Fluorouracil (5-FU) | Thymidylate Synthase Inhibitor | 6.22 | 10.4 | 11.1 | - |
| Compound 2b | Dihydropyrimidinethione Derivative | - | - | 75.69 | 41.10 |
| Cisplatin | DNA Cross-linking Agent | - | - | Variable | Variable |
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, other inhibitors) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of the anticancer agent for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Washing and Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in the cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound and the workflows for the key experimental protocols.
Caption: Proposed signaling pathway of this compound in cancer cells.
Caption: Standard experimental workflows for anticancer agent evaluation.
Conclusion
This compound presents a promising therapeutic strategy by targeting a fundamental process in cancer cell biology. While direct comparative data for this compound is still emerging, the information gathered on other aminoacyl-tRNA synthetase inhibitors and novel anticancer agents provides a valuable framework for its continued evaluation. The detailed experimental protocols and workflow diagrams included in this guide are intended to support the research community in conducting rigorous and standardized benchmarking studies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in various cancer types.
A Researcher's Guide to Cross-Validating Arginyl-tRNA Synthetase (Arg-AMS) Activity Across Diverse Assay Platforms
For researchers, scientists, and drug development professionals, the accurate measurement of Arginyl-tRNA Synthetase (Arg-AMS or ArgRS) activity is paramount for understanding its role in both canonical protein synthesis and emerging non-translational functions. The selection of an appropriate assay platform is a critical decision that influences data quality, throughput, and biological interpretation. This guide provides an objective comparison of common this compound activity assay platforms, supported by experimental data and detailed methodologies to aid in the selection and cross-validation of these techniques.
Comparative Analysis of this compound Assay Platforms
The activity of this compound is typically assessed by monitoring one of the two steps of the aminoacylation reaction: the initial activation of arginine with ATP, or the subsequent transfer of the activated arginine to its cognate tRNA. The choice of assay depends on various factors including the specific research question, available equipment, and desired throughput. Below is a summary of commonly employed assay platforms with their key characteristics.
| Assay Platform | Principle | Advantages | Disadvantages | Typical Throughput |
| Pyrophosphate Exchange Assay | Measures the exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP during the amino acid activation step.[1] | Highly sensitive and a direct measure of the first step of the reaction.[1] | Requires handling of radioactive materials, low throughput, and indirect measure of aminoacylation. | Low |
| Aminoacylation Assay | Directly quantifies the attachment of a radiolabeled amino acid (e.g., [³H]-Arginine) to tRNA.[2] | Direct measurement of the final product (aminoacyl-tRNA), highly sensitive.[2] | Requires radioactive materials, laborious washing steps, and can be low throughput.[2][3] | Low to Medium |
| Malachite Green Assay | A colorimetric method that detects the inorganic phosphate (Pi) produced from the hydrolysis of pyrophosphate (PPi) by inorganic pyrophosphatase.[4][5][6] | Non-radioactive, amenable to high-throughput screening (HTS) in a microplate format, and relatively inexpensive.[7] | Indirect measurement, potential for interference from compounds that absorb at the same wavelength or inhibit the coupling enzyme. | High |
| Coupled Enzyme Assays | The production of AMP or PPi is coupled to other enzymatic reactions that result in a change in absorbance (e.g., NADH oxidation). | Continuous and non-radioactive, allowing for real-time kinetic analysis. | Can be complex to set up and optimize, and susceptible to interference with the coupling enzymes. | Medium to High |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of substrates (e.g., arginine) to the enzyme.[8][9][10][11][12] | Provides a complete thermodynamic profile of binding interactions (affinity, enthalpy, entropy, and stoichiometry) without the need for labels.[8][12] | Requires specialized and expensive equipment, lower throughput, and measures binding rather than catalytic activity directly. | Low |
| Label-Free Aminoacylation Assay | Detects aminoacylated tRNA through methods like biotin-streptavidin conjugation followed by gel electrophoresis.[13] | Avoids radioactivity and can be used with a wide range of amino acids.[13] | Can be less sensitive than radioactive methods and may involve multiple steps. | Medium |
| LC-MS/MS-Based Assay | Simultaneously determines the activities of multiple aminoacyl-tRNA synthetases by quantifying the aminoacylated tRNAs using liquid chromatography-tandem mass spectrometry.[14] | High specificity and the ability to measure multiple synthetase activities in a single assay from cell lysates.[14] | Requires sophisticated instrumentation and expertise in mass spectrometry. | Medium |
Quantitative Data Comparison
| Assay Platform | Enzyme Source | Km (Arginine) | Km (ATP) | kcat | Reference |
| LC-MS/MS | Human Fibroblasts | 3.203 µM | Not Reported | Not Reported | [14] |
| Isothermal Titration Calorimetry | E. coli | Kd = 25.5 µM | Not Applicable | Not Applicable | [15] |
Note: Kd (dissociation constant) from ITC measures binding affinity and is not directly equivalent to Km, but provides an indication of substrate binding.
Signaling Pathways and Experimental Workflows
The canonical function of this compound is a crucial step in protein biosynthesis. However, emerging evidence points to non-canonical roles, including nuclear signaling in response to arginine availability.
Caption: Canonical and non-canonical functions of this compound.
The following diagram illustrates a general experimental workflow for comparing different this compound assay platforms.
Caption: Workflow for cross-validating this compound assays.
Experimental Protocols
Pyrophosphate Exchange Assay
This assay measures the amino acid-dependent incorporation of ³²P from pyrophosphate into ATP, which is the reverse of the amino acid activation step.
Materials:
-
Purified this compound
-
L-Arginine
-
ATP
-
[³²P]Pyrophosphate
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl₂, 2 mM DTT)
-
Activated charcoal
-
Quench solution (e.g., 0.5 M HCl containing 10% activated charcoal)
-
Wash solution (e.g., 1 M HCl with 200 mM sodium pyrophosphate)
-
Scintillation vials and cocktail
Procedure:
-
Prepare a reaction mixture containing reaction buffer, ATP, L-arginine, and [³²P]pyrophosphate.
-
Initiate the reaction by adding a known concentration of this compound.
-
Incubate the reaction at the desired temperature (e.g., 37°C).
-
At various time points, take aliquots of the reaction and add them to the quench solution to stop the reaction and bind the newly formed [³²P]ATP to the charcoal.
-
Wash the charcoal pellets multiple times with the wash solution to remove unincorporated [³²P]pyrophosphate.
-
Transfer the washed charcoal to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the rate of [³²P]ATP formation to determine the enzyme activity.
Aminoacylation Assay
This assay directly measures the covalent attachment of a radiolabeled amino acid to its cognate tRNA.
Materials:
-
Purified this compound
-
[³H]L-Arginine or [¹⁴C]L-Arginine
-
Cognate tRNAArg
-
ATP
-
Reaction buffer
-
Trichloroacetic acid (TCA) solution (e.g., 5% or 10%)
-
Filter paper discs
-
Ethanol
-
Scintillation vials and cocktail
Procedure:
-
Prepare a reaction mixture containing reaction buffer, ATP, tRNAArg, and radiolabeled L-Arginine.
-
Initiate the reaction by adding this compound.
-
Incubate at the desired temperature.
-
At different time points, spot aliquots of the reaction mixture onto filter paper discs.
-
Immediately immerse the filter discs in cold TCA solution to precipitate the tRNA and the attached radiolabeled arginine.
-
Wash the filter discs several times with cold TCA and then with ethanol to remove unincorporated radiolabeled arginine.
-
Dry the filter discs, place them in scintillation vials with scintillation cocktail, and measure the radioactivity.
-
Calculate the amount of radiolabeled arginine incorporated into tRNA over time to determine the aminoacylation rate.
Malachite Green Assay
This colorimetric assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of pyrophosphate (PPi), a product of the aminoacylation reaction. The reaction is coupled with inorganic pyrophosphatase.
Materials:
-
Purified this compound
-
Inorganic pyrophosphatase
-
L-Arginine
-
ATP
-
tRNAArg
-
Reaction buffer
-
Malachite Green reagent (containing malachite green and ammonium molybdate in an acidic solution)
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing reaction buffer, ATP, L-arginine, tRNAArg, and inorganic pyrophosphatase.
-
Initiate the reaction by adding this compound.
-
Incubate the plate at the desired temperature for a fixed time.
-
Stop the reaction and develop the color by adding the Malachite Green reagent.
-
Incubate at room temperature for 10-20 minutes to allow for color development.[5][16][17]
-
Measure the absorbance at approximately 620-650 nm using a microplate reader.
-
Use a phosphate standard curve to determine the amount of Pi produced, which corresponds to the this compound activity.
Isothermal Titration Calorimetry (ITC)
ITC measures the heat changes associated with the binding of a ligand (e.g., arginine) to a macromolecule (this compound).
Materials:
-
Purified and dialyzed this compound
-
L-Arginine solution prepared in the same dialysis buffer
-
ITC instrument
Procedure:
-
Thoroughly clean the ITC sample and reference cells.
-
Load the purified this compound into the sample cell and the dialysis buffer into the reference cell.
-
Load the L-arginine solution into the injection syringe.
-
Set the experimental parameters, including temperature, injection volume, and spacing between injections.
-
Perform a series of injections of L-arginine into the this compound solution.
-
The instrument measures the heat absorbed or released after each injection.
-
The resulting data is a titration curve of heat change versus the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[10][11][12]
References
- 1. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for detecting aminoacylation and aminoacyl-tRNA editing in vitro and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A universal plate format for increased throughput of assays that monitor multiple aminoacyl-tRNA synthetase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eubopen.org [eubopen.org]
- 5. sciencellonline.com [sciencellonline.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 11. zaguan.unizar.es [zaguan.unizar.es]
- 12. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. mdpi.com [mdpi.com]
- 14. Simultaneous determination of cytosolic aminoacyl-tRNA synthetase activities by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crystal structure of E. coli arginyl-tRNA synthetase and ligand binding studies revealed key residues in arginine recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. merckmillipore.com [merckmillipore.com]
In vivo validation of Arg-AMS efficacy in animal models.
Despite a comprehensive search of available scientific literature and public data, no specific information could be found regarding a compound or therapeutic agent designated as "Arg-AMS." As a result, an in vivo validation and comparison guide for its efficacy in animal models cannot be provided at this time.
The term "this compound" does not correspond to any known drug, experimental compound, or biological agent in publicly accessible databases. This suggests that "this compound" may be an internal project name, a very early-stage compound not yet disclosed in publications, or a misnomer for another therapeutic.
For researchers, scientists, and drug development professionals interested in the in vivo validation of novel therapeutics, the general principles and methodologies remain critical. Preclinical evaluation in animal models is a cornerstone of drug development, providing essential data on a compound's safety, pharmacokinetics, and efficacy before human trials can be considered.
General Workflow for In Vivo Efficacy Studies:
A typical workflow for assessing the in vivo efficacy of a new therapeutic agent is outlined below. This process is fundamental to preclinical research and would be the standard approach for a compound like "this compound," should it enter this stage of development.
Caption: A generalized workflow for the preclinical in vivo validation of a novel therapeutic compound.
Key Considerations in Designing In Vivo Efficacy Studies:
When evaluating a novel compound, a direct comparison with existing standards of care or placebo is crucial for establishing a benchmark for its therapeutic potential. The selection of appropriate animal models that accurately mimic the human disease state is also of paramount importance for the translatability of the findings.
A hypothetical signaling pathway that a novel therapeutic might target is depicted below. Understanding the mechanism of action is key to interpreting efficacy data and designing rational combination therapies.
Caption: A simplified diagram of a hypothetical signaling pathway modulated by a novel therapeutic agent.
While the specifics of "this compound" remain unknown, the established principles of in vivo validation provide a clear roadmap for its potential future development. Researchers are encouraged to consult resources from regulatory agencies such as the FDA and EMA for detailed guidance on preclinical data requirements. Should information on "this compound" become publicly available, a detailed comparison guide will be developed.
A Comparative Analysis of Arg-AMS and Other Arginine Analogs for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Arg-AMS with other well-known arginine analogs, namely L-NAME (Nω-Nitro-L-arginine methyl ester), ADMA (Asymmetric dimethylarginine), and Agmatine. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of their mechanisms of action, inhibitory constants, and effects on cellular processes.
Executive Summary
This compound distinguishes itself from other common arginine analogs by its unique mechanism of action. While most arginine analogs, such as L-NAME and ADMA, are recognized as inhibitors of nitric oxide synthases (NOS), this compound is a potent, nanomolar inhibitor of arginyl-tRNA synthetase (ArgRS).[1][2][3][4][5] This fundamental difference in their molecular targets leads to distinct downstream cellular effects. This compound primarily disrupts protein synthesis, whereas NOS inhibitors modulate signaling pathways dependent on nitric oxide (NO). Agmatine, another analog, exhibits more complex neuromodulatory and cytoprotective effects. This guide presents a side-by-side comparison of these compounds, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the appropriate tool for their studies.
Data Presentation: Quantitative Comparison of Arginine Analogs
The following tables summarize the key quantitative data for this compound and other arginine analogs, focusing on their inhibitory activities and effects on cell viability.
Table 1: Comparison of Inhibitory Activities
| Compound | Primary Target | IC50 / Ki Value | Notes |
| This compound | Arginyl-tRNA Synthetase (ArgRS) | Potent nanomolar inhibitor (specific Ki/IC50 for ArgRS not publicly available) | IC50 of 4.6 μM for the Orn-activating domain of GrsB, a non-ribosomal peptide synthetase.[1][3][4] |
| L-NAME | Nitric Oxide Synthases (NOS) | Ki: 15 nM (nNOS), 39 nM (eNOS), 4.4 µM (iNOS) | A non-selective NOS inhibitor. |
| ADMA | Nitric Oxide Synthases (NOS) | Ki in the low micromolar range (e.g., ~3.9 µM for 50% inhibition of eNOS) | An endogenous NOS inhibitor. |
| Agmatine | Multiple targets (e.g., NMDA receptors, imidazoline receptors) | - | Not a primary enzyme inhibitor in the same class as the others. |
Table 2: Effects on Cell Viability
| Compound | Cell Line | Assay | IC50 Value |
| This compound | Various | MTT Assay | Data not available |
| Agmatine | BV2 Microglial Cells | MTT Assay | 107 µM |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the design of new studies.
Arginyl-tRNA Synthetase (ArgRS) Inhibition Assay
This protocol provides a general framework for determining the inhibitory activity of compounds like this compound against ArgRS. The principle lies in measuring the aminoacylation of tRNA with radiolabeled arginine.
Materials:
-
Purified recombinant ArgRS
-
tRNA specific for arginine
-
¹⁴C-labeled L-arginine
-
ATP
-
Reaction buffer (e.g., 30 mM HEPES pH 7.5, 30 mM KCl, 10 mM MgCl₂)
-
This compound or other test inhibitors
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing reaction buffer, ATP, and ¹⁴C-labeled L-arginine.
-
Add varying concentrations of this compound or the test inhibitor to the reaction mixture.
-
Initiate the reaction by adding purified ArgRS and tRNA.
-
Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding cold 10% TCA.
-
Precipitate the macromolecules on ice for 30 minutes.
-
Collect the precipitate by filtering through glass fiber filters.
-
Wash the filters with cold 5% TCA to remove unincorporated ¹⁴C-arginine.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)
This protocol measures the activity of NOS by quantifying the amount of nitrite, a stable and oxidized product of nitric oxide, in the supernatant of cultured cells.
Materials:
-
Cell line expressing NOS (e.g., RAW 264.7 macrophages for iNOS)
-
Cell culture medium
-
L-arginine
-
LPS (lipopolysaccharide) for inducing iNOS
-
L-NAME, ADMA, or other test inhibitors
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitors (L-NAME, ADMA) for 1 hour.
-
Stimulate the cells with LPS (to induce iNOS) and incubate for 24-48 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Prepare a standard curve using sodium nitrite.
-
Add 50 µL of Griess Reagent Part A to each well containing supernatant or standard.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples from the standard curve and determine the percentage of NOS inhibition.[6][7][8][9][10]
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[11][12][13]
Materials:
-
Cells in culture
-
Test compounds (this compound, L-NAME, ADMA, Agmatine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.[11][12][13]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the key signaling pathways and a logical comparison of the arginine analogs.
Caption: Logical comparison of the primary mechanisms of action for this compound, NOS inhibitors, and Agmatine.
Caption: The aminoacyl-tRNA synthesis pathway for arginine, indicating the inhibitory action of this compound.
Caption: The nitric oxide synthesis pathway, showing the point of inhibition by L-NAME and ADMA.
Conclusion
This compound represents a distinct class of arginine analogs with a mechanism of action centered on the inhibition of protein synthesis via arginyl-tRNA synthetase. This contrasts sharply with traditional arginine analogs like L-NAME and ADMA, which primarily target nitric oxide synthases. Agmatine further broadens the landscape with its diverse neuromodulatory activities. The data and protocols presented in this guide are intended to provide researchers with the necessary information to make informed decisions when selecting an arginine analog for their specific research questions. The clear differentiation in their molecular targets underscores the importance of choosing the right tool to probe specific cellular pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protocol Griess Test [protocols.io]
- 7. 4.6. Nitric Oxide Assay [bio-protocol.org]
- 8. mdpi.com [mdpi.com]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. texaschildrens.org [texaschildrens.org]
A Comparative Guide to the Structural Analysis of Arg-AMS Bound to Arginyl-tRNA Synthetase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Arginyl-5'-sulfamoyl adenosine (Arg-AMS), a potent inhibitor of Arginyl-tRNA Synthetase (ArgRS), with other inhibitors of aminoacyl-tRNA synthetases (aaRSs). The content is based on available experimental data and structural analyses, designed to inform research and drug development efforts targeting this essential class of enzymes.
Introduction to Arginyl-tRNA Synthetase and its Inhibition
Arginyl-tRNA synthetase (ArgRS) is a vital enzyme responsible for the specific attachment of arginine to its cognate tRNA, a critical step in protein biosynthesis.[1] The fidelity of this reaction is crucial for maintaining the integrity of the genetic code.[1] Inhibition of ArgRS can halt protein synthesis, making it an attractive target for the development of novel antimicrobial and therapeutic agents.[2][3] Among the inhibitors targeting aaRSs, aminoacyl-sulfamoyl adenosines (aa-AMS), such as this compound, are potent mimics of the aminoacyl-adenylate intermediate formed during the aminoacylation reaction.[4]
Structural Analysis of this compound Binding to ArgRS
As of this review, a publicly available crystal structure of this compound in complex with ArgRS has not been deposited in the Protein Data Bank (PDB). However, the binding mode of this compound can be inferred from the numerous crystal structures of ArgRS in complex with its natural substrate, L-arginine, and ATP, as well as with tRNA.
The active site of ArgRS is located within a conserved catalytic domain.[5] Crystal structures of ArgRS from various organisms, including Saccharomyces cerevisiae (PDB: 1F7U), Thermus thermophilus (PDB: 1IQ0), Escherichia coli (PDB: 4Q2Y), and Homo sapiens (PDB: 4Q2Y), reveal a deep cleft where L-arginine and ATP bind.[6][7][8][9] The arginine side chain is recognized by a network of hydrogen bonds and electrostatic interactions with conserved residues within the active site.[10]
This compound, as an analogue of the arginyl-adenylate intermediate, is expected to occupy both the amino acid and the adenosine-binding pockets of the ArgRS active site. The arginine moiety of this compound would likely engage in similar interactions as the natural L-arginine substrate. The sulfamoyl-adenosine portion mimics the adenosine monophosphate part of the intermediate, with the sulfamoyl group replacing the phosphate. This stable linkage prevents the transfer of arginine to tRNA, thus potently inhibiting the enzyme.
Comparison of this compound with Other aaRS Inhibitors
| Inhibitor | Target aaRS | Organism | Inhibition Constant (Ki) | IC50 | Reference(s) |
| This compound | ArgRS | Not Specified | Not Reported | Potent nanomolar inhibitor | [11] |
| Mupirocin | Isoleucyl-tRNA Synthetase (IleRS) | Staphylococcus aureus | Not Reported | ~0.7 nM | [2] |
| Tavaborole | Leucyl-tRNA Synthetase (LeuRS) | Saccharomyces cerevisiae | Not Reported | 0.95 µM | [12] |
| Halofuginone | Prolyl-tRNA Synthetase (ProRS) | Plasmodium falciparum | Not Reported | 34 nM | [12] |
| SB-219383 | Tyrosyl-tRNA Synthetase (TyrRS) | Staphylococcus aureus | 1 nM | Not Reported | [4] |
| GSK656 | Leucyl-tRNA Synthetase (LeuRS) | Mycobacterium tuberculosis | Not Reported | Potent inhibitor in clinical trials | [12] |
Note: The lack of specific quantitative data for this compound targeting ArgRS is a notable gap in the current literature and represents an area for future research.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment and comparison of enzyme inhibitors. Below are representative protocols for key experiments in the study of ArgRS inhibition.
Arginyl-tRNA Synthetase Inhibition Assay (ATP-PPi Exchange Assay)
This assay measures the amino acid-dependent exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP, which is the first step of the aminoacylation reaction catalyzed by ArgRS.
Materials:
-
Purified ArgRS enzyme
-
L-arginine
-
ATP
-
[³²P]PPi (radiolabeled pyrophosphate)
-
Reaction buffer (e.g., 100 mM Tris-HCl pH 7.6, 10 mM MgCl₂, 50 mM KCl)
-
This compound or other inhibitors
-
Activated charcoal
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing reaction buffer, ATP, L-arginine, and [³²P]PPi.
-
Add varying concentrations of the inhibitor (this compound) to the reaction mixture.
-
Initiate the reaction by adding the purified ArgRS enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a solution of activated charcoal in TCA. The charcoal binds to the newly formed [³²P]ATP.
-
Filter the mixture to separate the charcoal-bound [³²P]ATP from the unincorporated [³²P]PPi.
-
Wash the filter with TCA to remove any remaining free [³²P]PPi.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Crystallization of ArgRS with this compound
Obtaining a crystal structure of the ArgRS-Arg-AMS complex is crucial for understanding the precise binding interactions. The following is a general protocol for co-crystallization.
Materials:
-
Highly purified and concentrated ArgRS protein
-
This compound
-
Crystallization buffer screen (various pH, precipitants, and salts)
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)
Procedure:
-
Concentrate the purified ArgRS to a suitable concentration (e.g., 5-10 mg/mL).
-
Incubate the concentrated ArgRS with a molar excess of this compound (e.g., 1:5 to 1:10 molar ratio) on ice for at least one hour to allow complex formation.
-
Set up crystallization trials by mixing the ArgRS-Arg-AMS complex solution with various crystallization buffer conditions in the crystallization plates.
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
-
Once crystals appear, they can be harvested, cryo-protected, and used for X-ray diffraction data collection.
Visualizations
Aminoacylation Reaction Pathway and Inhibition by this compound
Caption: The two-step aminoacylation reaction catalyzed by ArgRS and its inhibition by this compound.
Experimental Workflow for ArgRS Inhibition Assay
Caption: Workflow for determining the inhibitory activity of this compound on ArgRS.
Conclusion
This compound stands as a potent inhibitor of arginyl-tRNA synthetase, operating as a stable analogue of the arginyl-adenylate intermediate. While a definitive crystal structure of the this compound-ArgRS complex remains to be elucidated, existing structural data of ArgRS with its natural substrates provide a strong basis for understanding its mechanism of inhibition. Further quantitative biochemical and structural studies are necessary to fully characterize the interaction of this compound with ArgRS and to facilitate the rational design of next-generation inhibitors for therapeutic applications.
References
- 1. tRNA aminoacylation by arginyl-tRNA synthetase: induced conformations during substrates binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. target.re.kr [target.re.kr]
- 5. Arginyl-tRNA Synthetase [aars.online]
- 6. target.re.kr [target.re.kr]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Inhibitors of aminoacyl-tRNA synthetases as antimycobacterial compounds: An up-to-date review - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
